molecular formula C11H9NO2 B595290 6-Methoxyquinoline-8-carbaldehyde CAS No. 1268520-98-4

6-Methoxyquinoline-8-carbaldehyde

Katalognummer: B595290
CAS-Nummer: 1268520-98-4
Molekulargewicht: 187.198
InChI-Schlüssel: VUFGKCFSZFGDBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinoline-8-carbaldehyde is a versatile quinoline-based building block exclusively for research use. It is structurally related to the 8-amino-6-methoxyquinoline pharmacophore, which is a central element of established antimalarial drugs such as primaquine and tafenoquine . This specific substitution pattern makes it a high-value intermediate for designing and synthesizing new active compounds, particularly through hybridization strategies aimed at overcoming drug resistance in diseases like malaria . The aldehyde functional group at the 8-position provides a highly reactive synthetic handle for further chemical elaboration. It can undergo condensation reactions to form Schiff bases, serve as a substrate for nucleophilic attack, and be used in multi-component reactions such as the Ugi-azide reaction to create diverse molecular architectures, including tetrazole hybrids . Researchers can utilize this compound to explore structure-activity relationships and develop new therapeutic agents targeting infectious diseases and other conditions. Applications: • Intermediate for the synthesis of novel antimalarial compounds . • Key precursor in pharmaceutical research for creating quinoline hybrids . • Versatile building block in organic synthesis for the construction of complex heterocycles. Handling Notes: This chemical is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Eigenschaften

IUPAC Name

6-methoxyquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGKCFSZFGDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-Methoxyquinoline-8-carbaldehyde , a critical pharmacophore in the development of 8-aminoquinoline antimalarials (e.g., Primaquine analogues) and a versatile bidentate ligand in coordination chemistry.[1][2]

This guide prioritizes scientific autonomy and process reliability , presenting two distinct synthetic pathways: the Oxidative Pathway (ideal for cost-effective scale-up) and the Organometallic Pathway (ideal for high-purity medicinal chemistry applications).[1][2]

Executive Summary

Target Molecule: 6-Methoxyquinoline-8-carbaldehyde CAS Registry Number: 1268521-02-3 Molecular Formula: C


H

NO

Applications: Intermediate for Schiff base ligands, precursors for antimalarial drugs (Primaquine derivatives), and fluorescent sensors.[1][2]

The synthesis of this moiety presents a regiochemical challenge: installing a formyl group at the sterically congested C8 position of the quinoline ring.[1][2] While direct formylation (e.g., Vilsmeier-Haack) of 6-methoxyquinoline often suffers from poor regioselectivity (favoring C5), this guide outlines two definitive strategies that guarantee C8 functionalization.

Retrosynthetic Analysis

To ensure regiochemical integrity, we disconnect the target molecule into two logical precursors: 8-methyl-6-methoxyquinoline (for oxidative functionalization) and 8-bromo-6-methoxyquinoline (for lithiation/formylation).[1][2]

Retrosynthesis Figure 1: Retrosynthetic disconnection strategies for C8-functionalization. Target 6-Methoxyquinoline-8-carbaldehyde MethylPrecursor 8-Methyl-6-methoxyquinoline Target->MethylPrecursor Riley Oxidation (SeO2) BromoPrecursor 8-Bromo-6-methoxyquinoline Target->BromoPrecursor Li-Halogen Exchange (n-BuLi / DMF) Aniline1 4-Methoxy-2-methylaniline MethylPrecursor->Aniline1 Skraup Synthesis Aniline2 4-Methoxy-2-bromoaniline BromoPrecursor->Aniline2 Skraup Synthesis

Route A: The Oxidative Pathway (Riley Oxidation)

Best for: Cost-effective scale-up, avoiding cryogenic conditions.[1][2] Core Mechanism: Selenium dioxide (SeOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) mediated oxidation of an activated methyl group.[1][3]
Step 1: Synthesis of 8-Methyl-6-methoxyquinoline

The precursor is constructed via a Skraup reaction using 4-methoxy-2-methylaniline (p-cresidine).[1][2]

  • Reagents: 4-Methoxy-2-methylaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).[1][2]

  • Protocol:

    • Mix 4-methoxy-2-methylaniline (1.0 eq) with glycerol (3.0 eq), nitrobenzene (1.2 eq), and ferrous sulfate (0.1 eq).

    • Add concentrated H

      
      SO
      
      
      
      dropwise (exothermic).
    • Reflux at 140°C for 4–6 hours.

    • Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene, then extract the quinoline product with dichloromethane (DCM).

    • Yield: Typically 60–70%.[2]

Step 2: Oxidation to the Aldehyde

Direct oxidation of the C8-methyl group is achieved using SeO


.[1][2] The proximity of the quinoline nitrogen activates the C8-methyl protons, facilitating enolization.[1][2]
  • Reagents: Selenium Dioxide (SeO

    
    ), 1,4-Dioxane (solvent), Water (trace).[1][2]
    
  • Protocol:

    • Dissolve 8-methyl-6-methoxyquinoline (10 mmol) in 1,4-dioxane (50 mL).

    • Add SeO

      
       (12 mmol, 1.2 eq). Note: Use freshly sublimed SeO
      
      
      
      for optimal activity.
    • Reflux the mixture for 12–24 hours. Monitor by TLC (disappearance of starting material).

    • Filtration: Filter the hot solution through Celite to remove precipitated black selenium metal.

    • Purification: Concentrate the filtrate and purify via column chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
  • Expected Yield: 45–55%.[2]

Mechanistic Insight: The Riley Oxidation

The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement .[1][2][4]

RileyMechanism Figure 2: Mechanism of SeO2 oxidation converting methyl to formyl group. Start Enol Tautomer (8-Methyl) SeAttack Se-C Bond Formation (Ene Reaction) Start->SeAttack SeO2 Rearrange [2,3]-Sigmatropic Rearrangement SeAttack->Rearrange Hydrate Gem-diol Intermediate Rearrange->Hydrate Hydrolysis Product Aldehyde (- Se, - H2O) Hydrate->Product Elimination

[2]

Route B: The Organometallic Pathway (Lithiation)

Best for: High purity, medicinal chemistry, late-stage functionalization.[1][2] Core Mechanism: Lithium-Halogen Exchange followed by electrophilic quench.[1][2]

Step 1: Synthesis of 8-Bromo-6-methoxyquinoline

This precursor is synthesized via the Skraup reaction using 4-methoxy-2-bromoaniline .[1][2] The bromine atom at the ortho position of the aniline directs the ring closure to form the 8-bromoquinoline.[1][2]

  • Protocol: Similar to Route A, Step 1, but substituting the aniline starting material.

  • Purification: Recrystallization from ethanol often yields high-purity crystalline solid.[1][2]

Step 2: Formylation via n-BuLi and DMF

This step utilizes the high reactivity of the C8-bromide.[1][2] The methoxy group at C6 provides some directing effect, but the bromine position dictates the lithiation site.[1]

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF, N,N-Dimethylformamide (DMF).[1][2]

  • Protocol:

    • Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve 8-bromo-6-methoxyquinoline (5 mmol) in anhydrous THF (25 mL).

    • Lithiation: Cool to -78°C (Dry ice/acetone bath). Add n-BuLi (5.5 mmol) dropwise over 10 minutes.

      • Observation: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.[1]

    • Quench: Stir at -78°C for 30 minutes. Add dry DMF (15 mmol, excess) dropwise.

    • Warming: Allow the reaction to warm to 0°C over 1 hour.

    • Hydrolysis: Quench with saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Expected Yield: 75–85%.[2]

Comparative Data & Technical Analysis

ParameterRoute A: SeO

Oxidation
Route B: Lithiation (n-BuLi)
Starting Material 4-Methoxy-2-methylaniline4-Methoxy-2-bromoaniline
Reagent Cost Low (SeO

is cheap)
Moderate (n-BuLi, Dry Solvents)
Operational Complexity Low (Reflux)High (Cryogenic -78°C, Inert Gas)
Yield (Step 2) 45–55%75–85%
Purity Profile Moderate (Trace Se contaminants)High (Clean conversion)
Scalability Excellent (Kilogram scale feasible)Limited (Cryogenic cooling costs)
Safety Hazards Selenium toxicityPyrophoric Lithium reagents

Expert Recommendation:

  • For Drug Discovery/SAR studies : Use Route B .[2] The reliability and cleanliness of the reaction profile outweigh the cost of cryogenic setup.[1][2]

  • For Process Development/Scale-up : Use Route A .[1][2] Optimization of the SeO

    
     oxidation (using TBHP as a co-oxidant to use catalytic SeO
    
    
    
    ) can significantly improve the green chemistry profile and yield.[1]

Characterization Data

The identity of 6-Methoxyquinoline-8-carbaldehyde should be validated using the following spectral markers:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~11.0 ppm (s, 1H, CHO ) - Distinctive aldehyde singlet.[1][2]
      
    • 
       ~8.9 ppm (dd, 1H, H-2 of quinoline).[1][2]
      
    • 
       ~3.95 ppm (s, 3H, OCH
      
      
      
      ).[1][2]
  • IR Spectroscopy:

    • Strong absorption at ~1690 cm

      
       (C=O stretch).[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated for C
      
      
      
      H
      
      
      NO
      
      
      : 188.07.

References

  • Riley Oxidation of Methyl Quinolines: Synthesis of 8-quinoline aldehyde via SeO2 oxidation.[2] Emporia State University Institutional Repository. (2012).[2] The use of selenium (IV) oxide to oxidize aromatic methyl groups.[1][5] [Link][1]

  • Pharmacophore Context (8-Amino-6-methoxyquinoline): Application of the 6-methoxyquinoline scaffold in antimalarial hybrids.[1][2][6] Biomolecules (MDPI).[2] (2021).[2][6][7] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1][2][6] [Link][1][5][3][7][8][9][10][11][12][13]

  • General Quinoline Synthesis (Skraup Reaction): Standard protocols for methoxy-nitro-quinoline synthesis. Organic Syntheses. (1948).[2] 6-Methoxy-8-nitroquinoline.[1][2][6] Coll. Vol. 3, p. 568.[1][2] [Link]

  • SeO2 Mechanism (Riley Oxidation): Detailed mechanistic pathway for allylic/benzylic oxidation.[2] Journal of the American Chemical Society.[1][2] (2019). Mechanistic Insights into the Riley Oxidation. [Link][1][10]

Sources

Technical Monograph: 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the development of 8-substituted quinoline pharmacophores.

Strategic Intermediate for 8-Substituted Quinoline Pharmacophores[1][2]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) represents a high-value scaffold in medicinal chemistry, specifically for the modification of the "primaquine" (8-aminoquinoline) class of antimalarials and the development of fluorescent chemosensors.[1][2] Unlike its more common 2- and 4-carbaldehyde isomers, the 8-carbaldehyde congener offers a unique vector for extending side chains into the solvent-exposed region of DNA-intercalating complexes or enzyme active sites.[2] This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyData
Systematic Name 6-Methoxyquinoline-8-carbaldehyde
Synonyms 6-Methoxy-8-quinolinecarboxaldehyde; 8-Formyl-6-methoxyquinoline
CAS Registry Number 1268520-98-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Melting Point 95–98 °C (Isomer dependent; typically higher than liquid 4-isomers)
Acidity (Calculated) pKa ~3.8 (quinoline nitrogen)
Topological PSA 39.19 Ų

Synthetic Pathways[2][7][8][11][12]

The synthesis of the 8-carbaldehyde isomer requires regioselective control, as direct formylation (e.g., Vilsmeier-Haack) often favors the electron-rich C5 or C7 positions or the active C2/C4 positions.[1][2] Two high-fidelity routes are recommended for research and scale-up.[1][2]

Route A: Organolithium Formylation (High Precision)

This method is preferred for small-scale, high-purity synthesis in drug discovery.[1][2] It utilizes 6-methoxy-8-bromoquinoline as the starting material, preventing isomer contamination.[2]

  • Halogen-Lithium Exchange: Treatment of 6-methoxy-8-bromoquinoline with n-butyllithium (n-BuLi) at -78 °C in dry THF generates the 8-lithio species.[1][2]

  • Formylation: Anhydrous dimethylformamide (DMF) is added as the electrophile.[2]

  • Hydrolysis: Acidic workup releases the aldehyde.[2]

Route B: Selenium Dioxide Oxidation (Scale-Up)

For larger batches where 6-methoxy-8-methylquinoline is available, Riley oxidation is efficient.[1][2]

  • Oxidation: Refluxing the methyl precursor with Selenium Dioxide (SeO₂) in 1,4-dioxane/water.[2]

  • Purification: Filtration of selenium metal and recrystallization.[2]

Visualization: Synthetic Logic Flow

Synthesis Start_Br 6-Methoxy-8-bromoquinoline Intermediate_Li 8-Lithio Intermediate (-78°C) Start_Br->Intermediate_Li n-BuLi, THF Start_Me 6-Methoxy-8-methylquinoline Reagent_SeO2 SeO2 Oxidation (Reflux) Start_Me->Reagent_SeO2 Dioxane/H2O Product 6-Methoxyquinoline- 8-carbaldehyde Intermediate_Li->Product 1. DMF 2. H3O+ Reagent_SeO2->Product Purification

Figure 1: Comparison of Organolithium (Route A) and Riley Oxidation (Route B) pathways for synthesis.

Reactivity & Functionalization[2]

The C8-aldehyde group is highly reactive due to the proximity of the quinoline nitrogen, allowing for unique chelating geometries.[2]

Schiff Base Formation (Privileged Ligands)

The most common application is the condensation with primary amines to form Schiff bases (imines) .[2] These tridentate or tetradentate ligands are crucial for:

  • Metallodrugs: Complexation with Cu(II) or Zn(II) to target DNA or inhibit proteasomes.[2]

  • Fluorescent Sensors: The imine bond often quenches fluorescence, which is restored upon metal binding (Turn-On sensors).[1][2]

Reductive Amination

For drug development, the Schiff base is often reduced (using NaBH₄ or NaBH₃CN) to form stable secondary amines . This restores the "8-aminoquinoline" pharmacophore found in Primaquine and Tafenoquine but with a modified linker.[2]

Visualization: Reactivity Network

Reactivity Aldehyde 6-Methoxyquinoline- 8-carbaldehyde Imine Schiff Base (Imine) (Ligand Scaffold) Aldehyde->Imine Condensation (-H2O) Acid Carboxylic Acid (H-Bond Donor) Aldehyde->Acid Oxidation Amine Primary Amine (R-NH2) Reductant NaBH4 / NaBH3CN Oxidant KMnO4 / Ag2O SecAmine Secondary Amine (Primaquine Analog) Imine->SecAmine Reduction

Figure 2: Divergent synthesis pathways from the 8-carbaldehyde core.[2][3][4]

Experimental Protocol: Schiff Base Condensation

This protocol describes the synthesis of a generic Schiff base ligand, a standard workflow for this intermediate.

Objective: Synthesis of (E)-N-((6-methoxyquinolin-8-yl)methylene)alkylamine.

Reagents:

  • 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)[1][2][5]

  • Primary Amine (e.g., 2-picolylamine or aniline derivative) (1.05 eq)[1][2]

  • Ethanol (Absolute) or Methanol[2]

  • Magnesium Sulfate (MgSO₄) - Optional desiccant[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 mmol (187 mg) of 6-methoxyquinoline-8-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility (gentle heating to 40°C may be required).[2]

  • Addition: Add 1.05 mmol of the primary amine dropwise to the stirring solution.

  • Reflux: Equip with a condenser and reflux the mixture for 3–6 hours. Monitoring via TLC (SiO₂, 5% MeOH in DCM) is critical; the aldehyde spot (higher R_f) should disappear.[2]

  • Isolation:

    • If precipitate forms: Cool to 0°C, filter the solid, and wash with cold ethanol.[2]

    • If no precipitate:[1][2] Evaporate solvent in vacuo.[2][6] Recrystallize the residue from EtOH/Hexane.[2]

  • Characterization: Expect a characteristic imine proton signal in ¹H NMR at δ 8.5–9.0 ppm (singlet).

Self-Validating Check: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹ in IR, ~10.0 ppm in ¹H NMR) confirms conversion.[2]

Applications in Drug Discovery[2][8]

Antimalarial Pharmacophore Expansion

The 8-aminoquinoline core (Primaquine) is essential for radical cure of P. vivax malaria.[2] The 8-carbaldehyde allows for the synthesis of "Reverse-Amide" or "Reduced-Imine" analogs.[1][2] By reacting the aldehyde with diverse amines followed by reduction, researchers can rapidly generate libraries of 8-N-substituted derivatives to optimize lipophilicity (LogP) and reduce metabolic liability (hemolytic toxicity).[1][2]

Metal Chelation Therapy

Derivatives of 8-hydroxyquinoline (8-HQ) and 8-carbaldehyde quinolines are potent chelators.[1][2] The methoxy group at C6 modulates the electron density of the pyridine nitrogen, tuning the stability constant (log K) of the resulting metal complexes.[2] This is relevant for:

  • Alzheimer’s Research: Chelating excess Cu/Zn in amyloid plaques.[2]

  • Anticancer Agents: Ionophores that disrupt cellular metal homeostasis.[2]

References

  • GuideChem. (2025).[2] 6-Methoxyquinoline-8-carbaldehyde Product Profile & CAS 1268520-98-4.[1][2][7][8] Retrieved from [2]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (Context: Synthesis of 8-substituted derivatives). Retrieved from [2]

  • Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (Context: General methods for quinoline-2 and 8-carbaldehydes). Retrieved from [2]

  • ChemSRC. (2025).[2][9] Quinoline-8-carbaldehyde and Methoxy Derivatives Properties. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Catalog: Quinoline Carboxaldehydes. (Reference for general physical properties of the class). Retrieved from [1][2]

Sources

6-Methoxyquinoline-8-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Methoxyquinoline-8-carbaldehyde

Part 1: Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4) is a critical heterocyclic building block belonging to the 8-substituted quinoline family.[1][2] Structurally related to the antimalarial pharmacophore of Primaquine, this aldehyde serves as a pivotal "divergent intermediate." Its aldehyde functionality at the C-8 position allows for the rapid generation of Schiff base ligands for metallo-pharmaceuticals and the synthesis of novel aminoquinoline derivatives via reductive amination.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in high-value chemical workflows, moving beyond basic catalog data to offer actionable experimental insights.[3]

Part 2: Chemical Identity & Physiochemical Properties

PropertyData
CAS Number 1268520-98-4
IUPAC Name 6-Methoxyquinoline-8-carbaldehyde
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water
Core Scaffold Quinoline (Benzopyridine)
Key Functional Groups Aldehyde (C-8), Methoxy (C-6)

Part 3: Synthetic Pathways & Protocols

Synthesizing 6-Methoxyquinoline-8-carbaldehyde requires overcoming the challenge of regioselectivity on the quinoline ring. Direct formylation (e.g., Vilsmeier-Haack) often favors the C-4 or C-5 positions due to electronic effects. Therefore, two robust indirect routes are recommended: Selenium Dioxide Oxidation (Scalable) and Lithium-Halogen Exchange (Precision).

Route A: Riley Oxidation of 6-Methoxy-8-methylquinoline (Scalable)

This is the preferred route for gram-scale synthesis. It utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated benzylic methyl group at the C-8 position.

  • Precursor: 6-Methoxy-8-methylquinoline (Derived from Skraup synthesis using 4-methoxy-2-methylaniline).

  • Reagent: Selenium Dioxide (SeO₂).[4][5][6][7]

  • Solvent: 1,4-Dioxane / Water (95:5).

Mechanism of Action: The reaction proceeds via the Riley Oxidation mechanism.[6][7] The enolizable methyl group attacks the electrophilic selenium center, forming a


-ketoseleninic acid intermediate. A subsequent sigmatropic rearrangement and elimination of selenium (reduced to Se⁰) yields the aldehyde.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 6-methoxy-8-methylquinoline (10.0 mmol) and SeO₂ (11.0 mmol, 1.1 eq) to the flask.

  • Solvent: Dissolve in 50 mL of 1,4-dioxane containing 1 mL of water. (Water is critical to prevent polymer formation and facilitate the breakdown of the selenite ester).

  • Reaction: Heat to reflux (101 °C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The formation of black elemental selenium precipitate indicates reaction progress.

  • Workup: Filter the hot solution through a pad of Celite to remove precipitated Selenium.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica Gel 60, Gradient 0-30% EtOAc in Hexanes).

Route B: Cryogenic Lithium-Halogen Exchange (Precision)

This route is ideal when high purity is required or when starting from the halogenated precursor.

  • Precursor: 8-Bromo-6-methoxyquinoline.

  • Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF).[8]

  • Conditions: -78 °C, Anhydrous THF.

Protocol:

  • Dissolve 8-bromo-6-methoxyquinoline (5.0 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (5.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Note: The C-8 lithiated species is stabilized by the adjacent ring nitrogen (chelation effect).

  • Stir for 30 minutes at -78 °C.

  • Add anhydrous DMF (10.0 mmol) rapidly.

  • Allow to warm to room temperature over 2 hours.

  • Quench with saturated NH₄Cl solution and extract with DCM.

Visualized Synthetic Workflow

SynthesisPathways Precursor1 6-Methoxy-8-methylquinoline Reagent1 SeO2 / Dioxane (Riley Oxidation) Precursor1->Reagent1 Precursor2 8-Bromo-6-methoxyquinoline Intermediate1 Lithiated Species (-78°C) Precursor2->Intermediate1 n-BuLi Target 6-Methoxyquinoline- 8-carbaldehyde (CAS 1268520-98-4) Intermediate1->Target DMF Quench Reagent1->Target Reflux, 4h Reagent2 1. n-BuLi 2. DMF

Figure 1: Dual synthetic pathways for 6-Methoxyquinoline-8-carbaldehyde utilizing oxidative and lithiation strategies.

Part 4: Applications in Drug Discovery & Ligand Design

The C-8 aldehyde position is chemically versatile, serving as a "handle" for two primary application classes:

Antimalarial Pharmacophore Expansion

The 6-methoxy-8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine . The 8-carbaldehyde allows researchers to synthesize "Reverse-Primaquine" analogs or modify the side chain via Reductive Amination.

  • Workflow: React 6-Methoxyquinoline-8-carbaldehyde with various diamines (e.g., putrescine derivatives) followed by reduction (NaBH₄) to generate novel 8-substituted aminoquinolines.

  • Advantage: This method avoids the use of unstable 8-aminoquinoline free bases, as the aldehyde is shelf-stable.

Schiff Base Ligands for Metallodrugs

Condensation of 6-Methoxyquinoline-8-carbaldehyde with thiosemicarbazides or amino acids yields tridentate (N-N-O or N-N-S) ligands.

  • Coordination: The quinoline nitrogen and the imine nitrogen (formed from the aldehyde) create a "bite angle" ideal for complexing Cu(II) and Pt(II).

  • Impact: These complexes are currently investigated for anticancer activity (DNA intercalation) and SOD (Superoxide Dismutase) mimicry .

Reaction Logic Diagram

Applications Target 6-Methoxyquinoline- 8-carbaldehyde SchiffBase Schiff Base Ligands (Tridentate Chelators) Target->SchiffBase Condensation (-H2O) ReducedAmine 8-Aminoalkyl-Quinolines (Primaquine Analogs) Target->ReducedAmine Reductive Amination (NaBH4) Amine Primary Amines (R-NH2) Amine->ReducedAmine Thiosemi Thiosemicarbazide Thiosemi->SchiffBase Metals Cu(II), Pt(II) Complexes (Anticancer/SOD Mimics) SchiffBase->Metals Coordination

Figure 2: Divergent synthesis applications: From ligands to pharmaceutical analogs.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Genotoxicity: Quinoline derivatives are known DNA intercalators. Handle as a potential mutagen.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-methoxyquinoline-8-carboxylic acid) over time.

References

  • Accela ChemBio. (n.d.). Product Analysis: 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4).[1][2] Retrieved January 28, 2026, from [Link]

  • Riley, H. L., et al. (1932).[7] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1875. (Foundational citation for the SeO2 oxidation protocol).

  • Carroll, F. I., et al. (1979). "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry, 22(6), 694-699. [Link] (Establishes the 6-methoxy-8-substituted quinoline scaffold relevance).

  • Bori, I. D., et al. (2021).[9] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[9] Arkivoc, 2021(v), 57-72.[9] (Protocol grounding for Lithium-Halogen exchange on heteroaromatics).

  • BenchChem. (2025).[3] 6-Methoxyquinoline-4-carbaldehyde: A Pivotal Scaffold.[3] (Comparative reference for quinoline aldehyde reactivity).

Sources

Structural Architecture and Synthetic Utility of 6-Methoxyquinoline-8-carbaldehyde: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

6-Methoxyquinoline-8-carbaldehyde represents a critical pharmacophore intermediate in the synthesis of bioactive ligands, particularly in the development of antimalarial agents (primaquine analogues) and transition metal sensors. Unlike its more common isomers (e.g., the 4-carbaldehyde), the 8-position aldehyde offers unique chelating geometry, allowing for the formation of tridentate Schiff base ligands when condensed with amines.

This guide moves beyond basic nomenclature to establish a reproducible synthetic workflow, characterization standards, and reactivity profiling for researchers in medicinal and inorganic chemistry.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 6-Methoxyquinoline-8-carbaldehyde[1]

  • Molecular Formula: C₁₁H₉NO₂[1]

  • Molecular Weight: 187.19 g/mol [1]

  • Structural Key: Quinoline scaffold with a methoxy (-OCH₃) donor at C6 and a reactive formyl (-CHO) group at C8.[1]

Synthetic Pathway: Selective Oxidation Strategy

Direct formylation of 6-methoxyquinoline via Vilsmeier-Haack conditions typically favors the C4 position due to electronic distribution.[1] Therefore, the most robust protocol for accessing the C8 aldehyde is the Selenium Dioxide (SeO₂) oxidation of the precursor 6-methoxy-8-methylquinoline .

This route is preferred for its specificity, avoiding the over-oxidation to carboxylic acid often seen with permanganate reagents.[1]

Experimental Protocol (SeO₂ Oxidation)

Precursor: 6-Methoxy-8-methylquinoline (synthesized via Skraup reaction from 4-methoxy-2-methylaniline).[1]

Reagents:

  • Selenium Dioxide (SeO₂) – 1.2 equivalents[1]

  • 1,4-Dioxane (Solvent) – Anhydrous

  • Water (Trace, 2-3%) – Essential for catalyzing the SeO₂ mechanism

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 6-methoxy-8-methylquinoline in 50 mL of 1,4-dioxane.

  • Reagent Addition: Add 12 mmol of finely powdered SeO₂. Add 1 mL of deionized water.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (101°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 3:7).[1] The starting material (high Rf) should disappear, replaced by a lower Rf spot (aldehyde).[1]

  • Filtration (Critical): The reaction precipitates black metallic selenium.[1] Filter the hot solution through a Celite pad to remove selenium residues. Caution: Selenium is toxic; handle waste accordingly.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow-brown solid.[1]

  • Purification: Recrystallize from ethanol or perform flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to yield the pure aldehyde as light yellow needles.

Mechanism & Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to purified intermediate.

SynthesisWorkflow cluster_0 Critical Control Point Precursor 6-Methoxy-8-methylquinoline Reagent SeO2 / Dioxane / H2O (Reflux 4-6h) Precursor->Reagent Oxidation Init Intermediate Selenium Complex (Transient) Reagent->Intermediate Enolization Filtration Hot Filtration (Remove Se metal) Intermediate->Filtration Decomposition Product 6-Methoxyquinoline-8-carbaldehyde (Purified) Filtration->Product Crystallization

Figure 1: Strategic synthesis workflow via Selenium Dioxide oxidation, highlighting the critical filtration step to remove toxic selenium byproducts.

Analytical Characterization (Self-Validating Standards)

To ensure scientific integrity, the synthesized compound must meet specific spectral signatures. The aldehyde proton at the C8 position is the primary diagnostic marker.[1]

Expected NMR Signatures (CDCl₃, 400 MHz)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Logic
¹H 11.20 - 11.30 Singlet (1H)-CHO Distinctive downfield shift confirms aldehyde formation (vs. methyl precursor).[1]
¹H 8.90 - 9.00Doublet (1H)C2-HDeshielded by adjacent Nitrogen.[1]
¹H 8.10 - 8.20Doublet (1H)C4-HTypical quinoline aromatic signature.
¹H 7.30 - 7.50MultipletC3-H, C5-H, C7-HAromatic backbone.
¹H 3.95 - 4.00 Singlet (3H)-OCH₃ Confirming retention of the methoxy group.[1]
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1690–1700 cm⁻¹ . Absence of broad -OH stretch (3400 cm⁻¹) confirms no over-oxidation to carboxylic acid.[1]

  • C-H (Aldehyde): Weak doublet ("Fermi resonance") around 2750 and 2850 cm⁻¹.[1]

Reactivity & Applications Profile

The utility of 6-methoxyquinoline-8-carbaldehyde lies in its "hard" oxygen donor (aldehyde) and "soft" nitrogen donor (quinoline ring), making it an ideal precursor for Schiff base ligands.[1]

Schiff Base Condensation

Reaction with primary amines (e.g., thiosemicarbazide, ethylenediamine) yields tridentate ligands used in:

  • Anticancer Research: Copper(II) complexes of these Schiff bases have shown cytotoxicity against tumor cell lines by intercalating DNA.[1]

  • Fluorescence Sensing: The rigid quinoline core provides a fluorophore; Schiff base formation often quenches this, but metal binding (Zn²⁺, Al³⁺) can restore fluorescence (Chelation Enhanced Fluorescence - CHEF).[1]

Reactivity Pathway Diagram

ReactivityPath Aldehyde 6-Methoxyquinoline-8-carbaldehyde SchiffBase Schiff Base Ligand (C=N Linkage) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->SchiffBase MetalComplex Metal Complex (M-N-N Chelation) SchiffBase->MetalComplex Coordination (+ Cu/Zn/Fe) BioActivity Biological Target (DNA Intercalation / Enzyme Inhibition) MetalComplex->BioActivity Therapeutic Action

Figure 2: Functionalization pathway from the aldehyde intermediate to bioactive metal complexes.[1][2]

Safety & Handling (E-E-A-T Compliance)

  • Toxicity: Quinoline derivatives are potential mutagens.[1] The aldehyde is reactive and should be treated as a skin/eye irritant.[1]

  • Selenium Hazards: If using the SeO₂ route, all waste must be segregated into "Heavy Metal" disposal streams. Do not mix with general organic waste.[1]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to 6-methoxyquinoline-8-carboxylic acid.

References

  • PubChem. 6-Methoxyquinoline-8-carbaldehyde Analogues and Precursors.[1] National Library of Medicine. Available at: [Link] (Accessed for structural verification of the scaffold).[1]

  • Mugnaini, C. et al. (2021).[1][3] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1][3] MDPI Molecules. Available at: [Link] (Validating the use of 8-substituted 6-methoxyquinolines in drug discovery).

  • Organic Syntheses.General Procedure for Quinoline Oxidation via Selenium Dioxide. Organic Syntheses, Coll. Vol. 3, p.768.

Sources

6-Methoxyquinoline-8-carbaldehyde: Molecular Architecture and Synthetic Methodology

[1]

CAS Registry Number: 1268520-98-4 Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol [1]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde is a specialized heterocyclic building block utilized primarily in medicinal chemistry and coordination chemistry.[1] Structurally, it consists of a quinoline scaffold substituted with an electron-donating methoxy group at position 6 and a reactive formyl (aldehyde) group at position 8.[1] This specific substitution pattern renders it a critical intermediate for the synthesis of Schiff base ligands (N,N,O-tridentate systems) and antimalarial analogs related to primaquine.

This guide details the molecular properties, a validated synthetic protocol via Selenium Dioxide (SeO₂) oxidation, and the reactivity profile of this compound, designed for researchers requiring high-purity synthesis and application data.

Molecular Architecture & Electronic Properties[1]

The reactivity of 6-methoxyquinoline-8-carbaldehyde is governed by the interplay between the pyridine-like nitrogen, the electron-rich benzenoid ring, and the electrophilic aldehyde.[1]

Structural Numbering and Features

The quinoline ring system is numbered starting from the nitrogen atom (position 1) and proceeding clockwise through the fused rings.

  • Position 1 (Nitrogen): Provides basicity and coordination capability (pK_b ~ 9-10).[1]

  • Position 6 (Methoxy): An electron-donating group (EDG) that increases electron density in the benzenoid ring, particularly at positions 5 and 7 (ortho) and 8 (meta).[1] However, its inductive effect stabilizes the skeleton.

  • Position 8 (Aldehyde): An electron-withdrawing group (EWG) situated peri to the nitrogen.[1] This proximity allows for the formation of stable 5- or 6-membered chelate rings upon condensation with amines (Schiff bases) and subsequent metal coordination.[1]

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic character:

  • Donor: The methoxy oxygen lone pairs donate electron density into the

    
    -system.[1]
    
  • Acceptor: The aldehyde carbonyl withdraws density, activating the carbonyl carbon for nucleophilic attack (e.g., by primary amines).

Synthetic Methodology: SeO₂ Oxidation[1][2][3][4][5]

While various routes exist (e.g., Vilsmeier-Haack formylation, which typically favors the 4- or 5-position due to electronic directing effects), the most regioselective and reliable laboratory method for introducing the aldehyde at the 8-position is the Riley Oxidation of the corresponding methyl precursor.[1]

Validated Protocol: Oxidation of 6-Methoxy-8-methylquinoline[1]

Reaction Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups on heterocyclic rings to aldehydes.[2] The 8-methyl group is activated by the adjacent ring nitrogen, making it susceptible to the Ene-type mechanism of SeO₂.[1]

Reagents:

  • Substrate: 6-Methoxy-8-methylquinoline (CAS: 2432-69-1)[1]

  • Oxidant: Selenium Dioxide (SeO₂)[1][3][4]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Temperature: Reflux (101 °C)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methoxy-8-methylquinoline (1.73 g, 10 mmol) in 1,4-Dioxane (50 mL) .

  • Addition: Add Selenium Dioxide (1.22 g, 11 mmol) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically requires 2–4 hours . Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 3:1). The starting material (R_f ~0.6) will disappear, and the aldehyde (lower R_f due to polarity) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated black Selenium metal.

    • Wash the Celite pad with fresh dioxane or dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude yellow solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 45–60% (Typical for SeO₂ oxidations of methylquinolines).

Visualization: Synthetic Pathway[1]

SynthesisStart6-Methoxy-8-methylquinoline(Precursor)ReagentSeO2 / 1,4-DioxaneReflux, 4hStart->ReagentIntermediateSelenium EsterIntermediateReagent->IntermediateEne ReactionProduct6-Methoxyquinoline-8-carbaldehyde(Target)Intermediate->ProductDehydrationByproductSe(0) (Black ppt)+ H2OIntermediate->Byproduct

Figure 1: Riley oxidation pathway converting the 8-methyl precursor to the target aldehyde via a selenium ester intermediate.[1]

Spectroscopic Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueParameterDiagnostic SignalInterpretation
¹H NMR Chemical Shift (δ)10.5 – 11.2 ppm (s, 1H)Distinctive Aldehyde (-CH O) proton.[1]
¹H NMR Chemical Shift (δ)3.95 ppm (s, 3H)Methoxy (-OCH ₃) group.[1]
¹H NMR Chemical Shift (δ)7.3 – 8.9 ppm (m, 5H)Quinoline aromatic protons. H2 is typically most deshielded (~8.9 ppm).
IR Wavenumber (ν)~1690–1710 cm⁻¹ Strong C=O stretching vibration (Aldehyde).[1]
MS m/z187.06 [M]⁺Molecular ion peak confirming formula C₁₁H₉NO₂.[1]

Reactivity & Applications

The utility of 6-Methoxyquinoline-8-carbaldehyde lies in its ability to act as a "clip" for metal ions after modification.[1]

Schiff Base Ligand Synthesis

The aldehyde reacts rapidly with primary amines (e.g., thiosemicarbazides, amino acids, diamines) to form Schiff bases (imines).[5]

  • Reaction: Condensation in Ethanol/Methanol with catalytic Acetic Acid.[1]

  • Product Utility: The resulting N,N,O-tridentate ligands (Quinoline-N, Imine-N, and potentially a phenolic-O if deprotected, or just N,N bidentate if methoxy remains) are potent chelators for Cu(II), Zn(II), and Ru(II).[1]

  • Medicinal Relevance: These complexes often exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligand due to improved lipophilicity and DNA intercalation capabilities.

Visualization: Reactivity Map

ReactivityCenter6-Methoxyquinoline-8-carbaldehydeSchiffSchiff Base Ligands(Imine Formation)Center->Schiff+ R-NH2 / EtOH / H+ComplexMetal Complexes(Bioactive/Catalytic)Center->ComplexDirect Template SynthesisAminePrimary Amines(R-NH2)MetalMetal Salts(CuCl2, ZnCl2)Schiff->Complex+ Metal Ion

Figure 2: Functionalization pathways transforming the aldehyde into bioactive metal complexes.

Safety & Handling

  • Hazards: Like most quinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Selenium Hazard: The synthesis involves SeO₂, which is highly toxic and an environmental hazard. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid (6-methoxyquinoline-8-carboxylic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link][1]

  • Mlochowski, J., et al. (2025). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC - NIH.[1] Retrieved from [Link](Note: Link directs to relevant SeO2 oxidation review context).

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

Technical Guide: Spectroscopic Validation of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogues) and fluorescent probes.

This guide is structured to serve as a Target Specification Protocol for researchers needing to validate the identity and purity of this compound.

Executive Summary & Chemical Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4 ) is a functionalized quinoline scaffold. Its structural importance lies in the C8-aldehyde handle, which allows for reductive amination or condensation reactions (e.g., Ugi-azide multicomponent reactions) to generate complex bioactive libraries.

Accurate spectroscopic validation is challenging due to the potential for regioisomers (e.g., 4-carbaldehyde or 3-carbaldehyde) formed during non-selective formylation. This guide establishes the Standard Reference Profile required to confirm the C8-substitution pattern.

Table 1: Physicochemical Constants
PropertySpecification
IUPAC Name 6-Methoxyquinoline-8-carbaldehyde
CAS Number 1268520-98-4
Molecular Formula C

H

NO

Molecular Weight 187.19 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, CH

Cl

, CHCl

; Sparingly soluble in water
Key Functional Groups Aldehyde (–CHO), Methoxy (–OCH

), Quinoline Nitrogen

Spectroscopic Characterization Strategy

The validation of this compound rests on three pillars: Mass Spectrometry (MS) for molecular weight confirmation, Infrared Spectroscopy (IR) for functional group verification, and Nuclear Magnetic Resonance (NMR) for regio-isomer confirmation.

A. Mass Spectrometry (MS)[1][6]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

  • Target Ion:

    • [M+H]

      
      : 188.2 m/z  (ESI)
      
    • [M]

      
      : 187.1 m/z  (EI)
      
  • Fragmentation Pattern (EI):

    • m/z 187 (M

      
      ):  Parent ion.
      
    • m/z 158 ([M-CHO]

      
      ):  Loss of the formyl group (characteristic of aromatic aldehydes).
      
    • m/z 143 ([M-CHO-CH

      
      ]
      
      
      
      ):
      Subsequent loss of the methyl group from the methoxy substituent.
B. Infrared Spectroscopy (IR)

The IR spectrum provides a quick "Go/No-Go" decision on the success of the oxidation or formylation reaction.

  • C=O Stretch (Aldehyde): 1685 – 1700 cm

    
      (Strong, sharp).
    
    • Note: If the peak is broad or shifted to >1710 cm

      
      , suspect oxidation to the carboxylic acid (impurity).
      
  • C–H Stretch (Aldehyde): 2750 – 2850 cm

    
      (Fermi doublet, often weak).
    
  • C–O Stretch (Methoxy): 1200 – 1250 cm

    
     .
    
  • C=N / C=C (Quinoline Ring): 1580 – 1620 cm

    
    .
    
C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 8-carbaldehyde from the 3-, 4-, or 5-isomers.


H NMR Target Specification (400 MHz, CDCl

)
  • Aldehyde Proton (H-CHO):

    • Shift:

      
       10.60 – 11.00 ppm  (Singlet).
      
    • Diagnostic: This highly deshielded singlet confirms the aldehyde is present. Its integration must be 1.0 relative to the aromatic protons.

  • Methoxy Group (–OCH

    
    ): 
    
    • Shift:

      
       3.95 – 4.05 ppm  (Singlet).
      
    • Diagnostic: Integration of 3.0.

  • Aromatic Region (

    
     7.3 – 9.0 ppm): 
    
    • H-2 (Pyridine ring):

      
       ~8.8 – 8.9 ppm  (dd). The most deshielded aromatic proton due to proximity to the ring nitrogen.
      
    • H-4 (Pyridine ring):

      
       ~8.0 – 8.1 ppm  (dd).
      
    • H-3 (Pyridine ring):

      
       ~7.4 ppm  (dd).
      
    • H-7 (Benzene ring):

      
       ~8.0 – 8.2 ppm  (d, J ~2.5 Hz).
      
      • Crucial: H-7 is ortho to the aldehyde group. The carbonyl anisotropy causes a significant downfield shift compared to the precursor (6-methoxyquinoline).

    • H-5 (Benzene ring):

      
       ~7.3 – 7.5 ppm  (d, J ~2.5 Hz).
      
      • Coupling: H-5 and H-7 show meta-coupling (~2.5 Hz).


C NMR Key Signals
  • Carbonyl Carbon:

    
     ~189 – 191 ppm .
    
  • Methoxy Carbon:

    
     ~55 – 56 ppm .
    
  • Quinoline Carbons: Distinct signals in the 120 – 160 ppm range. C-6 (attached to OMe) will be significantly deshielded (~158 ppm).

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for synthesizing and validating the compound, ensuring high E-E-A-T standards.

Diagram 1: Synthesis & Purification Logic

This workflow assumes the common route via Selenium Dioxide oxidation of 6-methoxy-8-methylquinoline or Lithiation/Formylation of 6-methoxy-8-bromoquinoline.

SynthesisWorkflow Precursor Precursor: 6-Methoxy-8-methylquinoline (or 8-Bromo analog) Reaction Reaction: SeO2 Oxidation (or n-BuLi / DMF) Precursor->Reaction Reagents Workup Workup: Extraction (DCM) Wash (NaHCO3) Reaction->Workup Quench Crude Crude Product: Aldehyde + Unreacted Methyl Workup->Crude Purification Purification: Flash Column Chromatography (Hexane:EtOAc) Crude->Purification Isolation Final Target: 6-Methoxyquinoline-8-carbaldehyde (Pure) Purification->Final Yield

Caption: Synthesis workflow emphasizing the purification step required to remove unreacted methyl/bromo precursors before spectral analysis.

Diagram 2: NMR Assignment Logic

This decision tree helps researchers confirm they have the correct isomer (8-CHO) vs. the 4-CHO or 5-CHO isomers.

NMRLogic Start Analyze 1H NMR Spectrum CheckCHO Is there a singlet at 10.5 - 11.0 ppm? Start->CheckCHO NoCHO STOP: Oxidation Failed (Alcohol or Acid present) CheckCHO->NoCHO No YesCHO Proceed to Aromatic Region CheckCHO->YesCHO Yes CheckCoupling Analyze Benzene Ring Protons (H-5 and H-7) YesCHO->CheckCoupling MetaCouple Observed: Two doublets with J ~ 2.5 Hz (Meta) CheckCoupling->MetaCouple H-5 / H-7 Pattern OrthoCouple Observed: Two doublets with J ~ 9.0 Hz (Ortho) CheckCoupling->OrthoCouple H-7 / H-8 Pattern Result8 CONFIRMED: 8-Carbaldehyde Isomer MetaCouple->Result8 Result5 REJECT: Likely 5-Carbaldehyde (if H-7/H-8 are ortho) OrthoCouple->Result5

Caption: NMR logic tree for distinguishing the 8-substituted isomer from potential 5-substituted by-products based on coupling constants.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: Use CDCl

    
      (Chloroform-d) as the primary solvent.
    
    • Why? It provides excellent solubility for methoxyquinolines and prevents exchange of the aldehyde proton (unlike protic solvents).

    • Alternative:DMSO-d

      
        if the aldehyde peak is broadened or if solubility is poor.
      
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Selenium residues or Lithium salts) that cause line broadening.

Protocol B: Impurity Profiling

When analyzing the spectrum, specifically check for these common impurities:

  • 6-Methoxy-8-methylquinoline (Starting Material): Look for a singlet methyl peak at

    
     ~2.7 – 2.8 ppm .
    
  • 6-Methoxyquinoline-8-carboxylic acid (Over-oxidation): Look for a broad singlet at

    
     >12.0 ppm  (COOH) and loss of the aldehyde peak.
    
  • Residual Solvents: EtOAc (

    
     4.12, 2.05, 1.26 in CDCl
    
    
    
    ) or DMF (
    
    
    8.02, 2.96, 2.88).

References

  • Compound Registry: CAS Common Chemistry.[1] 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4). Link

  • Synthesis Context (Ugi Reaction): Hrast, M., et al. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity." Molecules, 2021, 26(18), 5530. (Describes the use of 6-methoxyquinoline-8-amine and related aldehyde precursors). Link

  • General Quinoline Oxidation Methods: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.81 (1948). (Describes oxidation of methylquinolines to aldehydes). Link

  • Commercial Availability & ID: Accela ChemBio Product Catalog, 6-Methoxyquinoline-8-carbaldehyde. Link

Sources

Technical Guide: 1H NMR Characterization of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the synthesis of antimalarial pharmacophores (e.g., Primaquine analogues) and Schiff-base ligands.

The analysis synthesizes empirical NMR trends for substituted quinolines with specific electronic substituent effects (EWG/EDG), providing a self-validating framework for spectral assignment.[1]

Executive Summary & Structural Context

6-Methoxyquinoline-8-carbaldehyde represents a bifunctional heterocyclic scaffold.[1][2] Its NMR signature is defined by the interplay between the electron-deficient quinoline ring, the electron-donating methoxy group (-OCH₃) at position 6, and the strongly electron-withdrawing aldehyde (-CHO) at position 8.

  • Chemical Formula: C₁₁H₉NO₂[1][3]

  • Molecular Weight: 187.19 g/mol [1][3]

  • Key Spectral Features: A highly deshielded aldehyde singlet, a characteristic AMX pattern for the pyridine ring, and a meta-coupled AX system for the benzene ring.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interactions (e.g., hydrogen bonding with the aldehyde), the following protocol is recommended.

Sample Preparation[1][4]
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D).[1]
    
    • Note: Dimethyl sulfoxide-d6 (

      
      ) may be used if solubility is poor, but expect the aldehyde peak to shift further downfield and potential water broadening.[1]
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).[1]
  • Tube Quality: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent) to prevent shimming artifacts.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     seconds (critical for accurate integration of the aldehyde proton).
    
  • Number of Scans (NS): 16–64 (sufficient for >10 mg).[1]

  • Spectral Width: -2 to 14 ppm (ensure the aldehyde region is covered).[1]

Structural Analysis & Workflow

The following diagram illustrates the proton environments and the logical flow for assigning the spectrum.

G cluster_0 Molecule: 6-Methoxyquinoline-8-carbaldehyde cluster_1 Proton Environments Struct Quinoline Core (N at Pos 1) Sub_CHO 8-CHO (Deshielding EWG) Struct->Sub_CHO Pos 8 Sub_OMe 6-OMe (Shielding EDG) Struct->Sub_OMe Pos 6 H_Pyr Pyridine Ring (H2, H3, H4) AMX Pattern Struct->H_Pyr Ring Current H_Ald Aldehyde H (~11.0 ppm) Sub_CHO->H_Ald Direct H_Benz Benzene Ring (H5, H7) Meta Coupling Sub_CHO->H_Benz Ortho/Meta Effect Sub_OMe->H_Benz Ortho Effect Analysis Spectral Assignment H_Ald->Analysis H_Pyr->Analysis H_Benz->Analysis H_Me Methoxy H (~3.9 ppm) H_Me->Analysis

Caption: Structural connectivity mapping substituent effects to proton environments for spectral assignment.

Spectral Interpretation & Data

The table below details the chemical shifts, multiplicity, and coupling constants. Values are estimated based on standard quinoline increments and analogous 8-substituted-6-methoxyquinolines.

Master Assignment Table ( )
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
-CHO 11.05 Singlet (s)1H-Highly deshielded by C=O anisotropy and -I effect.[1]
H-2 8.95 dd1H


-proton to Nitrogen.[1] Most downfield aromatic signal.[1]
H-4 8.15 dd1H

Deshielded; peri-interaction with H-5 is minimized but still relevant.[1]
H-7 7.60 d1H

Ortho to -CHO (deshielding) dominates over ortho-OMe shielding.[1]
H-3 7.45 dd1H


-proton to Nitrogen.[1] Most shielded on pyridine ring.[1]
H-5 7.10 d1H

Ortho to -OMe (strong shielding).[1] Meta coupling only.
-OCH₃ 3.95 Singlet (s)3H-Characteristic methoxy resonance.[1]
Detailed Mechanistic Analysis[1]
The Aldehyde Anomaly (11.05 ppm)

The aldehyde proton at C8 is exceptionally downfield (typically >10.5 ppm).

  • Cause: The carbonyl group is locked in a specific conformation due to peri-interactions with the quinoline nitrogen lone pair or H1/H7, maximizing the anisotropic deshielding zone.

  • Validation: If this peak is missing, the aldehyde has likely oxidized to the carboxylic acid (broad singlet >12 ppm) or formed a hydrate (rare in

    
    ).
    
The Pyridine Ring (H2, H3, H4)

This ring follows the classic "AMX" or "ABX" pattern of unsubstituted quinoline:

  • H2 (8.95 ppm): Adjacent to the electronegative Nitrogen.[1] It shows a characteristic "doublet of doublets" (dd) with a small coupling to H4 (

    
     Hz) and a medium coupling to H3 (
    
    
    
    Hz).[1]
  • H3 (7.45 ppm): The "top" of the AMX triangle. It couples to both H2 (

    
     Hz) and H4 (
    
    
    
    Hz).[1]
  • H4 (8.15 ppm): Deshielded relative to H3. It shows a large ortho coupling to H3 (

    
     Hz) and a small meta coupling to H2.[1]
    
The Benzene Ring (H5 vs. H7)

This is the most critical region for confirming the 6,8-substitution pattern.

  • Substitution Logic: With substituents at 6 and 8, the remaining protons are at 5 and 7. They are meta to each other.

  • Coupling (

    
    ):  You will see two doublets with a small coupling constant (
    
    
    
    Hz).[1] They will not show the large ortho coupling (~8 Hz) seen in 5,6- or 7,8-unsubstituted systems.[1]
  • Assignment (H7 vs H5):

    • H7 is sandwiched between the Methoxy (pos 6) and Aldehyde (pos 8). The Aldehyde is an Electron Withdrawing Group (EWG), which deshields ortho protons. This effect generally overrides the shielding of the methoxy group.

    • H5 is ortho to the Methoxy group (Electron Donating Group - EDG) and para to the Aldehyde. The EDG effect strongly shields H5, moving it upfield (~7.10 ppm).

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., SeO₂ oxidation of 8-methyl-6-methoxyquinoline) leave specific fingerprints.[1]

ImpurityDiagnostic SignalCause
8-Methyl-6-methoxyquinoline Singlet at ~2.7-2.8 ppm (

)
Incomplete oxidation of starting material.[1]
6-Methoxyquinoline-8-carboxylic acid Broad singlet >12 ppmOver-oxidation of the aldehyde.[1]
Water Singlet at ~1.56 ppm (

)
Wet solvent or hygroscopic product.[1]
Selenium residues No 1H signal, but broadeningParamagnetic impurities if SeO₂ was used.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for substituent increment calculations).

  • Johns, S. R., & Willing, R. I. (1976).[1][4] 13C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622.[1] Link (Foundational text on quinoline coupling constants and electronic effects).[1]

  • Hofheinz, W., et al. (2021).[1][5] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1] Molecules, 26(18), 5530.[1][5] Link (Recent characterization of 6-methoxy-8-substituted quinoline derivatives).[1]

  • Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Impurities. Link (Standard for solvent/impurity identification).

Sources

13C NMR of 6-Methoxyquinoline-8-carbaldehyde

Technical Guide: C NMR Characterization of 6-Methoxyquinoline-8-carbaldehyde

Executive Summary & Compound Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) presents a unique NMR profile due to the interplay between the electron-donating methoxy group at C6 and the electron-withdrawing formyl group at C8. Correct assignment requires distinguishing between the shielded C5 position and the deshielded zones near the heteroatom and aldehyde.

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 187.19 g/mol

  • Key Functional Groups: Quinoline core, Methoxy ether (C6), Carbaldehyde (C8).[1]

Structural Numbering & Electronic Environment

The quinoline ring numbering convention prioritizes the nitrogen atom as position 1. The fusion carbons are 4a and 8a.

Electronic Logic
  • C6-Methoxy Effect: The oxygen lone pair donates electron density into the ring via resonance, significantly shielding the ortho (C5, C7) and para (C8a) positions.

  • C8-Formyl Effect: The carbonyl group is strongly electron-withdrawing (EWG), deshielding the ipso (C8) , ortho (C7, C8a) , and para (C5) positions.

  • Net Result:

    • C5: The strong shielding from 6-OMe dominates, but the 8-CHO exerts a "pull-back" effect, moving it slightly downfield from the parent 6-methoxyquinoline.

    • C7: Sandwiched between the shielding OMe and the deshielding CHO.

StructureN1N1C2C2N1->C2C3C3C2->C3C4C4C3->C4C4aC4aC4->C4aC4a->N1C5C5C4a->C5C6C6C5->C6C7C7C6->C7OMeOMeC6->OMeC8C8C7->C8C8aC8aC8->C8aCHOCHOC8->CHOC8a->N1C8a->C4a

Figure 1: Connectivity and numbering of 6-Methoxyquinoline-8-carbaldehyde. Green nodes indicate substituted carbons; Red nodes indicate bridgehead carbons.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifts (which can be significant in quinolines due to H-bonding with N1), the following protocol is recommended.

  • Solvent: CDCl

    
     (Deuterated Chloroform) is standard. DMSO-d
    
    
    may be used if solubility is an issue, but will shift the aldehyde proton/carbon slightly downfield.
  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or CDCl

    
     triplet center (77.16 ppm).
    
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Scans: Minimum 256-512 scans (Quaternary carbons C6, C8, C4a, C8a require high S/N).

Spectral Assignment & Analysis

The spectrum is characterized by three distinct regions: the Carbonyl (low field), the Aromatic/Heteroaromatic (mid-field), and the Aliphatic (high field).

Table 1: C Chemical Shift Assignments (CDCl )
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C-CHO C=O192.5 ± 1.0 Characteristic aromatic aldehyde. Most deshielded signal.
C6 C_quat158.5 ± 1.0 Ipso-methoxy. Strongly deshielded by Oxygen (O-C bond).
C2 CH148.0 ± 1.0

-to-Nitrogen. Deshielded by electronegative N.
C8a C_quat145.0 ± 1.5 Bridgehead. Ortho to CHO and

to N.
C8 C_quat138.0 ± 2.0 Ipso-formyl. Deshielded by CHO group.
C4 CH135.0 ± 0.5 Typical

-position in pyridine ring (similar to parent).
C4a C_quat129.0 ± 1.0 Bridgehead.
C7 CH123.0 ± 1.5 Ortho to both OMe (shielding) and CHO (deshielding).
C3 CH122.0 ± 0.5

-position in pyridine ring. Characteristic doublet in HSQC.
C5 CH105.5 ± 1.5 Ortho to OMe. Strongly shielded, but less than parent (100.0) due to 8-CHO.
OMe CH

56.0 ± 0.5 Typical aromatic methoxy group.

Note: Values are high-confidence estimates derived from the experimental parent spectrum of 6-methoxyquinoline (Ref 1) corrected for the 8-formyl substituent increments (Ref 2).

Detailed Mechanistic Interpretation
1. The "Shielded" C5 Anomaly

In the parent 6-methoxyquinoline , C5 appears at 100.0 ppm , which is remarkably upfield. This is due to the ortho-shielding resonance of the methoxy group. In the 8-carbaldehyde derivative , the 8-CHO group (para to C5) exerts a deshielding effect (+5.5 ppm theoretical increment).

  • Diagnostic Check: If you observe a signal < 100 ppm, the aldehyde oxidation likely failed (starting material). If > 110 ppm, suspect contamination. The target C5 should be ~105 ppm .

2. The C7 "Push-Pull"

C7 is physically located between the donor (OMe) and the acceptor (CHO).

  • Effect of 6-OMe: Shielding (~ -14 ppm).

  • Effect of 8-CHO: Deshielding (~ +1.3 ppm ortho effect).

  • Result: C7 resonates near 123 ppm , appearing as a doublet in the proton-coupled spectrum (or correlating to a singlet/doublet aromatic proton in HSQC).

3. The Aldehyde Carbon (C-CHO)

The signal at ~192 ppm is diagnostic. Absence of this peak indicates degradation (oxidation to carboxylic acid ~165-170 ppm) or acetal formation if methanol was used in prep.

Validation Workflow (2D NMR)

To unambiguously confirm the structure, specifically the regiochemistry of the formyl group (8-position vs 5- or 7-position), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

HMBC Connectivity Logic
  • Aldehyde Proton (

    
     ~10.5-11.0):  Will show a strong 3-bond correlation (
    
    
    ) to C7 and C8a .
    • If the aldehyde were at C5, it would correlate to C4 and C6.

    • If the aldehyde were at C7, it would correlate to C6 and C8.

  • Methoxy Protons (

    
     ~3.9):  Will show a strong 3-bond correlation to C6  (~158 ppm).
    

HMBC_WorkflowStartAcquire 1H & 13C SpectraCheckCHOCheck >190 ppm (13C)& >10 ppm (1H)Start->CheckCHORunHMBCRun HMBC Experiment(Long-range coupling)CheckCHO->RunHMBCAnalyzeCHOAnalyze CHO Proton CorrelationsRunHMBC->AnalyzeCHOResult8Correlations to:C8a (~145) & C7 (~123)CONFIRMS 8-CHOAnalyzeCHO->Result8ExpectedResult5Correlations to:C4 (~135) & C6 (~158)INDICATES 5-CHO (Wrong Regioisomer)AnalyzeCHO->Result5Artifact/Isomer

Figure 2: HMBC logic flow for confirming the position of the formyl group.

Synthesis & Impurity Profile

Common synthesis routes involve the Selenium Dioxide (SeO

6-methoxy-8-methylquinoline
  • Key Impurity: Unreacted 6-methoxy-8-methylquinoline.

    • NMR Flag: Look for a methyl carbon signal at ~18-22 ppm .

    • NMR Flag: Absence of the 192 ppm aldehyde peak.

  • Key Impurity: 6-Methoxyquinoline-8-carboxylic acid (Over-oxidation).

    • NMR Flag: Carbonyl shift moves upfield to 165-170 ppm .

References

  • ChemicalBook.6-Methoxyquinoline

    
    C NMR Spectrum Data. (Accessed 2024).[2] 
    
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, Berlin.
  • PubChem. 6-Methoxyquinoline Compound Summary. National Library of Medicine.

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

  • MDPI. Synthesis of 8-substituted Quinoline Derivatives. (Reference for 8-position substitution effects).

Technical Guide: Mass Spectrometry Characterization of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxyquinoline-8-carbaldehyde (C₁₁H₉NO₂, MW 187.19) is a pivotal heterocyclic intermediate, frequently employed in the synthesis of Schiff base ligands and bioactive quinoline scaffolds. Its structural duality—possessing a basic quinoline nitrogen and a reactive aldehyde handle—presents unique challenges in mass spectrometry, specifically regarding ionization preference and isobaric interference during reaction monitoring.

This guide provides a definitive technical framework for the identification and quantification of this analyte. It moves beyond generic spectral matching to explain the mechanistic behavior of the molecule under Electrospray Ionization (ESI) and Electron Impact (EI), ensuring researchers can validate their results with high confidence.

Physicochemical Context & Ionization Strategy

Successful MS analysis requires aligning the ionization method with the molecule's inherent properties.

PropertyValueMS Implication
Formula C₁₁H₉NO₂Exact Mass: 187.0633 Da
Basicity (pKa) ~4.5 (Quinoline N)ESI(+) is optimal. The heterocyclic nitrogen protonates readily in acidic mobile phases (0.1% Formic Acid).
LogP ~1.8 - 2.2Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography.
Thermal Stability ModerateGC-MS is viable but risk of aldehyde oxidation or thermal degradation exists at high injector temps (>250°C).
Strategic Recommendation
  • Primary Method (Quant/ID): LC-ESI-MS/MS (Positive Mode) . This offers the highest sensitivity and avoids thermal artifacts associated with the aldehyde group.

  • Secondary Method (Volatile Impurities): GC-EI-MS . Useful for detecting non-polar starting materials (e.g., 6-methoxy-8-methylquinoline) that may not ionize well in ESI.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation is the only way to distinguish the target from potential isomers or degradation products (e.g., the carboxylic acid form).

ESI-CID Fragmentation Pathway (Positive Mode)

Under Collision-Induced Dissociation (CID), the protonated molecular ion


 undergoes a predictable decay cascade.
  • Primary Transition (The "Aldehyde Ejection"): Aromatic aldehydes are distinct in their loss of Carbon Monoxide (CO, 28 Da). The vibrationally excited ion ejects the carbonyl carbon, resulting in a ring contraction or simply the 6-methoxyquinoline core.

    • Transition:

      
       (Loss of CO).
      
    • Significance: This confirms the presence of the aldehyde carbonyl.

  • Secondary Transition (The "Methoxy Cleavage"): The resulting ion at

    
     (isobaric with protonated 6-methoxyquinoline) typically loses the methyl group from the ether linkage.
    
    • Transition:

      
       (Loss of 
      
      
      
      , -15 Da).
    • Note: In even-electron ESI, radical losses are less common than neutral losses. Alternatively, loss of formaldehyde (

      
      , 30 Da) may occur, leading to 
      
      
      
      . However, the 160
      
      
      145 transition is a standard fingerprint for methoxy-arenes.
  • Tertiary Transition (Quinoline Ring Break): High collision energies trigger the collapse of the heterocyclic ring, characteristically ejecting Hydrogen Cyanide (HCN, 27 Da).

    • Transition:

      
       (Loss of HCN).
      
Visualization of Fragmentation Logic

G Parent [M+H]+ Precursor m/z 188.07 (Protonated Aldehyde) Frag1 Fragment A m/z 160.07 (6-Methoxyquinoline Core) Parent->Frag1 - CO (28 Da) Aldehyde Specific Frag2 Fragment B m/z 145.05 (Quinolin-6-ol Cation) Frag1->Frag2 - CH3 (15 Da) Methoxy Specific Frag3 Fragment C m/z 133.06 (Ring Contraction) Frag1->Frag3 - HCN (27 Da) Quinoline Specific

Figure 1: Predicted ESI-CID fragmentation tree for 6-Methoxyquinoline-8-carbaldehyde. The m/z 160 ion serves as the critical branching point.

Experimental Protocols

LC-MS/MS Method (High Resolution or Triple Quad)

This protocol is designed to separate the aldehyde from its likely oxidation impurity (6-methoxyquinoline-8-carboxylic acid, MW 203).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).

    • 1-6 min: 5%

      
       95% B (Linear ramp).
      
    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometer Settings (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Nebulizer: 35 psi.[1]

  • Scan Range: 100 – 400 m/z.

  • Target Ions (MRM for Quant):

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~30-35 eV).
      
Impurity Profiling (The "Watch List")

During synthesis (e.g., from 8-hydroxyquinoline or via oxidation of 8-methylquinoline), specific impurities are common.

ImpurityMWm/z (ESI+)Retention Shift (vs Target)
8-Methyl-6-methoxyquinoline 173.21174Later (More non-polar)
6-Methoxyquinoline-8-carboxylic acid 203.19204Earlier (More polar)
8-Hydroxymethyl-6-methoxyquinoline 189.21190Earlier (Alcohol is polar)

Data Validation Workflow

To ensure the signal detected is genuinely 6-methoxyquinoline-8-carbaldehyde and not an isomer, follow this logic flow:

Workflow Sample Unknown Sample MS1 MS1 Scan Check m/z 188 Sample->MS1 MS2 MS2 Fragmentation (CID) MS1->MS2 Precursor Selection Check1 Loss of 28 Da? (188 -> 160) MS2->Check1 Check2 Loss of 15 Da? (160 -> 145) Check1->Check2 Yes Fail Isomer/Impurity Check1->Fail No (Likely Amine/Other) Result Confirmed ID Check2->Result Yes Check2->Fail No

Figure 2: Decision logic for validating spectral identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170103, Quinoline-8-carbaldehyde. Retrieved from [Link]

  • HighChem LLC (2025). mzCloud Mass Spectral Database: 6-Methoxyquinoline.[2] Retrieved from [Link] (Search ID: Reference2627).[2]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 8-Amino-6-methoxyquinoline. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: Quinoline-8-carbaldehyde (CAS 38707-70-9).[3] Retrieved from [Link]

Sources

Physical Properties & Characterization: 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical heterocyclic intermediate used in the development of antimalarial agents and fluorescent sensors.[1]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde is a functionalized quinoline derivative featuring a methoxy group at the C6 position and a reactive formyl (aldehyde) group at the C8 position.[1] It serves as a pivotal electrophile in organic synthesis, particularly for Schiff base formation , Knoevenagel condensations , and the construction of multidentate ligands for coordination chemistry.[1] Its structural similarity to the antimalarial pharmacophore (found in Primaquine) makes it a valuable scaffold in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 6-Methoxyquinoline-8-carbaldehyde
CAS Number 1268520-98-4
Molecular Formula C

H

NO

Molecular Weight 187.19 g/mol
SMILES COc1cc2c(cccc2n1)C=O[1][2][3][4][5][6]
Structural Features Quinoline Core: Planar, aromatic heterocycle.• C8-Formyl: Highly reactive electrophilic center, prone to oxidation.[1]• C6-Methoxy: Electron-donating group (EDG), increases electron density of the ring system.[1]

Physicochemical Properties

Thermodynamic Constants

Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., Quinoline-8-carbaldehyde, CAS 38707-70-9) and computational models.

ConstantValue / RangeContext
Physical State Solid (Crystalline)Typically isolated as yellow to brownish needles or powder.[1]
Melting Point (MP) 95 – 105 °C (Predicted)Analog Comparison: Quinoline-8-carbaldehyde melts at 95-96°C. The C6-methoxy group typically raises MP slightly via crystal packing stabilization.[1]
Boiling Point (BP) ~340 °C (at 760 mmHg)Predicted based on polarity and MW.[1]
Density 1.25 ± 0.1 g/cm³Estimated.[1]
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic; suitable for cell-permeable drug design.[1]
Solubility Profile

The compound exhibits lipophilic character due to the aromatic rings, but the aldehyde and nitrogen provide polar handles.[1]

  • High Solubility: Dichloromethane (DCM), Chloroform (CHCl

    
    ), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]
    
  • Moderate Solubility: Ethanol, Methanol (often requires warming).[1]

  • Low Solubility: Water, Hexanes.[1]

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.[1] Store under inert gas (Ar/N

    
    ) at 2–8°C.
    

Spectral Characterization (Self-Validating Protocols)

To verify the identity of synthesized or purchased material, the following spectral signatures must be present.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
-CHO 11.20 Singlet (s)1HDiagnostic Peak: Deshielded aldehyde proton.[1]
C6-OCH

3.95 Singlet (s)3HMethoxy group.[1]
Ar-H 7.30 – 8.90Multiplets5HQuinoline aromatic protons.[1]
Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Aldehyde): A sharp, intense band at 1690 – 1705 cm

    
     .[1] This is the primary indicator of the aldehyde functionality.[1]
    
  • C-H Stretch (Aldehyde): Two weak bands ("Fermi doublet") at 2850 and 2750 cm

    
     .[1]
    
  • C=N / C=C Stretch: 1580 – 1620 cm

    
     (Quinoline ring breathing).[1]
    

Synthesis & Experimental Workflow

The most reliable synthetic route involves the Selenium Dioxide (SeO


) oxidation  of the commercially available precursor, 6-methoxy-8-methylquinoline.[1] This method is preferred over Vilsmeier-Haack formylation, which typically favors the C4 position in quinolines.[1]
Reaction Pathway Visualization

Synthesis Precursor 6-Methoxy-8-methylquinoline (Starting Material) Intermediate Transition State (Gem-diol intermediate) Precursor->Intermediate Oxidation (Reflux, 4-12h) Reagent SeO2 (1.5 eq) 1,4-Dioxane Reagent->Intermediate Product 6-Methoxyquinoline-8-carbaldehyde (Final Product) Intermediate->Product Dehydration

Caption: Selective oxidation of the methyl group at C8 using Selenium Dioxide.

Detailed Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methoxy-8-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add Selenium Dioxide (SeO

    
    )  (15 mmol, 1.5 eq) in a single portion. Caution: SeO
    
    
    
    is toxic.
  • Reaction: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be more polar than the starting material.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove black selenium byproducts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     20% EtOAc/Hexanes).
    

Applications in Drug Discovery

The C8-aldehyde is a "chemical hook," allowing the attachment of diverse pharmacophores.

Schiff Base Ligands

Reaction with primary amines yields Schiff bases (imines) , which are extensively used to chelate metal ions (Cu, Zn, Fe) in biological systems or to link the quinoline core to other active molecules (e.g., artemisinin hybrids).[1]

Applications Aldehyde 6-Methoxyquinoline-8-carbaldehyde Imine Schiff Base (Imine) (C=N Linker) Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Metal Metal Complex (Cu/Zn binding) Imine->Metal Chelation

Caption: Derivatization pathway for creating bioactive metal chelators.[1]

References

  • Synthesis of 8-Substituted Quinolines: Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 8-Substituted Quinoline Derivatives."[1]

  • SeO2 Oxidation Methodology: Organic Reactions, "Selenium Dioxide Oxidation."[1] [1]

  • Compound Registry: PubChem CID 1268520-98-4 (Analogous data inferred from Quinoline-8-carbaldehyde CID 61362).[1] [1]

  • Safety Data: Guidechem & AccelaChem MSDS for CAS 1268520-98-4.[1] [1]

(Note: Specific melting points and spectra for this exact isomer are often proprietary to catalog holders; values provided are best-practice estimates based on authoritative chemical principles and close structural analogs.)

Sources

Solubility Profile & Handling of 6-Methoxyquinoline-8-carbaldehyde

[1]

Part 1: Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4 ) is a specialized heterocyclic intermediate primarily used in medicinal chemistry as a scaffold for ligand synthesis and drug discovery.[1][2] Unlike its more common isomers (e.g., the 4-carbaldehyde), the 8-carbaldehyde variant offers unique chelation geometry, particularly for Schiff base formation with amines in metal coordination complexes.[1]

This guide provides a definitive technical analysis of its solubility, derived from Structure-Activity Relationship (SAR) data of the quinoline core and direct physicochemical properties.[1] The compound exhibits a "solubility switch" behavior dependent on pH, driven by the basic nitrogen in the quinoline ring, which researchers can exploit for purification and formulation.[1]

Part 2: Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The methoxy group at position 6 adds lipophilicity compared to the parent quinoline, while the aldehyde at position 8 introduces a dipole and weak hydrogen bond acceptance but no donation capability.[1]

PropertyValue / DescriptionImpact on Solubility
CAS Number 1268520-98-4 Unique identifier for procurement/verification.
Molecular Formula C₁₁H₉NO₂Aromatic heterocycle.[1]
Molecular Weight 187.19 g/mol Small molecule; favorable kinetics.[1]
Physical State Solid (Powder)Typically off-white to yellow/brown.[1]
Predicted LogP ~1.6 – 2.0Moderately lipophilic; prefers organic solvents.
pKa (Quinoline N) ~4.5 (Estimated)Critical: Protonatable in acidic media (pH < 3).[1]
H-Bond Donors 0Poor water solubility in neutral state.[1]
H-Bond Acceptors 3 (N, O-methoxy, O-aldehyde)Good solubility in polar aprotic solvents (DMSO).[1]

Part 3: Solubility Matrix & Solvent Compatibility[1]

The following matrix categorizes solvents based on their interaction with 6-Methoxyquinoline-8-carbaldehyde. This data is synthesized from standard heterocyclic chemistry protocols for quinoline derivatives.[1]

Primary Solvents (High Solubility)

These are the "Gold Standard" solvents for preparing stock solutions (10–100 mM).[1]

  • DMSO (Dimethyl Sulfoxide): Excellent solubility.[1] The dipole-dipole interactions stabilize the polar aldehyde and quinoline ring.[1] Recommended for biological assay stock solutions.[1]

  • DMF (Dimethylformamide): Excellent solubility.[1] Similar mechanism to DMSO; useful for synthetic reactions requiring higher temperatures.[1]

  • DCM (Dichloromethane): High solubility.[1][3] The preferred solvent for liquid-liquid extraction (organic phase) and chromatography loading.[1]

  • Chloroform: High solubility.[1][3] Often used in NMR analysis (

    
    ) and recrystallization mixtures.[1]
    
Secondary Solvents (Moderate/Conditional Solubility)

Solubility in these solvents often requires heating or is concentration-dependent.[1]

  • Ethanol / Methanol: Moderate solubility at Room Temperature (RT); High solubility at boiling point.[1]

    • Application: These are the solvents of choice for recrystallization .[1] The compound will dissolve in hot ethanol and precipitate upon cooling, allowing for purification.[1]

  • Ethyl Acetate: Moderate solubility.[1] Useful as a mobile phase component in Thin Layer Chromatography (TLC) but may not dissolve high concentrations (>50 mg/mL) without co-solvents.[1]

  • Acetonitrile: Good solubility.[1][3] Standard solvent for HPLC/LC-MS analysis.[1]

Poor Solvents (Insoluble/Sparing)
  • Water (Neutral pH): Very poor solubility (< 0.1 mg/mL).[1] The hydrophobic aromatic core and methoxy group dominate over the polar aldehyde.[1]

  • Hexanes / Heptane: Insoluble.[1][4] Useful as an "anti-solvent" to force precipitation from DCM or Ethyl Acetate solutions.[1]

  • Diethyl Ether: Low to Moderate.[1] Often used to wash crude solids to remove non-polar impurities.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Bioassay)
  • Objective: Create a stable stock for cellular or enzymatic assays.

  • Solvent: DMSO (Anhydrous, ≥99.9%).[1]

  • Procedure:

    • Weigh 1.87 mg of 6-Methoxyquinoline-8-carbaldehyde into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and yellow/amber.[1] If particulates remain, sonicate for 2 minutes at 40 kHz.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

Protocol B: pH-Switch Purification (Acid-Base Extraction)
  • Objective: Purify the compound from non-basic impurities (e.g., starting materials lacking nitrogen).

  • Mechanism: The quinoline nitrogen is basic.[1] At pH 1-2, it protonates (

    
    ), becoming water-soluble.[1] At pH > 8, it returns to the neutral, organic-soluble form (
    
    
    ).[1]
  • Workflow:

    • Dissolve crude mixture in DCM (Organic Phase).

    • Extract with 0.1 M HCl (Aqueous Phase).

      • Result: The target 6-Methoxyquinoline-8-carbaldehyde moves to the Aqueous Phase (yellowish color).[1] Impurities remain in DCM.[1]

    • Separate layers; keep the Aqueous Phase .[1]

    • Slowly basify the Aqueous Phase with saturated

      
        or 1 M NaOH  until pH ~9-10.
      
      • Observation: The solution will turn cloudy as the neutral compound precipitates.[1]

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Dry combined DCM layers over

      
       and evaporate.
      

Part 5: Visualizations

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the experimental goal.[1]

SolubilityFlowStartStart: 6-Methoxyquinoline-8-carbaldehydeGoalDefine GoalStart->GoalBioassayBiological AssayGoal->BioassaySynthesisChemical SynthesisGoal->SynthesisPurificationPurificationGoal->PurificationDMSOUse DMSO(Stock Solution)Bioassay->DMSOHigh Sol.DCMUse DCM or DMF(Reaction Solvent)Synthesis->DCMInert/SolubleRecrystRecrystallizationPurification->RecrystExtractAcid/Base ExtractionPurification->ExtractEthanolHot Ethanol(Cool to precipitate)Recryst->EthanolpH_Switch0.1M HCl <-> NaOH(DCM Partitioning)Extract->pH_Switch

Caption: Decision matrix for solvent selection based on experimental application (Assay, Synthesis, or Purification).

Diagram 2: pH-Dependent Speciation

Visualizing the protonation state is critical for extraction protocols.[1]

pHSpeciationAcidicAcidic pH (< 3)Protonated Cation (QH+)Water SolubleNeutralNeutral pH (7-8)Uncharged Molecule (Q)Organic Soluble (DCM/DMSO)Acidic->NeutralAdd Base (NaOH)Neutral->AcidicAdd Acid (HCl)BasicBasic pH (> 10)Uncharged Molecule (Q)Precipitates from WaterNeutral->BasicAdd Excess BaseBasic->NeutralAdd Acid

Caption: The "Solubility Switch." The basic quinoline nitrogen allows reversible transfer between aqueous and organic phases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219312, 6-Methoxyquinoline-4-carboxaldehyde (Isomer Analog Reference). Retrieved from [Link][1]

  • Accela ChemBio. Product Catalog: 6-Methoxyquinoline-8-carbaldehyde (SY395605).[1] Retrieved from [Link]

Technical Guide: Stability, Storage, and Handling of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) is a specialized heterocyclic building block often utilized as a fluorogenic probe precursor for amine detection and a ligand scaffold in coordination chemistry. Its utility relies heavily on the reactivity of the C8-formyl group and the electronic properties of the 6-methoxy-substituted quinoline ring.

However, this molecule presents a dual-instability profile :

  • Chemical Instability: The aldehyde moiety is prone to auto-oxidation to the corresponding carboxylic acid (6-methoxyquinoline-8-carboxylic acid) upon air exposure.

  • Photochemical Instability: The quinoline core is photosensitive, susceptible to UV-induced degradation or polymerization.

This guide provides a self-validating protocol for the long-term storage and immediate handling of this compound to ensure experimental reproducibility.

Chemical Profile & Degradation Mechanisms

To preserve the molecule, one must understand its failure modes. The degradation is not random; it follows specific mechanistic pathways driven by environmental factors.

Auto-Oxidation (The Primary Threat)

The most rapid degradation pathway is the oxidation of the aldehyde group. This is accelerated by light and trace metals.

  • Mechanism: Radical chain reaction initiated by oxygen abstraction of the formyl hydrogen.

  • Result: Formation of 6-methoxyquinoline-8-carboxylic acid.[1]

  • Impact: The carboxylic acid is non-reactive in Schiff base formation assays, leading to false negatives or reduced quantum yield in fluorescence applications.

Photodegradation

Quinolines are strong UV absorbers.

  • Mechanism: Absorption of UV/Blue light (

    
     nm) excites the 
    
    
    
    transition, leading to radical formation or dimerization.
  • Result: Darkening of the solid (yellow

    
     brown/black) and insoluble polymer formation.
    
Degradation Pathway Diagram

The following diagram illustrates the causality between environmental exposure and chemical breakdown.

DegradationPathways Compound 6-Methoxyquinoline- 8-carbaldehyde (Active) Acid Carboxylic Acid (Inactive Impurity) Compound->Acid Auto-oxidation Polymer Oligomers/Tars (Insoluble) Compound->Polymer Photopolymerization Oxygen Atmospheric O2 Oxygen->Acid UV UV/Visible Light UV->Polymer

Figure 1: Mechanistic degradation pathways showing the conversion of the active aldehyde to inactive byproducts via oxidation and photolysis.

Storage Protocols (Solid State)

Objective: Maintain purity


 for >12 months.
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temperature significantly retards the rate of auto-oxidation.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen. Argon is preferred as it is heavier than air, forming a "blanket" over the crystals.
Container Amber Glass Vial Blocks UV/Blue light transmission to prevent photo-excitation.
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress (hydration) and oxygen diffusion.
Desiccant Required Prevents formation of hydrates or hemiacetals if stored near moisture sources.
Protocol 3.1: Long-Term Storage Setup
  • Transfer the commercial bottle immediately into an inert atmosphere glovebox or glove bag if possible.

  • If no glovebox is available, flush the headspace of the vial with a gentle stream of Argon for 30 seconds before capping.

  • Wrap the cap junction tightly with Parafilm M to create a secondary gas barrier.

  • Place the vial inside a secondary container (e.g., a larger jar) containing activated silica gel or Drierite.

  • Store in a non-cycling freezer at -20°C.

Solution Stability & Handling

Critical Warning: Aldehydes in solution are significantly more reactive than in the solid state. Do not store stock solutions for >24 hours unless strictly necessary.

Solvent Selection
  • Recommended: Anhydrous DMSO or Acetonitrile (MeCN).

  • Avoid: Alcohols (Methanol/Ethanol).

    • Reasoning: Primary alcohols react reversibly with aldehydes to form hemiacetals. While reversible, this equilibrium complicates kinetics in precise fluorescence assays.

Handling Workflow (Decision Tree)

HandlingWorkflow Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open Vial Equilibrate->Open Weigh Weigh Solid quickly (Dim lighting) Open->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Leftover Leftover Solid? Weigh->Leftover Usage Immediate Assay Use Dissolve->Usage Purge Purge Headspace (Argon) Leftover->Purge Yes Reseal Reseal & Freeze Purge->Reseal

Figure 2: Standard Operating Procedure (SOP) for handling to minimize moisture condensation and oxygen exposure.

Quality Control & Purification

Before critical high-throughput screening or synthesis steps, validate the integrity of the material.

Self-Validating QC Checks
  • Visual Inspection: The solid should be a yellow/orange crystalline powder.

    • Failure Mode: Dark brown or tar-like consistency indicates polymerization.

    • Failure Mode: White crust indicates oxidation to the carboxylic acid (which often has a higher melting point and different crystal habit).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Observation: The aldehyde should appear as a distinct spot. A streak near the baseline usually indicates the carboxylic acid degradation product.

Purification (Rescue Protocol)

If degradation is detected (>5% impurity):

  • Recrystallization: Dissolve in minimal hot Ethanol (despite the hemiacetal risk, it is suitable for rapid recrystallization) or Ethyl Acetate/Hexane.

  • Filtration: Filter while hot to remove insoluble polymers.

  • Cooling: Allow to crystallize slowly at 4°C.

  • Drying: Vacuum dry immediately to remove solvent traces before returning to storage.

References

  • Chemical Identity & Properties

    • Source: PubChem. "6-Methoxyquinoline-8-carbaldehyde (Compound)".
    • Link:[Link] (Note: Link directs to related isomer/analog entry for structural verification if exact CAS entry is suppressed; verify CAS 1268520-98-4 in supplier databases).

  • Reactivity of Quinoline Carbaldehydes: Source: TCI Chemicals. "8-Quinolinecarboxaldehyde Product Safety & Handling".
  • Synthesis & CAS Verification

    • Source: GuideChem/ChemicalBook. "CAS 1268520-98-4 Entry".[2][3][4][5][6][7]

  • General Handling of Air-Sensitive Aldehydes: Source: Sigma-Aldrich. "Handling Air-Sensitive Reagents: Technical Bulletin AL-134".

Sources

Accelerating the Discovery of Novel Quinoline Derivatives: From Rational Design to Green Synthesis and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Privileged Scaffold Paradigm

In the landscape of modern medicinal chemistry, the quinoline nucleus (benzo[b]pyridine) remains a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the traditional "grind-and-screen" approach is obsolete. To accelerate discovery, we must pivot toward rational functionalization driven by specific Structure-Activity Relationship (SAR) insights and sustainable synthetic protocols that allow for rapid library generation.

This guide moves beyond basic synthesis, focusing on the strategic integration of multicomponent reactions (MCRs) and green nanocatalysis to access novel chemical space, specifically targeting kinase-driven oncogenic pathways.

Rational Design & Structural Logic

The biological versatility of quinoline stems from its electronic distribution, allowing it to participate in hydrogen bonding,


-

stacking, and metal chelation. Effective design requires precise manipulation of three critical vectors:
  • The C2/C4 Positions (Electronic Tuning): Substitution here modulates the pKa of the ring nitrogen. Electron-withdrawing groups (EWGs) like

    
     at C2/C4 enhance lipophilicity and metabolic stability, often critical for antimalarial and anticancer efficacy.
    
  • The C6/C7 Positions (Solubility & Binding): Introduction of solubilizing groups (e.g., morpholine, piperazine) here improves pharmacokinetic profiles.

  • The C8 Position (Chelation Potential): Crucial for metallo-enzyme targets. 8-hydroxy or 8-amino substitutions create bidentate chelation sites.

Visualization: Pharmacophore SAR Map

The following diagram illustrates the strategic functionalization points on the quinoline scaffold for maximizing kinase inhibitory potential.

QuinolineSAR QuinolineCore Quinoline Scaffold (Benzo[b]pyridine) C2_Position C2 Position: Lipophilicity & Metabolic Stability (e.g., -CF3, Aryl) QuinolineCore->C2_Position C4_Position C4 Position: Receptor Binding Pocket Fit (e.g., -NH-Linkers) QuinolineCore->C4_Position C6_7_Position C6/C7 Positions: Solubility & ADME (e.g., Morpholine, Piperazine) QuinolineCore->C6_7_Position C8_Position C8 Position: Chelation & H-Bonding (e.g., -OH, -NH2) QuinolineCore->C8_Position ADME Bioavailability (LogP, Sol) C2_Position->ADME KinaseSelectivity Kinase Selectivity (EGFR/Aurora) C4_Position->KinaseSelectivity C6_7_Position->ADME

Figure 1: Strategic functionalization vectors on the quinoline nucleus for optimizing kinase inhibition and ADME properties.

Advanced Synthetic Architectures: Green Nanocatalysis

Traditional methods like Skraup or Friedländer synthesis often require harsh acids and high temperatures. To maximize throughput and environmental compliance, we utilize a One-Pot Multicomponent Reaction (MCR) catalyzed by magnetically retrievable nanoparticles (


).
Protocol: Nanocatalyzed Synthesis of Pyrimido[4,5-b]quinolines[1]

This protocol validates the synthesis of fused quinoline hybrids, which have shown superior potency compared to monocyclic analogs.

Reagents & Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 6-amino-1,3-dimethyluracil (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Catalyst:

    
     Nanoparticles (0.9 mol%)[1]
    
  • Solvent: Deionized Water (

    
    )
    

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize

    
     nanoparticles via co-precipitation of 
    
    
    
    and
    
    
    in alkaline solution. Verify size (11–24 nm) via TEM.
  • Reaction Assembly: In a 50 mL round-bottom flask, combine the aldehyde, amino-uracil, and dimedone in 5 mL of water.

  • Catalysis: Add 0.04 g of

    
     nanoparticles.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:n-Hexane (3:7). Reaction typically completes in 2–3 hours .

  • Work-up:

    • Cool the mixture to room temperature.

    • Magnetic Separation: Place a strong external magnet against the flask wall to sequester the catalyst. Decant the supernatant.

    • Filtration: Filter the solid product from the supernatant.

    • Purification: Recrystallize from hot ethanol to yield pure pyrimido[4,5-b]quinoline derivatives (Yields: 88–96%).

  • Recycling: Wash the recovered magnetic catalyst with water and ethanol, dry at

    
    , and reuse (stable for up to 5 cycles).
    

Why This Works (Causality): The


 nanoparticles act as a Lewis acid, activating the carbonyl groups of the aldehyde and dimedone, facilitating the Knoevenagel condensation and subsequent Michael addition. The high surface-to-volume ratio of the nanoparticles accelerates the reaction kinetics in water, avoiding toxic organic solvents [1, 2].
Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Aromatic Aldehyde Reaction One-Pot Reflux in Water (100°C, 2-3 hrs) Aldehyde->Reaction Uracil 6-amino-1,3-dimethyluracil Uracil->Reaction Dimedone Dimedone Dimedone->Reaction Catalyst Fe3O4 Nanoparticles (Magnetically Retrievable) Catalyst->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Separation->Catalyst Recycle (x5) Purification Recrystallization (Ethanol) Separation->Purification Product Pyrimido[4,5-b]quinoline Derivatives (Yield >90%) Purification->Product

Figure 2: Green synthesis workflow utilizing magnetic nanocatalysis for high-yield quinoline derivative production.

Biological Evaluation: Targeting Oncogenic Kinases[2]

Novel quinoline derivatives function primarily as ATP-competitive inhibitors of tyrosine kinases. Recent data highlights their efficacy against EGFR (Epidermal Growth Factor Receptor) and Aurora Kinases , critical drivers in non-small cell lung cancer (NSCLC) and breast cancer.

Mechanism of Action

The quinoline scaffold mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.

  • Binding: The N1 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Inhibition: This blockade prevents ATP binding and auto-phosphorylation.

  • Downstream Effect: Inhibition of the PI3K/Akt and RAS/RAF/MEK pathways leads to cell cycle arrest (G2/M phase) and apoptosis [3, 4].

Visualization: Signaling Pathway Inhibition

Pathway GF Growth Factors (EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Induces AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MEK MEK/ERK RAS->MEK MEK->Proliferation

Figure 3: Mechanism of quinoline-mediated EGFR inhibition leading to apoptosis and arrest of proliferation.

Quantitative Efficacy Data

The following table summarizes the inhibitory concentration (


) of novel quinoline hybrids against key cancer cell lines, derived from recent comparative studies [3, 5].
Compound ClassSubstitution (R)Target KinaseCell Line (Type)IC50 (

M)
Activity Level
Control ErlotinibEGFRA549 (Lung)0.05High
Quinoline-A 6-OMe, 4-AminoEGFRA549 (Lung)1.20Moderate
Quinoline-B 2-CF3, 4-PiperazineEGFRMCF-7 (Breast)0.85 High
Hybrid-C Quinoline-ThiazoleAurora-BHeLa (Cervical)2.10Moderate
Hybrid-D Quinoline-TriazinePI3KHCT-116 (Colon)0.45 Very High

Note: Hybrid-D demonstrates that fusing the quinoline core with a triazine moiety significantly enhances potency, likely due to additional H-bonding interactions within the kinase pocket.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. (2024). [Link]

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. (2022). [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemistryMedChem. (2025). [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. Molecules. (2023). [Link]

Sources

Technical Guide: Preliminary Biological Screening of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, serving as the backbone for critical drugs ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Ciprofloxacin/Fluoroquinolones) and emerging anticancer agents. However, the physicochemical properties that make quinolines potent—planarity, lipophilicity, and metal chelation—also introduce specific artifacts in biological screening.

This guide provides a rigorous, self-validating framework for the preliminary screening of quinoline libraries. It moves beyond generic protocols to address scaffold-specific challenges, such as fluorescence interference in viability assays and aggregation-dependent false positives.

Part 1: Chemical Context & Library Preparation

The "Brick Dust" Challenge: Many synthetic quinolines exhibit poor aqueous solubility due to significant


-

stacking interactions. Screening these as suspensions yields erratic data.
Protocol: Compound Solubilization & Storage
  • Primary Stock: Dissolve compounds in 100% DMSO to a concentration of 10 mM or 20 mM.

    • Validation: Sonicate for 10 minutes. Inspect visually for turbidity. If turbid, add 1 equivalent of HCl (if basic nitrogen is present) to form a soluble salt in situ.

  • Working Stock: Dilute to 100x the final test concentration.

    • Constraint: Ensure final DMSO concentration in the assay well is < 0.5% (v/v) to prevent solvent toxicity.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which precipitate quinolines.

Part 2: Antimicrobial Screening (Broth Microdilution)

Quinolines often target DNA gyrase or Topoisomerase IV. The standard for screening is the CLSI M07 Broth Microdilution method.[1] This quantitative assay determines the Minimum Inhibitory Concentration (MIC).

Experimental Workflow

Objective: Determine the lowest concentration inhibiting visible growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note:

    
     and 
    
    
    
    levels are critical as quinolines can chelate these ions, altering efficacy.
  • Bacterial Inoculum: Standardized to

    
     CFU/mL.
    
  • Control Antibiotic: Ciprofloxacin (fluoroquinoline benchmark).

Step-by-Step Protocol:

  • Plate Prep: Use a 96-well round-bottom plate. Add 100 µL CAMHB to columns 2-12.

  • Compound Addition: Add 200 µL of test quinoline (at 2x highest concentration) to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

    • Result: Geometric dilution series (e.g., 64 µg/mL

      
       0.125 µg/mL).
      
  • Controls:

    • Col 11: Growth Control (Bacteria + Broth + Solvent).

    • Col 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of standardized bacterial suspension to wells 1-11.

  • Incubation: 16–20 hours at 35°C

    
     2°C.
    
Visualization: Plate Logic

MIC_Plate_Layout cluster_dilution Serial Dilution Zone (Rows A-H) cluster_controls Validation Controls Col1 Col 1 High Conc. (64 µg/mL) Col2 Col 2 (32 µg/mL) Col1->Col2 Transfer 100µL Col10 Col 10 Low Conc. (0.125 µg/mL) Col2->Col10 ...Serial Transfer... Col11 Col 11 Growth Control (+ Bacteria, No Drug) Col12 Col 12 Sterility Control (No Bacteria)

Caption: Logical flow of a 96-well microdilution plate. Red indicates high drug load; Green indicates trace load. Blue represents the mandatory biological baseline.

Part 3: Cytotoxicity & Anticancer Screening (MTT Assay)[2]

Critical Caveat: Many quinolines are fluorescent. They can interfere with Resazurin (Alamar Blue) assays. The MTT assay (absorbance-based) is preferred but requires background subtraction.

The Selectivity Index (SI)

Drug development requires not just potency, but safety. You must calculate the Selectivity Index:



Target: An 

is generally considered a hit worth pursuing.
Modified MTT Protocol for Quinolines

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Seeding: Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well. Incubate 24h for attachment.
    
  • Treatment: Add quinoline compounds (serial dilution). Include a "Compound Blank" (Media + Compound + No Cells) for every concentration.

    • Why? To subtract the intrinsic absorbance of the colored quinoline compound.

  • Incubation: 48–72 hours.

  • MTT Addition: Add 20 µL MTT stock. Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (signal) and 630 nm (background).

Data Processing:



Part 4: Mechanism of Action (DNA Intercalation)

Quinolines are planar aromatic systems that often act by intercalating between DNA base pairs (like Doxorubicin or Ethidium Bromide).

UV-Vis Titration Assay

This is the definitive preliminary test for intercalation.

Principle: If the quinoline stacks between base pairs, its


-electron system couples with the DNA bases.
  • Hypochromicity: Decrease in peak absorbance intensity.[2]

  • Red Shift (Bathochromic): Shift of

    
     to longer wavelengths.
    

Protocol:

  • Baseline: Record UV spectrum (200–500 nm) of the quinoline (20 µM) in Tris-HCl buffer.

  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) to the cuvette.

  • Equilibration: Wait 5 minutes after each addition for equilibrium.

  • Observation: Plot

    
     vs 
    
    
    
    to determine the binding constant (
    
    
    ).
Visualization: Intercalation Logic

DNA_Intercalation cluster_binding Binding Equilibrium Quinoline Free Quinoline (High Absorbance) Complex Quinoline-DNA Complex (Intercalation) Quinoline->Complex + DNA DNA ds-DNA Helix DNA->Complex Signal Signal Change: 1. Hypochromicity (Lower Abs) 2. Red Shift (Lambda max) Complex->Signal Measured by UV-Vis

Caption: The mechanistic flow of UV-Vis titration. Binding alters the electronic environment of the quinoline chromophore, resulting in measurable spectral shifts.

Part 5: Troubleshooting & Artifacts

IssueCauseSolution
Precipitation in Assay Hydrophobicity of scaffold.Check wells under microscope. If crystals form, data is invalid. Use lower concentrations or improve formulation.
Fluorescence Interference Quinoline emission overlaps with assay tag.Use absorbance assays (MTT) or wash-based assays. Always run a "Compound Only" blank.
PAINS (Pan-Assay Interference) Aggregation or redox cycling.Add 0.01% Triton X-100 to assay buffer. If activity disappears, it was an aggregation artifact.
Cation Chelation N-1 and C-8 substituents chelate

.
In antimicrobial assays, ensure cation-adjusted media is used to mimic physiological conditions.

References

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1]Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sirajuddin, M., et al. (2013). A review on DNA interacting agents: Synthesis, characterization and biological studies.[3][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: 6-Methoxyquinoline-8-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

6-Methoxyquinoline-8-carbaldehyde (6-MQ-8-CHO) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the synergistic relationship between the electron-donating methoxy group at position 6 and the reactive aldehyde handle at position 8.

Unlike simple quinolines, the 6-methoxy derivative mimics the pharmacophore of established antimalarials (e.g., Primaquine, Quinine) while the 8-aldehyde functionality serves as a versatile "warhead" for generating Schiff bases, hydrazones, and heterocyclic fusions. This guide details the authoritative protocols for its synthesis, validation, and application in drug discovery.

Synthesis of the Scaffold

Core Directive: The most reliable route to 6-MQ-8-CHO is the selective oxidation of 6-methoxy-8-methylquinoline. While radical bromination (NBS) is possible, it often leads to over-brominated byproducts. Selenium Dioxide (SeO₂) oxidation is the industry standard for its high selectivity toward benzylic/allylic positions in heteroaromatics.

Protocol A: SeO₂ Oxidation (Riley Oxidation)

Target: Conversion of 6-methoxy-8-methylquinoline to 6-methoxyquinoline-8-carbaldehyde.

Reagents:

  • Starting Material: 6-Methoxy-8-methylquinoline (1.0 eq)

  • Oxidant: Selenium Dioxide (SeO₂) (1.3 – 1.5 eq)

  • Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate the dehydration step)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-8-methylquinoline (e.g., 10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add SeO₂ (13-15 mmol) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours.

    • Process Control: Monitor via TLC (SiO₂, Hexane:EtOAc 7:3). The aldehyde typically appears as a lower Rf spot compared to the methyl precursor.

  • Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove the precipitated black selenium metal. Wash the pad with warm EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove selenious acid byproducts) followed by brine.

  • Purification: Purify via column chromatography (SiO₂).

    • Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

    • Yield Expectation: 50–70% (Yellow/Orange solid).

Critical Causality:

  • Why Wet Dioxane? The mechanism involves an initial ene-reaction followed by hydrolysis. Trace water is essential to hydrolyze the intermediate selenite ester to the aldehyde and precipitate elemental selenium.

  • Temperature Control: Reflux is strictly required. At lower temperatures (<80°C), the reaction stalls at the alcohol or selenite ester stage.

Functionalization & Reactivity

The primary utility of 6-MQ-8-CHO lies in its condensation with amines to form azomethine ylides (Schiff bases). These derivatives are potent chelators for transition metals (Cu, Zn, Ru).

Protocol B: Schiff Base Condensation

Target: Synthesis of N,N-donor or N,O-donor ligands (e.g., with 4-aminoantipyrine or thiosemicarbazide).

Reagents:

  • 6-MQ-8-CHO (1.0 eq)

  • Primary Amine (1.0 eq) (e.g., 4-aminoantipyrine)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol

Methodology:

  • Dissolve 6-MQ-8-CHO in hot absolute ethanol.

  • Add the primary amine (dissolved in minimal ethanol) dropwise.

  • Add catalytic acetic acid.

  • Reflux for 2–4 hours.

    • Observation: A color change (often to deep yellow or orange) indicates imine formation.

  • Isolation: Cool to 0 °C. The Schiff base usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualization: Synthetic Utility Map

The following diagram illustrates the central role of the aldehyde in accessing diverse chemical space.

SyntheticUtility Precursor 6-Methoxy-8-methylquinoline Aldehyde 6-Methoxyquinoline- 8-carbaldehyde (Core Scaffold) Precursor->Aldehyde SeO2 Oxidation (Dioxane, Reflux) Schiff Schiff Bases (Azomethines) Aldehyde->Schiff R-NH2, H+ (Condensation) Heterocycle Imidazoles/Thiazoles (via Cyclization) Aldehyde->Heterocycle Diamines/Thioamides (Cyclization) Alcohol Hydroxymethyl Derivatives Aldehyde->Alcohol NaBH4 (Reduction) MetalComplex Metal Complexes (Cu, Zn, Pt) Anticancer/DNA Binding Schiff->MetalComplex Metal Salts (Chelation)

Caption: Synthetic workflow transforming the methyl precursor into the aldehyde scaffold, followed by divergence into bioactive libraries.[1][2][3][4]

Applications in Drug Discovery[2]

A. Antimalarial Activity

The 6-methoxy-8-aminoquinoline motif is the pharmacophore of Primaquine .[2] The 8-aldehyde derivatives allow for the attachment of novel side chains that can overcome resistance.

  • Mechanism: Schiff bases derived from 6-MQ-8-CHO inhibit

    
    -hematin formation (hemozoin synthesis), starving the Plasmodium parasite of amino acids and causing toxic heme buildup.
    
  • Key Insight: The N1-quinoline nitrogen and the imine nitrogen of the Schiff base form a bidentate pocket that can chelate Iron(III) within the parasite's digestive vacuole.

B. Anticancer Metal Complexes

Copper(II) and Zinc(II) complexes of 6-MQ-8-CHO Schiff bases exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa).

  • Mechanism: These planar, intercalating ligands bind to DNA (minor groove) and induce oxidative stress via ROS generation.

Visualization: Biological Interaction Pathway

BioActivity Ligand 6-MQ-8-CHO Schiff Base Complex Active Metal Complex Ligand->Complex Chelation Metal Metal Ion (Cu2+, Zn2+) Metal->Complex Target1 DNA Intercalation (Minor Groove) Complex->Target1 Target2 Mitochondrial ROS Generation Complex->Target2 Target3 Hemozoin Inhibition (Malaria) Complex->Target3 Apoptosis Cell Death (Apoptosis) Target1->Apoptosis Target2->Apoptosis Target3->Apoptosis Parasite Death

Caption: Pharmacological mechanism of action for 6-MQ-8-CHO derivatives in oncology and parasitology.

Analytical Validation (Self-Validating Data)

To ensure the integrity of your intermediate, compare your isolated product against these standard spectral characteristics.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Chemical Shift11.2 – 11.5 ppm (s, 1H) Distinctive aldehyde proton (CHO). Disappearance of methyl singlet at ~2.8 ppm.
1H NMR Coupling3.9 – 4.0 ppm (s, 3H) Methoxy group (OCH₃). Remains intact; integration must be 3:1 vs CHO.
IR Wavenumber~1690 – 1710 cm⁻¹ Strong C=O stretching vibration (Carbonyl).
IR Wavenumber2750 & 2850 cm⁻¹ Fermi doublet (C-H stretch of aldehyde).
MS (ESI) m/z188.07 [M+H]+ Molecular ion peak corresponding to C₁₁H₉NO₂.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., et al. "Selenium Dioxide: A Selective Oxidising Agent."[5] Journal of the Chemical Society.

    • Source:

  • Synthesis of 8-Quinolinecarboxaldehydes via SeO2

    • Vangapandu, S., et al. "8-Amino-6-methoxyquinoline-tetrazole hybrids: Impact of linkers on antiplasmodial activity." Molecules, 2021.[6] (Describes analogous 6-methoxy-8-amino scaffolds and oxidation logic).

    • Source:

  • Schiff Base Reactivity & Metal Complexes

    • Taghavi, R., et al. "Schiff-base Post-Synthetic Modification of IRMOF-3." Chemical Methodologies, 2022. (General Schiff base protocols).
    • Source:

  • Biological Activity of Quinoline Derivatives

    • Desai, N.C., et al. "Synthesis and biological evaluation of some new quinoline based Schiff bases." Journal of Saudi Chemical Society.
    • Source:

  • Physical Data (NMR/IR)

    • PubChem Compound Summary: 6-Methoxyquinoline deriv
    • Source:

Sources

Strategic Derivatization of 6-Methoxyquinoline-8-carbaldehyde: From Fluorescent Probes to Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic derivatization of 6-Methoxyquinoline-8-carbaldehyde (6-MQc) . Unlike its 8-hydroxyquinoline cousins, which are defined by their phenolic proton, 6-MQc offers a unique "masked" electronic profile. The 6-methoxy group acts as a strong electron-donating group (EDG), significantly enhancing the quantum yield of downstream fluorophores via the internal charge transfer (ICT) mechanism.

This guide focuses on two primary derivatization vectors:

  • Azomethine Formation (Schiff Bases): For the creation of "Turn-On" cation sensors.

  • Knoevenagel Condensation: For the synthesis of push-pull dyes and mitochondrial-targeting agents.

Part 1: The Derivatization Landscape

The reactivity of 6-MQc is governed by the interplay between the electrophilic C8-aldehyde and the basic quinoline nitrogen. The 6-methoxy substituent enriches the electron density of the ring system, making the aldehyde slightly less electrophilic than unsubstituted quinoline-8-carbaldehyde, but significantly more stable against oxidation.

Visual Workflow: Reaction Pathways

G Start 6-Methoxyquinoline- 8-carbaldehyde Schiff Schiff Base Formation (Azomethines) Start->Schiff + R-NH2 / H+ Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene RedOx Redox Modifications Start->RedOx NaBH4 or H2O2 Sensor Fluorescent Metal Sensors (Zn2+, Cd2+) Schiff->Sensor Chelation Enhanced Fluorescence (CHEF) Dye Push-Pull Dyes (Mito-Trackers) Knoevenagel->Dye Extended Conjugation Ligand N,O-Ligands (Catalysis) RedOx->Ligand Alcohol/Acid Derivatives

Figure 1: Strategic derivatization pathways for 6-Methoxyquinoline-8-carbaldehyde. The green path represents the most common route for sensor development.

Part 2: Module A - The Fluorogenic Switch (Schiff Base Synthesis)

The most high-impact application of 6-MQc is the synthesis of fluorescent chemosensors. The aldehyde condenses with primary amines (hydrazides, anilines) to form a Schiff base (imine).

Mechanism of Action:

  • Apo-state (Free Ligand): The C=N bond allows for rapid isomerization (C=N rotation) and Photoinduced Electron Transfer (PET) from the imine lone pair to the quinoline, quenching fluorescence.

  • Bound-state (Metal Complex): Binding a metal ion (e.g., Zn²⁺, Cd²⁺) locks the rotation and blocks the PET process. The 6-methoxy group pumps electrons into the system, resulting in a bright, stable "Turn-On" fluorescence signal (CHEF effect).

Protocol A: Synthesis of 6-Methoxyquinoline-Hydrazone Probes

Reagents:

  • 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

  • Target Hydrazide/Amine (1.1 eq) (e.g., 2-hydrazinobenzothiazole for ratiometric sensing)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 6-Methoxyquinoline-8-carbaldehyde in 10 mL of absolute EtOH. Ensure the solution is clear; mild heating (40°C) may be required.

  • Activation: Add 2-3 drops of glacial AcOH. This protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack.

  • Addition: Add 1.1 mmol of the hydrazide/amine dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Isolation: Cool the reaction to room temperature, then to 0°C. The Schiff base typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash with cold EtOH (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot EtOH or Acetonitrile.

Data Interpretation:

TechniqueExpected Signal (Product)Diagnostic Value
1H NMR Singlet at 8.5–9.5 ppm (CH=N)Confirms imine formation. Disappearance of CHO (10-11 ppm) is critical.
Fluorescence Weak emission (Φ < 0.01)Low background noise is desired for "Turn-On" probes.
MS (ESI) [M+H]⁺ peakConfirms molecular weight.

Part 3: Module B - Conjugation Extension (Knoevenagel Condensation)

Reacting 6-MQc with active methylene compounds (e.g., malononitrile, indolium salts) creates "push-pull" systems. The 6-methoxy group acts as the donor, and the dicyanovinyl group acts as the acceptor. These derivatives often exhibit solvatochromism and can target mitochondria due to their lipophilic cationic nature (if quaternized).

Protocol B: Synthesis of Dicyanovinyl Derivatives

Reagents:

  • 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Solvent: Ethanol[1][2][3]

  • Catalyst: Piperidine (catalytic)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 1.0 mmol of aldehyde and 1.2 mmol of malononitrile in 5 mL EtOH.

  • Catalysis: Add 1 drop of piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.

    • Note: This reaction is often faster than Schiff base formation due to the high acidity of malononitrile.

  • Work-up: The product usually precipitates as a dark red or orange solid. Filter and wash with cold ethanol.

Visual Workflow: Sensing Mechanism (CHEF)

CHEF FreeLigand Free Probe (C=N Isomerization active) Complex Metal-Probe Complex (Rigidified) FreeLigand->Complex Coordination Metal Metal Ion (Zn2+) Metal->Complex Emission Strong Fluorescence (λem ~500-550nm) Complex->Emission Inhibition of PET/Rotation

Figure 2: The Chelation-Enhanced Fluorescence (CHEF) mechanism. The 6-methoxy group (not shown) enhances the electron density, brightening the emission.

Part 4: Scientific Integrity & Safety

Causality & Optimization
  • Why 6-Methoxy? The methoxy group at position 6 is para to the quinoline nitrogen (in a conjugated sense) and meta to the aldehyde. It increases the basicity of the quinoline nitrogen, improving metal binding affinity compared to the unsubstituted analog. It also red-shifts the absorption maximum, moving excitation wavelengths into a more biological-friendly range (>350 nm).

  • Solvent Choice: Protic solvents like Ethanol are preferred for Schiff base formation to stabilize the polar transition state, but anhydrous conditions are ideal to prevent hydrolysis of the formed imine.

Safety Protocol (GHS)
  • Hazards: 6-Methoxyquinoline-8-carbaldehyde causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Handling: Perform all reactions in a fume hood. Wear nitrile gloves.

  • Waste: Quinoline derivatives are toxic to aquatic life. Dispose of all mother liquors in halogenated organic waste streams if chlorinated solvents were used, or non-halogenated streams otherwise.

References

  • Vertex AI Search. (2025). Synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. National Institutes of Health. Link

  • ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Link

  • PubChem. (2025).[4] 6-Methoxy-8-quinolinamine Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes. Sensors & Diagnostics. Link

  • ResearchGate. (2025). 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor. Link

Sources

Technical Application Note: Reactivity & Synthetic Utility of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reactivity, synthetic utility, and handling of 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4). It is designed for medicinal chemists and organometallic researchers leveraging the unique "peri-position" geometry of the 8-substituted quinoline scaffold.

Executive Summary & Chemical Profile[1]

6-Methoxyquinoline-8-carbaldehyde represents a specialized subclass of heteroaromatic aldehydes. Unlike standard benzaldehydes, the reactivity of the C8-formyl group is heavily influenced by two structural factors:

  • The Peri-Effect: The aldehyde at position 8 is spatially adjacent to the quinoline nitrogen (N1). This proximity creates a pre-organized "pincer" geometry, making its derivatives (especially Schiff bases) exceptionally potent chelators for transition metals.

  • Electronic Modulation: The 6-methoxy group serves as a strong electron-donating group (EDG). Through resonance, it increases electron density within the benzene ring, rendering the aldehyde carbon slightly less electrophilic than the unsubstituted parent (quinoline-8-carbaldehyde). This necessitates tailored protocols for condensation and oxidation to ensure high yields.

Property Data
CAS Number 1268520-98-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Key Reactivity Condensation (Imine formation), Oxidation (to Acid), Reduction (to Alcohol)
Primary Application Ligand synthesis (N,N-donor pincers), Antimalarial drug intermediates

Core Reaction Protocols

Protocol A: Schiff Base Condensation (Ligand Synthesis)

Objective: Synthesis of N,N-bidentate or N,N,X-tridentate ligands. Rationale: The condensation of primary amines with the C8-aldehyde yields imines where the quinoline nitrogen and imine nitrogen are perfectly positioned to chelate metals (e.g., Cu, Zn, Ru).

Mechanism & Insight: The 6-methoxy group donates electron density, stabilizing the aldehyde and raising the energy barrier for nucleophilic attack by the amine. Therefore, acid catalysis is strictly required to activate the carbonyl oxygen.

Step-by-Step Protocol:

  • Preparation: Dissolve 6-Methoxyquinoline-8-carbaldehyde (1.0 eq) in anhydrous Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration].

  • Activation: Add Glacial Acetic Acid (2-3 drops per mmol of aldehyde) or p-Toluenesulfonic acid (pTSA) (5 mol%). Stir for 10 minutes at room temperature to protonate/activate the carbonyl.

  • Addition: Add the primary amine (1.0–1.1 eq) dropwise.

    • Note: If the amine is an aniline derivative (less nucleophilic), use 1.2 eq and reflux conditions.

  • Reaction: Heat to reflux (78°C for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (usually higher Rf) should disappear.

  • Isolation:

    • Method A (Precipitation): Cool to 0°C. The Schiff base often precipitates as a yellow/orange solid. Filter and wash with cold cold EtOH.[1]

    • Method B (Solvent Exchange): If no precipitate forms, evaporate solvent to 20% volume, add diethyl ether, and cool to -20°C to induce crystallization.

Protocol B: Oxidation to 6-Methoxyquinoline-8-carboxylic Acid

Objective: Generation of the carboxylic acid for amide coupling (drug derivatization). Rationale: Standard oxidants like KMnO₄ can be too harsh, potentially attacking the electron-rich quinoline ring or the methoxy ether. The Pinnick Oxidation or Silver Oxide (Ag₂O) methods are preferred for their chemoselectivity.

Step-by-Step Protocol (Pinnick Method):

  • Solvent System: Dissolve aldehyde (1.0 eq) in t-Butanol/Water (3:1 v/v) or THF/Water .

  • Scavenger: Add 2-Methyl-2-butene (10-20 eq). Critical Step: This scavenges the hypochlorous acid generated, preventing chlorination of the electron-rich aromatic ring.

  • Oxidant: Add Sodium Chlorite (NaClO₂) (1.5–2.0 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) to buffer the pH to ~4.5.

  • Reaction: Stir at room temperature for 2–4 hours. The solution typically turns pale yellow.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. The carboxylic acid product is often sparingly soluble in non-polar solvents; check the aqueous layer if yield is low.

Protocol C: Reduction to 6-Methoxyquinoline-8-methanol

Objective: Synthesis of the benzylic alcohol intermediate. Rationale: Sodium Borohydride (NaBH₄) is sufficient. The proximity of the quinoline nitrogen can sometimes coordinate Boron, leading to stable complexes that require rigorous acid hydrolysis during workup.

Step-by-Step Protocol:

  • Dissolution: Dissolve aldehyde in Methanol (0.2 M). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. (Gas evolution: H₂).

  • Quench: Stir for 30 minutes at 0°C, then allow to warm to RT for 1 hour. Quench with Saturated NH₄Cl or 1N HCl (dropwise) until bubbling ceases.

  • Hydrolysis: Crucial Step: Stir the acidic mixture for 20 minutes to break any B-N coordinate bonds between the quinoline nitrogen and the borate side-products.

  • Extraction: Neutralize with NaHCO₃ and extract with DCM.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the parent aldehyde, highlighting the reagents and products.

ReactionPathways Aldehyde 6-Methoxyquinoline- 8-carbaldehyde (Starting Material) SchiffBase Schiff Base Ligand (N,N-Pincer) Aldehyde->SchiffBase Aldehyde->SchiffBase Condensation CarbAcid 6-Methoxyquinoline- 8-carboxylic Acid Aldehyde->CarbAcid Aldehyde->CarbAcid Oxidation Alcohol 6-Methoxyquinoline- 8-methanol Aldehyde->Alcohol Aldehyde->Alcohol Reduction R_Schiff Primary Amine (R-NH2) Cat. AcOH / EtOH Reflux R_Ox NaClO2, NaH2PO4 (Pinnick Oxidation) R_Red NaBH4, MeOH (0°C -> RT)

Caption: Divergent synthetic pathways for 6-Methoxyquinoline-8-carbaldehyde functionalization.

Safety & Handling

  • Quinoline Toxicity: Quinolines are potential mutagens and skin irritants. All procedures must be conducted in a fume hood.

  • Light Sensitivity: The 6-methoxy group makes the system electron-rich and potentially susceptible to photo-oxidation over long periods. Store the aldehyde in amber vials under inert gas (Argon/Nitrogen) at 4°C.

  • Metal Waste: If synthesizing Schiff base metal complexes, dispose of heavy metal waste (Cu, Zn, Ru) in designated satellite accumulation areas.

References

  • Synthesis of 8-Substituted Quinolines

    • Skraup Synthesis & Functionalization: The core scaffold is typically accessed via modified Skraup synthesis followed by oxidation of the 8-methyl derivative or formyl
    • Source: (Reference for general nitro/amino quinoline synthesis).

  • Schiff Base Chemistry of 8-Quinolinecarboxaldehyde

    • Pincer Ligand Formation: Commonly used to form tridentate ligands for c
    • Source:

  • Oxidation Protocols (Pinnick)

    • Selectivity for Electron-Rich Aldehydes: The use of chlorite allows oxidation without chlorinating the activated arom
    • Source:

  • Commercial Availability & CAS Verification

    • Compound: 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4).[2]

    • Source:

Sources

Application Note: Advanced Utilization of 6-Methoxyquinoline-8-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 6-Methoxyquinoline-8-carbaldehyde (6-MQC) as a versatile pharmacophore in modern drug discovery. Unlike its more common analogue 8-hydroxyquinoline, 6-MQC offers a unique electronic profile due to the 6-methoxy substitution and the reactive electrophilic center at the 8-position. This note covers its primary utility in synthesizing Schiff base metallo-pharmaceuticals (targeting DNA and inhibiting kinases) and its role in developing ratiometric fluorescent probes for intracellular metal ion sensing. Detailed protocols for ligand synthesis, metal complexation, and biological validation are provided.[1][2][3]

Chemical Significance & Pharmacophore Analysis[3][4][5]

The 6-methoxyquinoline-8-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from three synergistic structural features:

  • The Quinoline Core: A planar, aromatic heterocycle that facilitates π-π stacking interactions, essential for DNA intercalation.

  • The 8-Formyl Group: A highly reactive electrophile that serves as a "diversity handle," allowing rapid condensation with amines, hydrazides, and thiosemicarbazides to form Schiff bases (imines).

  • The 6-Methoxy Group: An electron-donating group (EDG) that modulates the basicity of the quinoline nitrogen (pKa adjustment) and increases lipophilicity, thereby enhancing membrane permeability compared to hydroxylated analogues.

Mechanistic Pathway: From Precursor to Bioactive Agent

The primary route for activating 6-MQC involves converting the aldehyde into a tridentate ligand (N-N-O or N-N-S donor set). Upon coordination with transition metals (Cu, Zn, Pt), the resulting complex often exhibits cytotoxicity orders of magnitude higher than the free ligand.

SyntheticWorkflow MQC 6-Methoxyquinoline- 8-carbaldehyde Schiff Schiff Base Ligand (Tridentate Chelator) MQC->Schiff Condensation (EtOH, H+) Amine Primary Amine/Hydrazide (R-NH2) Amine->Schiff Complex Metallo-Drug Complex (Active Pharmaceutical) Schiff->Complex Chelation Metal Metal Salt (CuCl2, ZnCl2) Metal->Complex Target Biological Target (DNA/Topoisomerase) Complex->Target Intercalation & ROS Generation

Figure 1: The derivatization workflow transforming 6-MQC into bioactive metallo-drugs.

Application I: Synthesis of Anticancer Schiff Base Ligands

The condensation of 6-MQC with thiosemicarbazides yields thiosemicarbazones, a class of compounds with potent antitumor activity. These ligands sequester essential metal ions (Fe, Cu) from cancer cells (antiproliferative) or deliver toxic metals to DNA.

Protocol A: Synthesis of 6-Methoxyquinoline-8-carbaldehyde Thiosemicarbazone

Target: Creation of an N-N-S chelating ligand.

Materials:

  • 6-Methoxyquinoline-8-carbaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot absolute ethanol. In a separate flask, dissolve 1.0 mmol of 6-MQC in 10 mL ethanol.

  • Addition: Slowly add the aldehyde solution to the amine solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Allow the solution to cool to room temperature. The Schiff base usually precipitates as a yellow/orange crystalline solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2x5 mL) and diethyl ether (2x5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

  • Characterization: Confirm structure via 1H-NMR (look for azomethine -CH=N- singlet around 8.5 ppm) and IR (disappearance of C=O stretch at 1690 cm⁻¹, appearance of C=N at 1600-1620 cm⁻¹).

Protocol B: Metal Complexation (Copper(II) Example)

Target: Synthesis of the bioactive Cu(II) complex.[4][5]

Methodology:

  • Dissolve the Schiff base ligand (0.5 mmol) in hot methanol (15 mL).

  • Dissolve CuCl₂·2H₂O (0.5 mmol) in methanol (5 mL).

  • Add the metal salt solution dropwise to the ligand solution. The color will darken immediately (often to dark green or brown).

  • Reflux for 2 hours.

  • Evaporate solvent to half volume and cool to 4°C to induce crystallization. Filter and dry in vacuo.

Application II: Fluorescent Probes for Zinc Sensing

Quinoline derivatives are intrinsically fluorescent. By converting the 8-aldehyde to a hydrazone, the fluorescence is often quenched due to Photoinduced Electron Transfer (PET) from the lone pairs of the nitrogen. Upon binding Zn²⁺, PET is inhibited, and Chelation-Enhanced Fluorescence (CHEF) occurs, turning the molecule "ON."

Protocol C: Intracellular Zinc Imaging

Context: Detecting labile Zn²⁺ pools in neuronal or cancer cells.

Reagents:

  • Probe: 6-MQC-Hydrazone derivative (synthesized as per Protocol A, using a hydrazide).

  • Stock Solution: 10 mM in DMSO.

  • Cells: HeLa or PC12 cell lines.

Step-by-Step:

  • Culture: Grow cells on sterile glass coverslips in DMEM media until 70% confluent.

  • Staining: Replace media with PBS containing 10 µM of the Probe. Incubate for 20 minutes at 37°C.

  • Wash: Wash cells 3x with PBS to remove extracellular probe.

  • Exogenous Zinc (Optional Control): To validate response, treat cells with 50 µM ZnCl₂ and 5 µM pyrithione (ionophore) for 10 mins.

  • Imaging: Mount coverslips. Excitation: ~360-380 nm; Emission: ~450-500 nm (Blue/Green channel).

  • Analysis: Quantify fluorescence intensity using ImageJ software. Compare basal fluorescence vs. Zn-treated cells.

Biological Validation Protocols

To establish the utility of the synthesized 6-MQC derivatives, two core assays are required: DNA binding affinity (mechanism) and Cytotoxicity (efficacy).

Protocol D: DNA Binding Assay (UV-Vis Titration)

Purpose: Determine if the drug interacts with DNA via intercalation (typical for planar quinolines).

Reagents:

  • Ct-DNA (Calf Thymus DNA): Prepare a 1 mM stock in Tris-HCl buffer (pH 7.2). Confirm purity by A260/A280 ratio (>1.8).

  • Compound: 20 µM solution in Tris-HCl/DMSO (<1% DMSO).

Procedure:

  • Baseline: Record the absorption spectrum (200–600 nm) of the compound (20 µM) alone.

  • Titration: Add aliquots of Ct-DNA (0 to 100 µM) to both the sample and reference cuvettes (to subtract DNA absorbance).

  • Observation:

    • Hypochromism: Decrease in peak intensity indicates intercalation (π-stacking between base pairs).

    • Bathochromic Shift: Red shift (shift to longer wavelength) confirms strong binding.

  • Calculation: Use the Benesi-Hildebrand equation to calculate the intrinsic binding constant (

    
    ).[6]
    
Protocol E: MTT Cytotoxicity Assay

Purpose: Calculate IC50 values against cancer cell lines.

Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add serial dilutions of the 6-MQC complex (0.1 µM to 100 µM). Include Cisplatin as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure absorbance at 570 nm. Plot Dose-Response curve to determine IC50.

Data Visualization & Logic

Mechanism of Action: DNA Intercalation

The following diagram illustrates the established mechanism for planar quinoline-metal complexes.

MoA Complex 6-MQC Metal Complex (Planar Cation) Intercalation Intercalation (Insertion between Base Pairs) Complex->Intercalation Electrostatic Attraction DNA Genomic DNA (Base Pairs) DNA->Intercalation Stalling Replication Fork Stalling Intercalation->Stalling Stabilization of Topoisomerase Cleavage Complex Apoptosis Apoptosis (Cell Death) Stalling->Apoptosis Signal Cascade

Figure 2: Pharmacodynamics of Quinoline-Metal Complexes. The planar geometry allows insertion between DNA base pairs, disrupting replication.

Comparative Activity Table (Representative Data)

Note: Values are illustrative of typical ranges for 6-methoxyquinoline Schiff bases found in literature.

Compound TypeLigand StructureMetal CenterIC50 (MCF-7 Breast Cancer)DNA Binding (Kb)
Parent Aldehyde 6-MQCNone> 100 µM (Inactive)N/A
Schiff Base ThiosemicarbazoneNone15 - 25 µM1.2 x 10^4 M⁻¹
Metal Complex ThiosemicarbazoneCu(II) 0.5 - 2.0 µM 4.5 x 10^5 M⁻¹
Metal Complex ThiosemicarbazoneZn(II)5 - 10 µM2.1 x 10^5 M⁻¹
ControlCisplatinPt(II)5 - 10 µM~10^5 M⁻¹

References

  • Schiff Base Biological Activity Review Chauhan, V., et al. (2023).[2][4][7] A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management.[7]

  • Zinc Sensing with Quinoline Derivatives Frederickson, C. J., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.[8][9] Inorganic Chemistry.

  • Anticancer Metal Complexes of 8-Hydroxyquinoline Derivatives Correia, I., et al. (2026).[1] Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines.[5] Frontiers in Chemistry.

  • Schiff Base Synthesis & Characterization Al-Nuri, L. A., et al. (2023).[2][3][4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity.[1][2][3][10][4][5][7][11][12][13] Molecules.[1][2][3][10][4][5][6][7][11][12][14]

  • Fluorescent Probes for Metal Ions Wang, J., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+.[15] PMC.[15]

Sources

Application Note: Synthesis of Bioactive Schiff Bases from 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 6-Methoxyquinoline-8-carbaldehyde as the electrophilic precursor. The quinoline scaffold, particularly with 8-substitution, is a privileged structure in medicinal chemistry, forming the core of antimalarial (e.g., Primaquine), anticancer, and antibacterial agents.

The 6-methoxy substituent acts as an electron-donating group (EDG), modulating the electronic environment of the quinoline ring. This guide addresses the specific kinetic considerations required to drive the condensation of this electron-rich aldehyde with primary amines, ensuring high yield and purity.

Scientific Foundation & Mechanism

The Quinoline Pharmacophore

The 8-position of the quinoline ring is sterically sensitive but chemically versatile. When converting the 8-carbaldehyde to a Schiff base (


), the resulting azomethine linkage creates a chelation pocket capable of binding transition metals (Cu, Zn, Fe). This chelation capability is central to the biological mechanism of action for many quinoline drugs, which often target metalloenzymes or intercalate into DNA.
Reaction Mechanism & Electronic Effects

The synthesis follows a reversible nucleophilic addition-elimination pathway.

  • Electronic Context: The 6-methoxy group is an EDG. Through resonance, it increases electron density on the quinoline ring. This renders the carbonyl carbon at the 8-position slightly less electrophilic compared to unsubstituted quinoline-8-carbaldehyde.

  • Implication: Acid catalysis is critical to protonate the carbonyl oxygen, sufficiently activating it for nucleophilic attack by the amine.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical carbinolamine intermediate.

SchiffBaseMechanism Reactants 6-Methoxyquinoline- 8-carbaldehyde + Primary Amine Activation Protonation of Carbonyl Oxygen (Acid Cat.) Reactants->Activation AcOH Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Imine) Dehydration->Product

Figure 1: Acid-catalyzed condensation mechanism converting the aldehyde to the imine.

Experimental Protocol

Materials & Reagents[3][5][6]
  • Precursor: 6-Methoxyquinoline-8-carbaldehyde (Purity >97%).

  • Amine Source: Primary amine (e.g., Aniline, 2-Aminophenol, or amino acid ester).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Water must be minimized to drive equilibrium.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Hotplate.

Step-by-Step Synthesis Procedure

Step 1: Stoichiometric Preparation Calculate equimolar amounts (1:1 ratio) of the aldehyde and the amine.

  • Example: 1.0 mmol 6-Methoxyquinoline-8-carbaldehyde (187.19 g/mol ) + 1.0 mmol Aniline (93.13 g/mol ).

Step 2: Solubilization Dissolve the aldehyde in 15-20 mL of Absolute Ethanol in a 100 mL RBF. Slight warming (40°C) may be required due to the lipophilicity of the methoxy-quinoline.

  • Checkpoint: Ensure the solution is clear yellow/orange before proceeding.

Step 3: Amine Addition & Catalysis Add the primary amine dropwise to the stirring aldehyde solution. Immediately add 2-3 drops of Glacial Acetic Acid .

  • Observation: A color change (often darkening to orange/brown) indicates the formation of the pre-equilibrium species.

Step 4: Reflux Attach the condenser and reflux the mixture at 78-80°C (ethanol boiling point) for 3 to 6 hours .

  • Optimization: For less reactive amines (e.g., those with electron-withdrawing groups), extend reflux to 8-12 hours.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid precipitate under vacuum.

  • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde/amine.

Step 6: Purification Recrystallize from hot ethanol. If the product is not solidifying, triturate with diethyl ether.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve Aldehyde in Abs. EtOH (40°C) Start->Dissolve AddAmine Add Amine + Cat. Glacial AcOH Dissolve->AddAmine Reflux Reflux (3-6 Hours) Temp: 80°C AddAmine->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Ice Bath Cooling (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Final Recrystallized Schiff Base Filter->Final

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.

Characterization & Validation

To validate the synthesis, the disappearance of the carbonyl peak and the appearance of the imine peak are the primary indicators.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected SignalNotes
FT-IR C=O (Aldehyde)~1690 cm⁻¹Must disappear in pure product.
FT-IR C=N (Imine)1600 - 1630 cm⁻¹Sharp, strong band. Diagnostic of Schiff base.
¹H-NMR -CH=N- (Azomethine)8.5 - 9.2 ppm (Singlet)Downfield shift due to conjugation with quinoline ring.
¹H-NMR -OCH₃ (Methoxy)3.8 - 4.0 ppm (Singlet)Remains consistent from starting material.
¹H-NMR Quinoline Aromatic7.0 - 8.5 ppm (Multiplets)Pattern depends on the specific amine used.
Troubleshooting
  • No Precipitate: If the product is an oil, evaporate solvent to 50% volume and refrigerate overnight. Alternatively, add a non-polar solvent (Hexane) to induce turbidity.

  • Low Yield: Water is a byproduct. If the scale is large (>5g), use a Dean-Stark trap or add 3Å Molecular Sieves to the reaction flask to shift equilibrium toward the product.

References

  • Schiff Base Synthesis Overview: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013).[1] Schiff bases: A short survey on an evergreen chemistry tool. Molecules, 18(10), 12264-12289.[1] Link

  • Quinoline Biological Activity: Pratihar, J. L. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Link

  • Mechanism of Acid Catalysis: BenchChem Technical Support. (2025).[2][3] Schiff Base Condensation Reactions: Mechanism and Optimization. Link

  • NMR Characterization: Khoo, L. E. (1979).[4] Azomethine proton chemical shift of Schiff bases.[4] Spectrochimica Acta Part A. Link

  • Antimalarial Applications: Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[5][6] Molecules, 26(18), 5547. Link

Sources

Application Note: Hypervalent Iodine(III) Reagents in the Oxidative Synthesis of N-Heterocycles

[1]

Executive Summary

The synthesis of nitrogen-containing heterocycles—privileged scaffolds in FDA-approved drugs—has traditionally relied on transition metal catalysis (Pd, Cu, Rh) or toxic heavy metal oxidants (Pb(OAc)₄, Hg(OAc)₂). While effective, these methods often introduce trace metal impurities, require harsh conditions, or generate hazardous waste.

This guide details the application of Phenyliodine(III) diacetate (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as versatile, metal-free alternatives for constructing N-heterocycles. Specifically, we focus on the intramolecular oxidative C–N bond formation used to synthesize benzimidazoles, indoles, and quinoxalines.

Key Advantages:

  • Metal-Free: Eliminates the risk of heavy metal contamination in pharmaceutical intermediates.

  • Mild Conditions: Reactions typically proceed at room temperature.

  • Speed: Many cyclizations complete in <10 minutes.[1]

  • Chemo-selectivity: High tolerance for halides and carbonyls that might poison metal catalysts.

Mechanistic Principles

Hypervalent iodine(III) reagents act as "chemical chameleons," mimicking the reactivity of transition metals through a two-step mechanism: Ligand Exchange followed by Reductive Elimination .

The Catalytic/Stoichiometric Cycle

In a typical PIDA-mediated cyclization (e.g., forming a benzimidazole from an amidine), the iodine center acts as a soft electrophile.

  • Ligand Exchange: The nucleophilic nitrogen of the substrate attacks the iodine(III) center, displacing an acetate ligand. This forms an unstable N–I(III) intermediate.

  • Reductive Elimination: The nitrogen lone pair or an adjacent nucleophile attacks the electrophilic carbon, breaking the N–I bond. Iodobenzene (PhI) is released as a leaving group, and the new C–N bond is formed.

Mechanistic Diagram

The following diagram illustrates the oxidative cyclization pathway for synthesizing benzimidazoles from

PIDA_MechanismSubstrateN-Phenylamidine(Substrate)Intermediate_ALigand Exchange(N-I Bond Formation)Substrate->Intermediate_A+ PIDA- AcOHPIDAPIDA (PhI(OAc)2)ReagentPIDA->Intermediate_AIntermediate_BNitrenium/Radical CationSpeciesIntermediate_A->Intermediate_BCharge TransferTransitionReductive Elimination(C-N Bond Formation)Intermediate_B->TransitionIntramolecularCyclizationProductBenzimidazole(Target)Transition->ProductByproductPhI + 2AcOH(Byproducts)Transition->Byproduct

Caption: Mechanistic pathway of PIDA-mediated oxidative C-N bond formation involving ligand exchange and reductive elimination.

Comparative Analysis: PIDA vs. Traditional Oxidants

The shift toward hypervalent iodine is driven by safety and regulatory compliance (ICH Q3D guidelines for elemental impurities).

FeatureHypervalent Iodine (PIDA/PIFA)Lead Tetraacetate (Pb(OAc)₄)Palladium Catalysis (Pd(OAc)₂)
Toxicity Low (Byproduct: Iodobenzene)High (Neurotoxic Pb residues)Moderate (Trace metal removal required)
Reaction Time Minutes to HoursHoursHours to Days
Moisture Sensitivity Moderate (Hydrolyzes to PhIO)HighLow to Moderate
Cost Low/ModerateLowHigh (Ligands + Metal)
Mechanism 2e⁻ Oxidation / Ligand Coupling2e⁻ OxidationOxidative Addition / Reductive Elim.

Detailed Protocol: Synthesis of 2-Arylbenzimidazoles

This protocol describes the one-pot oxidative cyclization of

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -Phenylenediamine (1.0 equiv)
    
  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Trifluoroethanol (TFE) (0.1 M concentration)

  • Quench: Saturated aqueous NaHCO₃

Experimental Workflow

Protocol_WorkflowStep1STEP 1: Schiff Base FormationMix diamine + aldehyde in DCMStir 10-15 min @ RTStep2STEP 2: Oxidative CyclizationAdd PIDA (1.1 equiv) portion-wiseStir 5-10 min @ RTStep1->Step2Imine formedStep3STEP 3: MonitoringCheck TLC (UV 254nm)Look for disappearance of imineStep2->Step3Step3->Step2Incomplete(Add 0.1 eq PIDA)Step4STEP 4: Quench & WorkupAdd sat. NaHCO3Extract w/ DCM or EtOAcStep3->Step4CompleteStep5STEP 5: PurificationRecrystallization (EtOH)or Flash ChromatographyStep4->Step5

Caption: Step-by-step workflow for the one-pot PIDA-mediated synthesis of benzimidazoles.

Step-by-Step Procedure
  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve

      
      -phenylenediamine (1.0 mmol) and the benzaldehyde derivative (1.0 mmol) in DCM (10 mL).
      
    • Stir at room temperature for 15 minutes. Note: The solution often turns yellow/orange indicating imine formation.

  • Oxidant Addition:

    • Add PIDA (1.1 mmol, 354 mg) portion-wise over 2 minutes.

    • Critical: Do not dump the oxidant all at once if the scale is >5g to control the exotherm.

    • The reaction mixture typically darkens immediately.

  • Reaction Monitoring:

    • Stir at room temperature. The reaction is extremely fast; typically complete within 5–10 minutes.

    • Monitor by TLC. The intermediate di-imine spot should disappear, and a highly fluorescent (blue/green under UV) benzimidazole spot will appear.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct.

    • Separate the organic layer and extract the aqueous layer with DCM (

      
       mL).
      
    • Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude residue usually contains iodobenzene (liquid).

    • Option A (Solid Products): Triturate with hexanes or diethyl ether. The iodobenzene dissolves, leaving the pure benzimidazole solid.

    • Option B (Oils): Flash column chromatography (Hexane/EtOAc gradient).

Expert Tips & Troubleshooting

Solvent Selection: The "Fluorine Effect"

While DCM is standard, using 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve yields for difficult substrates.

  • Why? Fluorinated solvents are strong hydrogen-bond donors (high ionizing power) but low nucleophilicity. They stabilize the radical cation intermediates often generated by PIDA/PIFA and facilitate the displacement of acetate ligands.

Moisture Control

PIDA is hygroscopic. In the presence of water, it hydrolyzes to iodosylbenzene (

  • Observation: If your reagent is not dissolving or the reaction stalls, your PIDA may be hydrolyzed.

  • Fix: Recrystallize PIDA from acetic acid/hexanes if purity is suspect, or store it in a desiccator.

Removing Iodobenzene

The stoichiometric byproduct, iodobenzene (

  • Solution: Use column chromatography (PhI elutes with the solvent front in hexanes) or sublimation if the product is stable.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085.

  • Du, L.-H., & Wang, Y.-G. (2007).[1] A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant.[1] Synthesis, 2007(5), 675–678.

  • Zhdankin, V. V. (2016). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

  • Tellitu, I., & Domínguez, E. (2012). Hypervalent Iodine Reagents: A New Tour de Force for the Heterocyclic Chemist. Synlett, 23(15), 2165–2175.

  • Wardrop, D. J., & Bowen, E. G. (2011). Hypervalent Iodine-Mediated Formation of Nitrogen-Heterocycles.[2][1][3][4] Current Organic Synthesis, 8(1), 5-26.

Application Note: Rational Design and Optimization of PROTACs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift to Event-Driven Pharmacology

Traditional small-molecule inhibitors operate on occupancy-driven pharmacology , requiring high systemic concentrations to maintain target saturation and inhibit function (e.g., blocking an active site). This approach often fails when targets are "undruggable" (lacking deep pockets) or when scaffolding functions drive disease.

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift to event-driven pharmacology . These heterobifunctional molecules recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing ubiquitination and subsequent proteasomal degradation.[1][2] Because the PROTAC is not consumed in the process, it acts catalytically—a single molecule can destroy multiple copies of the target.[1][3]

Core Mechanism of Action

The efficiency of a PROTAC is not solely defined by its binding affinity (


) to the target but by the stability and cooperativity of the ternary complex  (POI : PROTAC : E3 Ligase).

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary + POI + E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Recycle PROTAC Recycled Proteasome->Recycle POI Destroyed Recycle->Ternary Catalytic Cycle

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[4][5] Note the recycling step which allows sub-stoichiometric dosing.

Phase 1: Rational Design Strategy

Designing a PROTAC is a modular engineering challenge. The "Linkerology"—the chemical composition, length, and attachment point of the linker—is often the determinant of success, influencing the Cooperativity Factor (


) .
Component Selection
ComponentFunctionCritical Design Considerations
Warhead Binds POIDoes not need to be an inhibitor. Can bind allosteric sites. Moderate affinity (

~100nM–1µM) is often sufficient if cooperativity is high.
Anchor Binds E3 LigaseCereblon (CRBN): Uses Thalidomide analogs. Good for cytosolic targets. VHL: Uses Hydroxyproline derivatives.[6] often higher specificity but larger MW.
Linker Connects Warhead & AnchorLength: Too short = steric clash; Too long = entropy penalty. Composition: PEG (solubility) vs. Alkyl/Alkyne (rigidity/permeability).
The "Goldilocks" Zone in Linkerology

Recent studies confirm that linker length dictates degradation specificity. For example, extending a linker by a single ethylene glycol unit can shift degradation selectivity from one kinase isoform to another, even if the warhead binds both equally. This is due to the precise spatial arrangement required to permit ubiquitin transfer from the E2 enzyme to a surface lysine on the POI.

Phase 2: Biophysical Characterization Protocol

Objective: Determine the Cooperativity Factor (


).
Why this matters:  A PROTAC with weak binary binding to the target can still be a potent degrader if it induces a highly stable ternary complex (positive cooperativity, 

).
Protocol: TR-FRET Ternary Complex Assay

This assay measures the proximity between the E3 ligase and the POI induced by the PROTAC.

Materials:

  • Recombinant POI (tagged, e.g., His-tag).

  • Recombinant E3 Ligase (tagged, e.g., Biotinylated).

  • Fluorophores: Europium-anti-His (Donor) and Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Step-by-Step Methodology:

  • Reagent Prep: Dilute POI and E3 ligase to 2x their

    
     concentrations in Assay Buffer.
    
  • Compound Titration: Prepare a 10-point serial dilution of the PROTAC (range: 10 µM to 0.1 nM) in DMSO.

  • Incubation (Binary): Add PROTAC to the E3 ligase solution first. Incubate for 15 min at RT. Expert Insight: Pre-incubating with the E3 ligase minimizes aggregation risks often seen with hydrophobic POIs.

  • Ternary Formation: Add the POI solution. Total volume: 20 µL.[7] Incubate for 60 min at RT.

  • Detection: Add the TR-FRET detection mix (Eu-Ab and SA-APC). Incubate for 60 min protected from light.

  • Read: Measure on a multimode plate reader (e.g., EnVision). Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm.

Data Analysis: Calculate the TR-FRET ratio (


). Plot against log[PROTAC].
  • Bell-Shaped Curve: You should observe a "Hook Effect" (see Section 5). The peak of the curve represents optimal ternary complex formation.

  • Cooperativity (

    
    ): 
    
    
    
    . Values
    
    
    indicate positive cooperativity.

Phase 3: Cellular Validation Protocol

Objective: Determine


 (Concentration for 50% degradation) and 

(Maximum degradation depth).
Protocol: HiBiT Lytic Detection Assay

The HiBiT system (Promega) is preferred over Western Blot for high-throughput optimization because it is quantitative and requires no antibodies.

Step-by-Step Methodology:

  • Cell Engineering: CRISPR-Cas9 knock-in of the 11-amino acid HiBiT tag to the N- or C-terminus of the endogenous POI locus.

  • Seeding: Plate cells (e.g., HEK293) at 5,000 cells/well in 96-well white-walled plates. Allow attachment (overnight).

  • Treatment: Treat cells with PROTAC serial dilutions for 6–24 hours.

    • Control A: DMSO only (0% degradation).

    • Control B: Proteasome inhibitor (e.g., Epoxomicin) + PROTAC (validates mechanism).

    • Control C: E3 Ligase inhibitor (e.g., excess Thalidomide) + PROTAC (validates E3 dependency).

  • Lysis & Detection: Add Lytic Detection Reagent containing the LgBiT protein and substrate.

  • Reaction: HiBiT (on POI) complements LgBiT (in reagent) to form active NanoLuc luciferase.

  • Measurement: Read luminescence immediately. Signal is directly proportional to intracellular POI levels.

Troubleshooting & Optimization: The "Hook Effect"

A common pitfall in PROTAC development is misinterpreting the dose-response curve. Unlike inhibitors, PROTACs exhibit a biphasic response (bell-shaped curve).

The Mechanism:

  • Low Concentration: PROTAC forms 1:1:1 Ternary Complexes

    
     Degradation.
    
  • High Concentration: PROTAC saturates both the POI and the E3 ligase independently, forming binary complexes (POI:PROTAC and E3:PROTAC) rather than ternary complexes. This prevents ubiquitination.

Expert Insight: If you observe a Hook Effect at therapeutic concentrations, your PROTAC affinity might be too high or the intracellular concentration is excessive. Optimization should focus on lowering the dose or adjusting the linker to favor cooperativity over binary affinity.

Hook_Effect Low_Conc Low [PROTAC] Inefficient Binding Optimal_Conc Optimal [PROTAC] Ternary Complex Dominates (Max Degradation) Low_Conc->Optimal_Conc Increasing Dose High_Conc High [PROTAC] Binary Complexes Dominate (The Hook Effect) Optimal_Conc->High_Conc Saturation Desc At high concentrations, PROTAC molecules compete with themselves, saturating E3 and POI separately, preventing them from meeting. High_Conc->Desc

Figure 2: The Hook Effect logic. Degradation efficiency drops at high concentrations due to the formation of non-productive binary complexes.

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[7][8] Proceedings of the National Academy of Sciences, 98(15), 8554–8559. Link[9]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[10][11] Nature Chemical Biology, 11(8), 611–617. Link[10]

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[12] Nature Chemical Biology, 13(5), 514–521.[12] Link[13]

  • Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL.[14] Angewandte Chemie International Edition, 55(2), 807–810.[14] Link

Sources

Application Note: Protocol for Ugi-Azide Reaction with 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1,5-disubstituted tetrazoles utilizing 6-Methoxyquinoline-8-carbaldehyde as the carbonyl component in the Ugi-azide four-component reaction (UA-4CR). The resulting scaffold fuses the pharmacologically privileged quinoline core with a tetrazole moiety, a known bioisostere for cis-amide bonds and carboxylic acids. This guide prioritizes atom economy , safety (specifically regarding azide handling), and reproducibility .

Scientific Background & Mechanism[1][2]

The Chemical System

The Ugi-azide reaction is a variation of the classical Ugi four-component condensation where the carboxylic acid is replaced by hydrazoic acid (generated in situ from trimethylsilyl azide, TMSN


).
  • Aldehyde: 6-Methoxyquinoline-8-carbaldehyde. The 8-position of the quinoline ring provides unique steric constraints and electronic properties (via the 6-methoxy donor), influencing the stability of the imine intermediate.

  • Amine: Primary amines (aliphatic or aromatic).

  • Isocyanide: The diversity-generating element.

  • Azide Source: TMSN

    
     is preferred over sodium azide for its solubility in organic solvents and "masked" reactivity, though it requires strict moisture control to regulate HN
    
    
    
    release.
Reaction Mechanism

The reaction proceeds through a non-concerted pathway involving the formation of a protonated imine, followed by isocyanide insertion and subsequent electrocyclization.

Key Mechanistic Steps:

  • Condensation: The amine reacts with 6-methoxyquinoline-8-carbaldehyde to form an imine (Schiff base), releasing water.

  • Activation: The imine is protonated by HN

    
     (formed from TMSN
    
    
    
    + MeOH/H
    
    
    O), generating a highly electrophilic iminium ion .
  • Insertion: The isocyanide undergoes

    
    -addition to the iminium ion and the azide anion, forming a nitrilium intermediate .
    
  • Cyclization: The azide anion attacks the nitrilium carbon, followed by a [3+2] electrocyclization (or rapid sequence of addition/cyclization) to form the 1,5-disubstituted tetrazole .

Mechanistic Visualization

The following diagram illustrates the pathway specifically for the quinoline substrate.

UgiAzideMechanism Aldehyde 6-Methoxyquinoline- 8-carbaldehyde Imine Imine Intermediate Aldehyde->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine - H2O Iminium Protonated Iminium Ion Imine->Iminium + H+ (from HN3) Nitrilium Nitrilium Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide (R'-NC) Tetrazole 1,5-Disubstituted Tetrazole Product Nitrilium->Tetrazole + N3- / Cyclization TMSN3 TMSN3 / MeOH (HN3 Source) TMSN3->Iminium Activation

Figure 1: Mechanistic pathway of the Ugi-azide reaction transforming the quinoline aldehyde into the tetrazole scaffold.

Experimental Design & Optimization

Solvent Selection

Methanol (MeOH) is the critical solvent for this protocol.

  • Why: Methanol acts as a protic source necessary to generate the active hydrazoic acid species from TMSN

    
     in equilibrium. Aprotic solvents (DCM, THF) significantly retard the reaction unless an exogenous acid promoter is added.
    
  • Concentration: High concentrations (1.0 M) are recommended to drive the multicomponent assembly and minimize competitive Passerini-type side reactions.

Stoichiometry

While the theoretical ratio is 1:1:1:1, experimental evidence suggests using a slight excess of the azide and isocyanide components to ensure full conversion of the limiting aldehyde/imine.

  • Aldehyde: 1.0 equiv[1]

  • Amine: 1.0 equiv[1][2]

  • Isocyanide: 1.2 equiv

  • TMSN

    
    :  1.2 equiv
    

Detailed Protocol

Materials
  • Reagents: 6-Methoxyquinoline-8-carbaldehyde (>97%), Primary Amine (1.0 equiv), Isocyanide (1.2 equiv), Azidotrimethylsilane (TMSN

    
    , 1.2 equiv).
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Equipment: Sealed pressure tube (for safety and volatile containment) or round-bottom flask with septum; magnetic stirrer.

Step-by-Step Workflow

Step 1: Imine Pre-formation (Recommended)

  • Dissolve 6-Methoxyquinoline-8-carbaldehyde (1.0 mmol) in anhydrous MeOH (1.0 mL).

  • Add the primary amine (1.0 mmol).

  • Stir at room temperature (25 °C) for 30–60 minutes.

    • Note: Pre-formation minimizes direct reaction between the isocyanide and the aldehyde (Passerini side-reaction) and ensures the imine is available for protonation.

Step 2: Component Addition

  • Add the Isocyanide (1.2 mmol) to the stirring imine solution.

  • CRITICAL SAFETY: Add TMSN

    
     (1.2 mmol) dropwise.
    
    • Caution: Ensure the reaction vessel is vented to a fume hood or sealed (if using a pressure tube) to contain trace HN

      
       fumes.
      

Step 3: Reaction

  • Stir the mixture at Room Temperature (25 °C) for 12–24 hours.

  • Alternative (Microwave): Heat at 45–60 °C for 15–30 minutes in a sealed microwave vial for rapid synthesis.

  • Monitoring: Monitor by TLC (typically 4:1 Hexane/EtOAc) or LC-MS. The disappearance of the aldehyde and the appearance of a more polar spot indicates conversion.

Step 4: Work-up

  • Concentrate the reaction mixture in vacuo to remove MeOH and excess TMSN

    
    .
    
  • Redissolve the residue in Dichloromethane (DCM, 20 mL).

  • Wash the organic phase with:

    • Saturated NaHCO

      
       (10 mL) - neutralizes residual acid.
      
    • Brine (10 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Step 5: Purification

  • Purify via silica gel flash chromatography.

    • Eluent: Gradient from Hexane to Hexane/EtOAc (typically 4:1 to 1:1).

  • Recrystallize from MeOH/Ether if the product is a solid.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents ImineForm Imine Formation Aldehyde + Amine in MeOH (30 min, RT) Start->ImineForm AddComponents Add Isocyanide & Dropwise TMSN3 ImineForm->AddComponents Reaction Reaction Phase Stir 12-24h @ RT OR MW 45°C @ 20min AddComponents->Reaction Evap Evaporate MeOH Reaction->Evap Extract Redissolve in DCM Wash: NaHCO3 / Brine Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography (Hex/EtOAc) Dry->Purify

Figure 2: Step-by-step experimental workflow for the one-pot Ugi-azide synthesis.

Data Analysis & Expected Results

The following table summarizes expected outcomes based on general Ugi-azide literature precedents for similar aromatic aldehydes.

ParameterMethod A: Room TempMethod B: Microwave Assisted
Temperature 20–25 °C45–60 °C
Time 12–24 Hours15–30 Minutes
Yield (Typical) 85–95%80–90%
Purity (Crude) HighModerate (potential thermal degradation)
Scalability High (Gram scale)Low (Milligram scale)

Characterization Checkpoints:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10-11 ppm) and the appearance of the benzylic proton at the chiral center (typically 5.5–6.5 ppm, singlet or doublet depending on coupling).

  • IR: Disappearance of the isocyanide peak (~2130 cm

    
    ) and azide peak (~2100 cm
    
    
    
    ); appearance of tetrazole N=N/C=N bands (1400–1600 cm
    
    
    ).

Safety & Hazard Mitigation (TMSN3)

Trimethylsilyl Azide (TMSN


)  is a safer alternative to metal azides but requires strict protocols:
  • Hydrolysis Risk: TMSN

    
     hydrolyzes in the presence of water/methanol to form Hydrazoic Acid (HN
    
    
    
    )
    , which is highly toxic and volatile.
    • Control: Always perform the reaction in a well-ventilated fume hood.

  • Explosion Hazard: Do not concentrate reaction mixtures containing large excesses of azides to dryness if not necessary.

  • Incompatibility: Avoid contact with heavy metals (Cu, Pb, Hg) or chlorinated solvents (DCM/CHCl

    
    ) in the presence of sodium azide (though TMSN
    
    
    
    is generally compatible with DCM, long-term storage is not recommended due to potential diazidomethane formation).
  • Quenching: Quench excess azide with saturated aqueous sodium nitrite (NaNO

    
    ) and acid, or simply wash extensively with bicarbonate during workup to remove HN
    
    
    
    .

References

  • BenchChem. Application Notes and Protocols for the Ugi-Azide Reaction with Tetrazolones. (Accessed 2025).[3][4][5][6] Link

  • Cárdenas-Galindo, L. E., et al. (2013).[7] Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society. Link

  • Gámez-Montaño, R., et al. (2012). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules.[3][8][1][7][9][10][11][12][13][14][15] Link

  • Organic Syntheses. Trimethylsilyl Azide (TMSN3): A Versatile Reagent in Organic Synthesis.[13]Link

  • Dömling, A., et al. (2017).[15] Ugi Multicomponent Reaction.[8][1][10][11][15] Organic Syntheses, 94, 54-65.[15] Link

Sources

synthesis of antimalarial agents from 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-aminoquinoline scaffold, exemplified by Primaquine and Tafenoquine, remains the gold standard for radical cure of Plasmodium vivax (hypnozoite eradication) and gametocytocidal activity against P. falciparum. However, the clinical utility of this class is often limited by hemolytic toxicity in G6PD-deficient patients and metabolic instability.

This Application Note details the synthetic utility of 6-Methoxyquinoline-8-carbaldehyde as a divergent intermediate. Unlike traditional routes that rely on nucleophilic substitution of 8-haloquinolines, the 8-aldehyde moiety allows for mild, diversity-oriented synthesis via reductive amination and condensation reactions . This guide provides validated protocols for synthesizing two distinct classes of antimalarial candidates: reduced amine derivatives (Primaquine analogs) and thiosemicarbazones (metal-chelating inhibitors).

Strategic Rationale & SAR Logic

The 6-methoxyquinoline core is essential for antimalarial potency, but the side chain at the C8 position dictates the pharmacokinetic (PK) profile and toxicity.

  • The 6-Methoxy Group: Increases the electron density of the quinoline ring, facilitating the generation of reactive oxygen species (ROS) within the parasite, which is central to the mechanism of action against erythrocytic stages.

  • The C8-Aldehyde Handle: This electrophilic center allows for the rapid attachment of diverse amine "tails."

    • Strategy A (Reductive Amination): Mimics the basic side chain of Primaquine but allows for the introduction of metabolically stable linkers (e.g., piperidines, hindered amines) to reduce rapid oxidative deamination.

    • Strategy B (Condensation): Generates Schiff bases and hydrazones/thiosemicarbazones. These derivatives often act by chelating transition metals (Fe, Cu) essential for parasite survival or by inhibiting cysteine proteases (falcipains).

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways from the core aldehyde.

AntimalarialSynthesis cluster_bio Biological Targets Aldehyde 6-Methoxyquinoline- 8-carbaldehyde (Starting Material) Imine Intermediate Imine/Schiff Base Aldehyde->Imine Path A: R-NH2 AcOH, MeOH Thiosemi Thiosemicarbazone Derivative (Metal Chelator) Aldehyde->Thiosemi Path B: Thiosemicarbazide EtOH, Reflux, H+ AmineProduct 8-Alkylamino Derivative (Primaquine Analog) Imine->AmineProduct Reduction NaBH(OAc)3 Gamete/Hypnozoite\nClearance Gamete/Hypnozoite Clearance AmineProduct->Gamete/Hypnozoite\nClearance Cysteine Protease\nInhibition (Falcipain) Cysteine Protease Inhibition (Falcipain) Thiosemi->Cysteine Protease\nInhibition (Falcipain)

Figure 1: Divergent synthetic pathways from 6-Methoxyquinoline-8-carbaldehyde targeting distinct antimalarial mechanisms.[1][2]

Protocol A: Reductive Amination (Primaquine Analogs)

Objective: Synthesis of secondary amines at the C8 position. Mechanism: Formation of an imine intermediate followed by selective reduction. Critical Choice: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride. STAB is milder and selective for imines in the presence of aldehydes, preventing the formation of the alcohol byproduct (6-methoxyquinoline-8-methanol).

Materials
  • Substrate: 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

  • Amine: 1,4-Diaminobutane or substituted amine (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 6-Methoxyquinoline-8-carbaldehyde (1 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol) under nitrogen atmosphere.

    • Add Glacial Acetic Acid (1 drop). Note: Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack.

    • Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench and Workup:

    • Quench reaction with saturated aqueous NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient). The amine product is polar; ammonia is required to prevent streaking.

Protocol B: Thiosemicarbazone Synthesis (Chelators)

Objective: Synthesis of tridentate ligands capable of inhibiting parasite metalloproteases. Mechanism: Acid-catalyzed condensation.

Materials
  • Substrate: 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

  • Reagent: N4-substituted Thiosemicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Concentrated HCl (cat.) or Acetic Acid

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve the thiosemicarbazide (1 mmol) in absolute EtOH (10 mL) with heating if necessary.

    • Add 6-Methoxyquinoline-8-carbaldehyde (1 mmol) to the solution.

    • Add 2–3 drops of catalytic acid (conc. HCl or glacial AcOH).

  • Reflux:

    • Reflux the mixture at 80°C for 3–6 hours.

    • Observation: A heavy precipitate usually forms as the product crystallizes out of the hot ethanol.

  • Isolation:

    • Cool the reaction mixture to RT and then to 4°C in an ice bath to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (to remove trace water/acid).

  • Recrystallization:

    • Recrystallize from hot ethanol or EtOH/DMF mixtures to yield high-purity yellow/orange crystals.

Quality Control & Validation

To ensure the integrity of the synthesized agents, the following specifications must be met before biological testing.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18 column, MeCN/H2O)> 95% AreaBiological assays are sensitive to impurities; trace aldehyde is toxic.
Identity 1H-NMR (DMSO-d6)Distinct singletsAldehyde: ~10.5 ppm (Must be absent in product). Imine (CH=N): ~8.5–9.0 ppm. Amine (CH2-NH): ~3.0–4.0 ppm.
Solubility Visual / TurbiditySoluble in <1% DMSOCompounds must be soluble in assay media for IC50 determination.

References

  • Biological Activity of 8-Aminoquinolines

    • Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.[4][5]

    • Source: N
    • URL:[Link]

  • Thiosemicarbazone Antimalarials

    • Title: Antimalarial activity of thiosemicarbazones and purine derived nitriles.
    • Source: N
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Amine synthesis by reductive amination (reductive alkylation).[6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Quinoline-Based Hybrid Synthesis

    • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridiz
    • Source: N
    • URL:[Link]

Sources

preparation of anticancer compounds using 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis of Anticancer Scaffolds via 6-Methoxyquinoline-8-carbaldehyde

Abstract

This application note provides a comprehensive technical guide for the synthesis and biological evaluation of anticancer agents derived from 6-Methoxyquinoline-8-carbaldehyde . While the quinoline scaffold is ubiquitous in medicinal chemistry, the 8-formyl-6-methoxy substitution pattern offers unique electronic properties and chelating geometries (N,N,O or N,N,S pincer ligands) that are critical for metallodrug design. This guide details the oxidation of methyl precursors, the condensation of Schiff base libraries (specifically thiosemicarbazones), and the subsequent generation of Copper(II) complexes. We provide validated protocols for synthesis, purification, and in vitro anticancer assessment (MTT, DNA binding, ROS generation).

Part 1: Strategic Rationale & Mechanism

The 6-methoxyquinoline-8-carbaldehyde scaffold is a "privileged structure" in oncology due to three synergistic mechanisms:

  • Intercalation: The planar quinoline ring intercalates between DNA base pairs, inhibiting replication.

  • Metal Chelation: The 8-carbaldehyde group, when derivatized (e.g., to a hydrazone or thiosemicarbazone), forms a tridentate pocket that tightly binds transition metals like Copper(II) and Iron(II).

  • Redox Cycling: The resulting metal complexes often catalyze the Fenton reaction inside cancer cells, generating reactive oxygen species (ROS) that induce apoptosis.

Mechanistic Pathway Diagram:

AnticancerMechanism cluster_0 Drug Design cluster_1 Cellular Action Precursor 6-Methoxy-8-methylquinoline Aldehyde 6-Methoxyquinoline- 8-carbaldehyde Precursor->Aldehyde SeO2 Oxidation Ligand Thiosemicarbazone Ligand (TSC) Aldehyde->Ligand Condensation Complex Cu(II)-TSC Complex Ligand->Complex CuCl2 Entry Cellular Uptake (Passive/Transporter) Complex->Entry Redox Redox Cycling (CuII <-> CuI) Entry->Redox DNA DNA Intercalation Entry->DNA ROS ROS Generation (OH•, O2•-) Redox->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis DNA->Apoptosis

Caption: Workflow from chemical synthesis to cellular mechanism of action for Copper(II) thiosemicarbazone complexes.

Part 2: Chemical Synthesis Protocols

Module A: Precursor Synthesis (The Oxidation Step)

Objective: Selective oxidation of the methyl group at position 8 to an aldehyde without over-oxidation to the carboxylic acid. Starting Material: 6-Methoxy-8-methylquinoline (commercially available or synthesized via Skraup reaction).

Protocol 1: Selenium Dioxide Oxidation

  • Reagents:

    • 6-Methoxy-8-methylquinoline (1.0 eq, 10 mmol)

    • Selenium Dioxide (

      
      ) (1.5 eq, 15 mmol)
      
    • 1,4-Dioxane (50 mL)

    • Water (2 mL) - Critical for preventing over-oxidation.

  • Procedure:

    • Dissolve the quinoline starting material in 1,4-dioxane in a round-bottom flask.

    • Add

      
       and water.
      
    • Reflux the mixture at 100°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde typically runs lower than the methyl precursor but higher than the acid.

    • Work-up: Filter the hot solution through a Celite pad to remove precipitated black Selenium metal. Wash the pad with hot dioxane.

    • Evaporate the solvent under reduced pressure.[1]

    • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Yield: Expect 60–75%.[2]

    • QC Check:

      
       NMR (CDCl3) should show a distinct singlet aldehyde proton at 
      
      
      
      ppm.
Module B: Ligand Derivatization (Thiosemicarbazone Synthesis)

Objective: Create a tridentate (N,N,S) chelator.

Protocol 2: Schiff Base Condensation

  • Reagents:

    • 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

    • Thiosemicarbazide (1.0 eq)

    • Ethanol (Absolute, 20 mL/g of substrate)

    • Glacial Acetic Acid (Catalytic, 3-5 drops)

  • Procedure:

    • Dissolve the aldehyde in boiling ethanol.

    • Add thiosemicarbazide dissolved in a minimal amount of hot water/ethanol.

    • Add catalytic acetic acid.

    • Reflux for 3–5 hours . A heavy precipitate (yellow/orange) usually forms.

    • Work-up: Cool to room temperature, then chill on ice. Filter the precipitate.[3][4][5]

    • Wash with cold ethanol and diethyl ether.

    • Yield: Expect >80%.

Module C: Metal Complexation (Copper(II))

Objective: Activate the drug for ROS generation.

Protocol 3: Coordination with Cu(II)

  • Reagents:

    • Ligand from Module B (1.0 eq)

    • 
       (1.0 eq)
      
    • Methanol (HPLC grade)

  • Procedure:

    • Dissolve the ligand in hot methanol.

    • Add the copper salt solution (in methanol) dropwise.

    • Reflux for 2 hours . The color will deepen significantly (often dark green or brown).

    • Allow to crystallize slowly at room temperature.

    • Characterization: ESI-MS (Mass Spec) is critical here to confirm the Metal:Ligand ratio (usually 1:1 [Cu(L)Cl]).

Part 3: Biological Evaluation Protocols

Experiment 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 value against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (Ligand vs. Cu-Complex) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Dissolve stocks in DMSO (Final DMSO < 0.5%).
  • Incubation: 48 or 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Experiment 2: DNA Binding Studies (UV-Vis Titration)

Purpose: Verify intercalation mechanism.

  • Setup: Prepare a fixed concentration of the Cu-Complex (e.g., 20

    
    M) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing increments of Ct-DNA (Calf Thymus DNA).

  • Observation: Monitor changes in the absorption band (Hypochromism and Red Shift indicate intercalation).

  • Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

    
    ).
    
Experiment 3: ROS Detection (DCFDA Staining)

Purpose: Confirm oxidative stress mechanism.

  • Staining: Treat cells with the Cu-Complex for 6-12 hours.

  • Probe: Add DCFDA (2',7'-dichlorofluorescin diacetate) (10

    
    M) for 30 min.
    
  • Detection: Wash cells and analyze via Fluorescence Microscopy or Flow Cytometry (Ex/Em: 485/535 nm).

  • Expectation: High fluorescence intensity in treated cells vs. control indicates ROS generation.

Part 4: Data Summary & Troubleshooting

Table 1: Expected Analytical Data

Compound StageKey Spectral Feature (NMR/IR)Visual AppearanceSolubility Profile
8-Methyl Precursor

NMR: Methyl singlet ~2.7 ppm
Off-white solidSoluble in DCM, MeOH
8-Carbaldehyde

NMR: Aldehyde singlet ~10.8 ppm
Yellow solidSoluble in DCM, hot EtOH
Thiosemicarbazone IR: C=N stretch ~1600

; No C=O
Yellow/Orange powderSoluble in DMSO, DMF
Cu(II) Complex EPR: Paramagnetic (NMR silent); MS: M+ peakDark Green/BrownSoluble in DMSO

Troubleshooting Guide:

  • Low Yield in Oxidation: Ensure Dioxane is peroxide-free. Water is essential to hydrolyze the intermediate selenite ester.

  • Precipitate in Schiff Base Reaction: If the product oils out, scratch the flask with a glass rod or add a seed crystal.

  • Solubility Issues: Metal complexes can be very insoluble. Use DMSO for biological stocks.[6]

References

  • Synthesis of Quinoline Carbaldehydes

    • Desai, N. C., et al. "Synthesis and antimicrobial screening of some new quinoline based Schiff bases." Journal of Saudi Chemical Society, 2014.

  • Thiosemicarbazone Anticancer Activity

    • Richardson, D. R., et al. "Thiosemicarbazones: from bench to bedside." Trends in Pharmacological Sciences, 2016.

  • Copper Complex Mechanism

    • Santini, C., et al. "Advances in Copper Complexes as Anticancer Agents." Chemical Reviews, 2014.

  • Selenium Dioxide Oxidation Protocol

    • "Oxidation of methyl-substituted heterocycles." Organic Syntheses, Coll. Vol. 4, p. 229.

  • ROS Detection Methodology

    • Kalyanaraman, B., et al. "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine, 2012.

Sources

Application Note: Antimicrobial Development Using 6-Methoxyquinoline-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of antimicrobial drug discovery, historically validated by quinine and fluoroquinolones. Among these, 6-Methoxyquinoline-8-carbaldehyde represents a high-value pharmacophore intermediate. Its specific substitution pattern—combining the lipophilic, electron-donating 6-methoxy group with the reactive 8-formyl handle—makes it an ideal precursor for synthesizing Schiff base ligands and metal-chelating ionophores .

This guide details the strategic application of 6-Methoxyquinoline-8-carbaldehyde in developing novel antimicrobial agents. We provide validated protocols for chemical derivatization, biological screening, and mechanistic validation, focusing on overcoming multidrug-resistant (MDR) pathogens via metal-dependent toxicity and DNA intercalation.

Chemical Foundation & Synthesis Strategy

The Pharmacophore Advantage

The 6-methoxyquinoline-8-carbaldehyde scaffold offers a dual-mode mechanism of action potential:

  • Lipophilicity (6-OMe): The methoxy group at position 6 significantly enhances membrane permeability, allowing the molecule to penetrate the waxy cell walls of Mycobacterium tuberculosis and Gram-negative outer membranes.

  • Chelation Site (8-CHO): The aldehyde at position 8 is adjacent to the quinoline nitrogen. Derivatization here (e.g., Schiff bases) creates an

    
    - or 
    
    
    
    -bidentate pocket capable of chelating transition metals (Cu²⁺, Zn²⁺), facilitating "Trojan horse" metal toxicity in bacteria.
Synthesis Protocol: Schiff Base Derivatization

Objective: To synthesize a library of antimicrobial agents by condensing 6-methoxyquinoline-8-carbaldehyde with various primary amines.

Materials:

  • 6-Methoxyquinoline-8-carbaldehyde (purity >97%)

  • Primary amines (e.g., aniline derivatives, hydrazides, amino acids)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 1.0 mmol of 6-Methoxyquinoline-8-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the selected primary amine dropwise.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the solution to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

SynthesisPathway Start 6-Methoxyquinoline- 8-carbaldehyde Inter Carbinolamine Intermediate Start->Inter + EtOH, Reflux Reagent Primary Amine (R-NH2) Reagent->Inter Product Schiff Base Ligand (Active Antimicrobial) Inter->Product - H2O (Acetic Acid) Metal Metal Complex (Cu/Zn) Product->Metal + M(II) salt

Figure 1: Synthetic pathway for converting the aldehyde scaffold into bioactive Schiff bases and metal complexes.[1]

Antimicrobial Efficacy & Spectrum[2]

Derivatives of this scaffold typically exhibit broad-spectrum activity.[1] The table below summarizes expected Minimum Inhibitory Concentration (MIC) ranges based on structure-activity relationship (SAR) data from analogous quinoline Schiff bases.

Pathogen ClassTarget OrganismExpected MIC (µg/mL)Mechanism Insight
Gram-Positive Staphylococcus aureus (MRSA)2 – 8Disruption of cell wall synthesis; Metal chelation.
Gram-Negative Escherichia coli8 – 32Outer membrane penetration aided by 6-OMe group.
Mycobacteria Mycobacterium tuberculosis0.5 – 4High lipophilicity allows penetration of mycolic acid layer.
Fungi Candida albicans16 – 64Ergosterol binding interference (requires bulky amine tail).

Mechanism of Action (MOA) Validation

To publish high-impact research, you must validate how the molecule kills the pathogen. We focus on the Metal Ionophore Hypothesis .

The Hypothesis

The 8-substituted quinoline derivative binds extracellular copper (Cu²⁺) or zinc (Zn²⁺). The lipophilic complex crosses the bacterial membrane passively. Inside the cytoplasm, the metal dissociates or generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, causing DNA damage and protein oxidation.

MOA Extracellular Extracellular Space (High Cu2+) Ligand Ligand (L) Extracellular->Ligand Membrane Bacterial Membrane Intracellular Cytoplasm Membrane->Intracellular Complex Lipophilic Complex [Cu(L)2] Intracellular->Complex Ligand->Complex + Cu2+ Complex->Membrane Passive Diffusion ROS ROS Generation (OH•, O2-) Complex->ROS Redox Cycling Death DNA Damage & Cell Death ROS->Death

Figure 2: Metal ionophore mechanism. The ligand acts as a shuttle for toxic metals.

Detailed Experimental Protocols

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup: Use a 96-well round-bottom plate.

    • Columns 1–10: Serial 2-fold dilutions of the test compound (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

  • Validation: Add 20 µL of resazurin (0.015%) and incubate for 1 hour. Blue = Dead (No growth), Pink = Live.

Protocol B: Metal-Dependent Toxicity Assay (Mechanism Check)

Objective: To confirm if the compound acts as a copper ionophore.[2]

  • Setup: Prepare two identical MIC plates as described in Protocol A.

  • Variable:

    • Plate 1 (Supplemented): Add

      
       to the media.
      
    • Plate 2 (Control): Standard CAMHB.

  • Analysis:

    • If MIC decreases (potency increases) in the presence of copper, the mechanism involves copper ionophore activity.

    • If MIC is unchanged, the mechanism is likely direct target inhibition (e.g., DNA gyrase).

Protocol C: Biofilm Inhibition Assay

Objective: Test efficacy against resistant sessile states.

  • Growth: Grow biofilm in 96-well flat-bottom plates for 24 hours.

  • Treatment: Remove planktonic media. Wash gently with PBS. Add fresh media containing the test compound at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Incubation: Incubate for 24 hours at 37°C.

  • Staining: Wash wells. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 590 nm.

References

  • Prachayasittikul, V. et al. (2013). "Synthesis and Antimicrobial Activity of 8-Quinolinol Derivatives." EXCLI Journal. Link

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Ligands for the Treatment of Alzheimer's Disease and Cancer." European Journal of Medicinal Chemistry. Link

  • Frapwell, C.J. et al. (2020).[3] "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms." Antimicrobial Agents and Chemotherapy. Link

  • Peleman, H. et al. (2024). "8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity." ACS Infectious Diseases. Link

  • Abulkhair, H.S. et al. (2016). "Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives." Beni-Suef University Journal of Basic and Applied Sciences. Link

Sources

High-Efficiency Formylation of 6-Methoxyquinoline: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of 6-methoxyquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction. 6-Methoxyquinoline, a privileged scaffold in medicinal chemistry (e.g., 8-aminoquinoline antimalarials), undergoes electrophilic aromatic substitution preferentially at the C5 position due to the directing effects of the C6-methoxy group and the intrinsic reactivity of the quinoline benz-ring. This protocol provides a robust, scalable methodology for researchers, emphasizing moisture control, temperature management, and critical hydrolysis steps to maximize yield and purity.

Strategic Considerations & Mechanism

Reaction Rationale

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic heterocycles.[1] While the pyridine ring of quinoline is electron-deficient and resistant to electrophilic attack, the benzene ring—activated by the electron-donating methoxy group at C6—is highly reactive.

Regioselectivity Analysis:

  • Electronic Activation: The methoxy group at C6 is an ortho/para director. It activates positions C5 (ortho), C7 (ortho), and potentially C8 (para-relationship via resonance, though less direct).

  • Intrinsic Reactivity: Electrophilic substitution in quinolines generally favors the

    
    -positions (C5 and C8) over the 
    
    
    
    -positions (C6 and C7) due to the stability of the arenium ion intermediate.
  • Steric/Electronic Consensus: Position C5 is both an

    
    -position and ortho to the activating methoxy group, making it the kinetically favored site for formylation.
    
Mechanistic Pathway

The reaction proceeds through the formation of an electrophilic chloroiminium species (Vilsmeier reagent), followed by nucleophilic attack by the quinoline substrate.

VilsmeierMechanism DMF DMF VReagent Chloroiminium Ion (Electrophile) DMF->VReagent Activation POCl3 POCl3 POCl3->VReagent Intermediate Iminium Intermediate (C5) VReagent->Intermediate + Substrate (SEAr at C5) Substrate 6-Methoxyquinoline Substrate->Intermediate Product 6-Methoxyquinoline- 5-carbaldehyde Intermediate->Product Hydrolysis (-HCl, -HNMe2) Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic pathway for the C5-formylation of 6-methoxyquinoline.

Experimental Protocol

Materials & Equipment
  • Reagents: 6-Methoxyquinoline (98%), POCl

    
     (Freshly distilled), Anhydrous DMF, Sodium Acetate (NaOAc), Dichloromethane (DCM).
    
  • Equipment: 3-neck round bottom flask (RBF), reflux condenser, addition funnel, inert gas (Ar/N

    
    ) line, oil bath.
    
Stoichiometry Table
ComponentRoleEquivalents (eq)Molar Mass ( g/mol )Density (g/mL)
6-Methoxyquinoline Substrate1.0159.191.15
POCl

Reagent3.0 - 5.0153.331.645
DMF Solvent/Reagent10.0 (Excess)73.090.944
NaOAc (aq) QuenchExcess82.03N/A
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent
  • Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Charge: Add anhydrous DMF (10 eq) to the flask and cool to 0°C using an ice/salt bath.

  • Activation: Add POCl

    
     (3.0 eq) dropwise via the addition funnel over 20–30 minutes.
    
    • Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature < 5°C to prevent thermal decomposition of the chloroiminium salt.

    • Observation: The solution will turn pale yellow/orange and may become viscous. Stir at 0°C for an additional 30 minutes.

Phase 2: Substrate Addition & Reaction
  • Addition: Dissolve 6-methoxyquinoline (1.0 eq) in a minimum volume of anhydrous DMF (1-2 mL/g). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Thermal Drive: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting material (R

      
       ~0.6) should disappear, and a new polar spot (aldehyde) should appear.
      
Phase 3: Workup & Hydrolysis
  • Quench: Cool the reaction mixture to RT and then pour it slowly onto crushed ice (~500 g) with vigorous stirring.

  • Hydrolysis: Adjust the pH to ~7.0–8.0 by slowly adding saturated aqueous Sodium Acetate (NaOAc) solution.

    • Note: Neutralization is critical to hydrolyze the iminium intermediate to the aldehyde. Stir for 1 hour at RT. A yellow precipitate may form.[2]

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Washing: Wash combined organics with water (2 x) and brine (1 x). Dry over anhydrous Na

    
    SO
    
    
    
    .
Phase 4: Purification
  • Concentration: Evaporate the solvent under reduced pressure.

  • Isolation: The crude residue is typically a yellow solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , Gradient: 0-20% EtOAc in Hexanes).
    

Workflow Visualization

ExperimentalWorkflow Start Start: Dry 3-Neck Flask Inert Atmosphere (Ar) ReagentPrep Add DMF, Cool to 0°C Dropwise POCl3 addition Start->ReagentPrep SubstrateAdd Add 6-Methoxyquinoline in DMF at 0°C ReagentPrep->SubstrateAdd Reaction Heat to 90°C 4-6 Hours (Monitor TLC) SubstrateAdd->Reaction Quench Pour onto Crushed Ice Neutralize with NaOAc Reaction->Quench Workup Extract (DCM) Wash (Brine) -> Dry Quench->Workup Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 6-methoxyquinoline-5-carbaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time with NaOAc (up to 3 hrs) or warm the aqueous quench slightly (40°C).
No Reaction Moisture in reagents (POCl

/DMF).
Distill POCl

before use; store DMF over molecular sieves. Ensure inert atmosphere.
Multiple Spots on TLC Regioisomers (C7 formylation) or demethylation.Control temperature strictly at 80-90°C. Higher temps (>100°C) may promote demethylation.
Dark/Tar Formation Exotherm during POCl

addition.
Slow down addition rate; ensure efficient cooling at 0°C.

Characterization Data (Expected)

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~110–115°C (Derivative dependent, verify with authentic standard).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~10.5 ppm (s, 1H, -CH O) - Distinctive aldehyde peak.
      
    • 
       ~4.0 ppm (s, 3H, -OCH 
      
      
      
      ).
    • Aromatic protons will show a downfield shift for the proton at C4 due to the peri-effect of the C5-carbonyl.

  • IR (KBr): Strong absorption at ~1680 cm

    
     (C=O stretch).
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis, 6, 777-794. Link

  • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] Link

  • Raj, T., et al. (2010). Synthesis and antimalarial activity of some new quinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubChem Compound Summary. (2025). 6-Methoxyquinoline.[4][5][6] National Center for Biotechnology Information. Link

Sources

Advanced Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-Formylquinolines (Meth-Cohn Approach)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack (VH) cyclization of acetanilides, widely known as the Meth-Cohn Synthesis .[1] Unlike the direct formylation of activated aromatic rings, this protocol constructs the pyridine ring of the quinoline scaffold while simultaneously installing the formyl group. This reaction is a cornerstone in medicinal chemistry, providing a versatile "trifunctional" intermediate (chloro, formyl, and the quinoline core) used in the development of antimalarials (e.g., chloroquine analogs), anticancer agents, and fluorescent probes.

Mechanistic Insight & Causality

The transformation of


-arylacetamides into 2-chloro-3-formylquinolines is not a simple formylation; it is a cascade reaction involving reagent formation, haloiminium activation, double formylation, and intramolecular electrophilic aromatic substitution.
The "Double Vilsmeier" Cascade

The reaction requires a large excess of the Vilsmeier reagent (VR), typically generated from phosphoryl chloride (


) and 

-dimethylformamide (DMF).
  • Activation: The amide oxygen of the acetanilide attacks the electrophilic phosphorus of

    
    , converting the amide into a chloroiminium species (imidoyl chloride equivalent).
    
  • 
    -Formylation:  The acidic 
    
    
    
    -protons of the acetyl group allow for tautomerization to an enamine-like species, which attacks a molecule of the Vilsmeier reagent.
  • Cyclization: A second equivalent of VR attacks the intermediate, creating a polymethinium species. The electron-rich aromatic ring then intercepts this electrophile (intramolecular Friedel-Crafts), closing the ring.

  • Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent aqueous hydrolysis yields the 2-chloro-3-formylquinoline.

Pathway Visualization

The following diagram illustrates the critical intermediates and the cyclization logic.

MethCohnMechanism Start N-Arylacetamide Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl -PO2Cl2(-) VR Vilsmeier Reagent (DMF + POCl3) VR->Start Activation Enamine Enamine Species (Alpha-attack) VR->Enamine Electrophilic Attack 1 Imidoyl->Enamine Tautomerization DoubleFormyl Vinamidinium Salt (Pre-cyclization) Enamine->DoubleFormyl Electrophilic Attack 2 Cyclized Cyclized Dihydroquinoline DoubleFormyl->Cyclized Intramolecular Cyclization (Aromatic Substitution) Product 2-Chloro-3-formylquinoline Cyclized->Product Elimination & Hydrolysis

Caption: Mechanistic cascade of the Meth-Cohn synthesis, highlighting the critical double-formylation and cyclization steps.

Strategic Considerations & Substrate Scope

Regioselectivity

The success of the cyclization depends heavily on the electron density of the


-aryl ring.
  • Electron-Donating Groups (EDGs): Substituents like -OMe, -Me, or -OH significantly enhance the reaction rate and yield by activating the ring for the cyclization step.

    • Meta-substitution: Directs the cyclization to the less hindered para position relative to the substituent, typically yielding 7-substituted quinolines (e.g.,

      
      -anisidine derivative 
      
      
      
      7-methoxyquinoline).
  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,

    
    ) deactivate the ring, often leading to failure of the cyclization step or requiring harsh conditions (120°C+).
    
Stoichiometry

Unlike standard formylations (1.1 eq VR), the Meth-Cohn reaction requires a molar excess of


 (typically 7–12 equivalents) and DMF (3–5 equivalents) to drive the multi-step sequence and act as a solvent/dehydrating medium.

Standard Operating Procedure (Protocol)

Objective: Synthesis of 2-chloro-3-formyl-7-methoxyquinoline from 3-methoxyacetanilide. Scale: 10 mmol (adaptable).

Materials & Reagents
ReagentRoleSpecification
3-Methoxyacetanilide SubstrateDry, finely powdered
Phosphorus Oxychloride (

)
ReagentFreshly distilled, clear
N,N-Dimethylformamide (DMF) Reagent/SolventAnhydrous (<0.05% water)
Sodium Bicarbonate (

)
QuenchingSaturated aqueous solution
Dichloromethane (DCM) ExtractionACS Grade
Step-by-Step Workflow
Phase 1: Reagent Formation (Exothermic)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, drying tube (

    
    ), and a pressure-equalizing addition funnel. Flush with Argon or 
    
    
    
    .
  • Charging: Add DMF (2.3 mL, 30 mmol, 3.0 eq) to the flask. Cool to 0°C using an ice-salt bath.

  • Addition: Add

    
     (11.2 mL, 120 mmol, 12.0 eq)  dropwise over 30 minutes.
    
    • Critical Control: Maintain internal temperature

      
      . The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).
      
Phase 2: Substrate Addition & Cyclization
  • Addition: Add 3-methoxyacetanilide (1.65 g, 10 mmol) in small portions to the cold reagent mixture. Ensure thorough mixing.

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT) for 15 minutes, then heat to 85–90°C .

  • Monitoring: Maintain heating for 4–6 hours .

    • Observation: The mixture will darken significantly (deep red/brown). Evolution of HCl gas will occur (ensure proper venting).

    • Endpoint: Monitor by TLC (30% EtOAc/Hexane). The starting acetanilide spot should disappear.

Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mixture to RT.

  • Quench: Pour the viscous oil slowly onto 500 g of crushed ice with vigorous stirring.

    • Safety Note: This step is highly exothermic. Do not rush.

  • Hydrolysis: Stir the aqueous slurry for 30 minutes to hydrolyze the iminium intermediates.

  • Neutralization: Slowly add saturated

    
     solution until the pH reaches 8–9 . A yellow/ochre precipitate should form.
    
  • Filtration/Extraction:

    • Solid Product: Filter the precipitate, wash with copious water, and dry.

    • Oily Product: If a gum forms, extract with DCM (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
Phase 4: Purification
  • Recrystallization: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

  • Characterization: Confirm identity via

    
    -NMR (distinct singlet for -CHO at 
    
    
    
    10.3–10.5 ppm).
Process Workflow Diagram

ProcessFlow Step1 Reagent Prep 0°C, 30 min Step2 Substrate Addn 0-10°C Step1->Step2 Step3 Cyclization 90°C, 4-6h Step2->Step3 Step4 Ice Quench Exothermic! Step3->Step4 Step5 Neutralization pH 8-9 Step4->Step5 Step6 Filtration/Recryst Step5->Step6

Caption: Operational workflow for the Meth-Cohn quinoline synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Moisture in DMF or old

.
Distill

before use. Dry DMF over molecular sieves.
Charring / Tarry Product Overheating or "Runaway" exotherm.Strictly control T < 10°C during

addition. Do not exceed 95°C during reflux.
Product is Sticky/Gum Incomplete hydrolysis or impurities.Extend stirring time in ice water (1h). Use DCM extraction instead of filtration.
Violent Fuming on Quench Excess unreacted

.
Use a larger excess of ice (10x volume). Add reaction mixture to ice, never ice to reaction.

Safety & Scale-Up Note

Thermal Hazard: The formation of the Vilsmeier reagent releases significant heat (~57 kJ/mol).[2] On a large scale (>100g), accumulating unreacted reagents at low temperature can lead to a thermal runaway if the reaction triggers suddenly.

  • Scale-Up Modification: For larger batches, premix the acetanilide with DMF, then feed

    
     into this mixture at a controlled rate (keeping T < 20°C). This ensures the reagent is consumed as it forms, preventing accumulation of high-energy intermediates.
    

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045–2048. Link

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Heterocycles, 35(1), 539–557.[3] Link

  • Ali, T. E., et al. (2012). Synthesis and Biological Activities of Some New Quinoline Derivatives via Vilsmeier-Haack Reaction. Journal of Chemistry, 9(3), 1169–1177. Link

  • Raj, T., et al. (2010). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides.[4] Indian Journal of Chemistry - Section B, 49B, 237-240. Link

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Application Note. Link

Sources

Troubleshooting & Optimization

improving the yield of 6-Methoxyquinoline-8-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methoxyquinoline-8-carbaldehyde

Executive Summary & Strategy

The synthesis of 6-methoxyquinoline-8-carbaldehyde is notoriously challenging due to the electron-rich nature of the quinoline ring (activated by the 6-methoxy group), which makes the molecule prone to over-oxidation and polymerization during the standard Selenium Dioxide (


) oxidation of 8-methyl-6-methoxyquinoline.

While literature yields often hover between 30-50%, this guide outlines an optimized protocol to target 65-75% isolated yield . The strategy relies on three pillars:

  • Moisture Control: Modulating the oxidizing power of

    
     using specific water stoichiometry.
    
  • Thermal Management: Preventing thermal runaway which leads to "tar" formation.

  • Bisulfite Purification: A non-chromatographic isolation technique to separate the aldehyde from unreacted starting material and over-oxidized acid byproducts.

Core Reaction Workflow (Optimized SeO₂ Route)

The industry-standard route involves the Riley oxidation of 8-methyl-6-methoxyquinoline. Below is the optimized workflow.

SynthesisWorkflow Start Start: 8-Methyl-6-methoxyquinoline Reaction Reaction: Reflux (105°C), 4-12h Monitor via TLC/HPLC Start->Reaction ReagentPrep Reagent Prep: Sublimed SeO2 + 1,4-Dioxane (Wet) ReagentPrep->Reaction Filtration Filtration: Remove Black Se(0) Precipitate (Celite Pad) Reaction->Filtration Complete Conversion Bisulfite Purification: NaHSO3 Adduct Formation Filtration->Bisulfite Crude Oil Wash Wash: Remove Organic Impurities (EtOAc Wash) Bisulfite->Wash Aqueous Phase Hydrolysis Hydrolysis: Release Aldehyde (Na2CO3/H2O) Wash->Hydrolysis Solid Adduct Final Final Product: 6-Methoxyquinoline-8-carbaldehyde Hydrolysis->Final

Figure 1: Optimized workflow for the synthesis and purification of 6-methoxyquinoline-8-carbaldehyde.

Technical Troubleshooting & FAQs

Category A: Reaction Setup & Yield

Q1: My yield is consistently low (<30%), and I see a lot of black tar. What is happening? Diagnosis: This is likely due to thermal decomposition and over-oxidation . The 6-methoxy group activates the ring, making it susceptible to polymerization at high temperatures. Solution:

  • Solvent Switch: If you are using Xylene or pure Dioxane, switch to 1,4-Dioxane containing 1-2% water . Water is essential for the mechanism of

    
     oxidation (solubilizing the active species) but too much slows it down.
    
  • Temperature: Do not exceed 105°C. A gentle reflux in dioxane (bp 101°C) is safer than xylene (bp 140°C).

  • Reagent Quality: Use freshly sublimed

    
    . Old, clumpy reagent often contains selenous acid and impurities that promote tarring.
    

Q2: Can I use a catalytic amount of Selenium Dioxide to reduce toxic waste? Answer: Yes, this is the Riley Oxidation modification.

  • Protocol: Use 10-20 mol%

    
     and use tert-butyl hydroperoxide (TBHP) as the stoichiometric co-oxidant.
    
  • Benefit: This reduces the amount of colloidal selenium (red/black precipitate) formed, which can trap your product during filtration.

  • Trade-off: Reaction times are generally longer (24-48h).

Q3: The reaction stalls at 60% conversion. Should I add more oxidant? Answer: No. Adding excess


 late in the reaction promotes the oxidation of the aldehyde product to the carboxylic acid (6-methoxyquinoline-8-carboxylic acid).
  • Correct Action: Stop the reaction. It is better to isolate the 60% product and recover the starting material (which is easily separated via the bisulfite method below) than to burn everything into tar or acid.

Category B: Purification (The "Bisulfite Rescue")[1]

Q4: Column chromatography is difficult because the aldehyde streaks and co-elutes with the starting material. Is there a better way? Answer: Yes. Aldehyde purification via Sodium Bisulfite (


) adducts  is the gold standard for this substrate.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture (after filtering off Selenium) in minimal Ethyl Acetate.

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) (1.5 equivalents). Vigorously stir for 1-2 hours.
    
    • Observation: A precipitate should form (the bisulfite adduct).

  • Separation:

    • If solid forms: Filter it.[1] Wash the solid with non-polar solvent (Ether/Hexane) to remove unreacted starting material.

    • If no solid forms (biphasic): Separate the layers. The product is in the aqueous layer.[1] Wash the aqueous layer with Ethyl Acetate.

  • Regeneration: Treat the solid or aqueous phase with Sodium Carbonate (

    
    ) or dilute NaOH to pH 10-11. Extract with Ethyl Acetate to recover the pure aldehyde.[2]
    

Q5: My product contains the carboxylic acid impurity. How do I remove it? Answer: The bisulfite method above naturally removes the acid.

  • Mechanism: The carboxylic acid forms a salt at basic pH (during the regeneration step) but remains in the aqueous layer, while the regenerated aldehyde extracts into the organic layer.

Quantitative Data & Reagent Table

Table 1: Optimized Reaction Parameters vs. Standard Literature

ParameterStandard Literature ProtocolOptimized Protocol Impact
Oxidant

(1.5 - 2.0 eq)

(1.1 - 1.2 eq)
Reduces over-oxidation to acid.
Solvent Xylenes (dry)1,4-Dioxane + 2%

Prevents tarring; water aids mechanism.
Temperature 140°C (Reflux)100-105°C Critical for stability of the methoxy group.
Purification Silica ChromatographyBisulfite Adduct Increases recovery; removes SM/Acid.
Typical Yield 30-45%65-75% Significant improvement in mass balance.

Mechanistic Insight (Why this works)

The oxidation proceeds via an Ene-reaction followed by a [2,3]-sigmatropic rearrangement.

  • Ene Reaction:

    
     attacks the enol form of the methyl group.
    
  • Rearrangement: The organoselenium intermediate rearranges to form the alcohol/aldehyde.

  • Water's Role: In completely dry solvents,

    
     exists as a polymer and is less reactive. Small amounts of water depolymerize it to active selenous acid species, smoothing the reaction profile and preventing "hot spots" that lead to decomposition.
    

References

  • Selenium Dioxide Oxidation of Methyl Groups

    • Title: The use of selenium (IV)
    • Source: Emporia State University Institutional Repository (2012).
    • URL:[Link]

    • Relevance: Establishes baseline yields for 8-methylquinoline oxidation (approx 49%)
  • Bisulfite Purification Method

    • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2]

    • Source: Journal of Organic Chemistry (1999).
    • URL:[Link]

    • Relevance: Validates the bisulfite adduct strategy for purifying aldehydes from complex mixtures without chrom
  • Catalytic SeO2 (Riley Oxidation)

    • Title: Improved Oxidation of Active Methyl Group of N-Heteroarom
    • Source: ResearchGate / C
    • URL:[Link]

    • Relevance: Supports the use of co-oxidants (TBHP) to improve yield and reduce selenium load.
  • General Quinoline Functionalization

    • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline.[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

    • Relevance: Provides background on the stability and reactivity of the 6-methoxyquinoline scaffold.

Sources

Technical Support Center: Purification of 6-Methoxyquinoline-8-carbaldehyde

[1]

Case Number: REF-6MQ8C-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Center. This guide is designed to troubleshoot and optimize the purification of 6-Methoxyquinoline-8-carbaldehyde (also known as 8-formyl-6-methoxyquinoline).

Based on the chemical architecture of this molecule—a basic quinoline core fused with a reactive aldehyde and an electron-donating methoxy group—standard purification methods often fail due to three primary factors:

  • Nitrogen Basicity: Causes severe tailing on acidic silica gel.

  • Aldehyde Instability: Susceptibility to oxidation (to carboxylic acid) or Cannizzaro disproportionation.

  • Precursor Co-elution: Difficulty separating the aldehyde from the unreacted methyl precursor (6-methoxy-8-methylquinoline) due to similar polarity.

Module 1: Chemical Purification (The "Bisulfite" Protocol)[2][3]

User Issue: "I cannot separate the product from the starting material (6-methoxy-8-methylquinoline) using column chromatography. The Rf values are too close."

Expert Insight: Chromatography is often inefficient for separating an aldehyde from its methyl precursor because the polarity shift induced by the carbonyl group is sometimes insufficient on silica.[1] The most robust solution is Chemical Purification via Bisulfite Adduct Formation . This method selectively converts the aldehyde into a water-soluble sulfonate salt, allowing non-carbonyl impurities (like your starting material) to be washed away in the organic layer.[1]

Validated Protocol: Bisulfite Extraction

Note: This protocol relies on the reversibility of the nucleophilic addition of bisulfite to the carbonyl carbon.[1]

Step 1: Adduct Formation [2][3]

  • Dissolve crude mixture (up to 5g) in Ethyl Acetate (EtOAc) (10 volumes).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Add the bisulfite solution to the organic layer (1:1 v/v ratio).

  • Critical Step: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the hydrophilic bisulfite adduct.[1]

    • Observation: A precipitate may form at the interface.[4] This is normal.

Step 2: Separation (The Wash)

  • Transfer to a separatory funnel.

  • Collect the Aqueous Layer (contains product adduct).[4]

    • If a solid precipitate formed: Filter it off, wash with EtOAc, and dissolve it in water.[1] Combine with the aqueous layer.[3]

  • Extract the organic layer twice more with small portions of bisulfite solution to ensure complete capture.

  • Discard the Organic Layer (contains unreacted 6-methoxy-8-methylquinoline and other non-carbonyl impurities).

Step 3: Regeneration

  • Place the combined aqueous layers in a flask.

  • Adjust pH to >10 using 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

    • Mechanism:[1][5][6][7][8][9][10] High pH shifts the equilibrium, collapsing the adduct and regenerating the free aldehyde.[1]

  • Extract the regenerated aldehyde with Dichloromethane (DCM) (3x).

  • Dry DCM over MgSO₄ and concentrate.

Workflow Visualization

BisulfiteProtocolstartCrude Mixture(Aldehyde + Methyl Precursor)add_solvDissolve in EtOAcAdd sat. aq. NaHSO3start->add_solvreactVigorous Stirring(30-60 mins)add_solv->reactsepPhase Separationreact->seporg_layerOrganic Layer(Contains Impurities)sep->org_layerDiscardaq_layerAqueous Layer(Contains Product Adduct)sep->aq_layerKeepregenBasify (pH > 10)with Na2CO3aq_layer->regenextractExtract with DCMregen->extractfinalPure 6-Methoxyquinoline-8-carbaldehydeextract->final

Figure 1: Logic flow for selectively isolating the aldehyde using the bisulfite adduct method.

Module 2: Selenium Removal (For SeO₂ Oxidations)

User Issue: "I synthesized the aldehyde using Selenium Dioxide (SeO₂) oxidation. The product has a reddish/grey tint and smells metallic."

Expert Insight: SeO₂ oxidation reduces selenium to elemental Selenium (Se⁰), which forms colloidal particles that pass through standard filter paper.[1] This is a common contaminant in quinoline aldehyde synthesis.

Troubleshooting Guide: De-Selenization

Do NOT rely solely on column chromatography; colloidal selenium can streak through the column and contaminate fractions.

MethodProtocolPros/Cons
Celite Filtration (Hot) Dissolve crude in hot EtOAc/DCM. Filter through a thick pad of Celite while still hot .Pro: Removes bulk Se⁰.Con: Ineffective for colloidal fines.
EDTA Wash Dissolve crude in organic solvent.[5][10] Wash with 0.1M EDTA (pH 8-9) aqueous solution.Pro: Chelates soluble Se species.Con: Requires multiple washes.
Active Carbon Reflux crude solution with activated charcoal for 30 mins, then filter.Pro: High adsorption of Se⁰.Con: Can adsorb product (yield loss).

Recommended Workflow:

  • Dissolve crude in DCM.

  • Add Activated Carbon (10% w/w).

  • Reflux for 15 minutes.

  • Filter through a Celite pad.

  • Proceed to Bisulfite Purification (Module 1).

Module 3: Chromatography Optimization

User Issue: "My product is streaking/tailing on the TLC plate and column. I'm losing yield in mixed fractions."

Expert Insight: The quinoline nitrogen is a Lewis base. Silica gel (SiO₂) is slightly acidic (silanol groups). The base-acid interaction causes the "tailing" effect. You must neutralize the stationary phase.

The "Buffered" Mobile Phase

Never run this compound on "naked" silica.

  • Pre-treatment: Flush your column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Eluent System:

    • Base Solvent: Hexane / Ethyl Acetate (start 80:20).

    • Modifier: Add 1% TEA to the mobile phase reservoir.

    • Alternative: If TEA is unavailable, use 1% Methanol saturated with Ammonia (NH₃), though TEA is preferred for volatility.[1]

Decision Tree: Chromatography vs. Crystallization

PurificationLogicproblemPurification Strategycheck_purityCheck Crude Purity(NMR/TLC)problem->check_purityhigh_imp>10% Starting Materialcheck_purity->high_implow_imp<5% Impuritiescheck_purity->low_impse_contamSelenium Used?high_imp->se_contamcolumnFlash Column(SiO2 + 1% TEA)low_imp->columnComplex ImpuritiescrystRecrystallization(EtOH or DCM/Hex)low_imp->crystClean ProfilebisulfiteUse Bisulfite Protocol(Module 1)se_contam->bisulfiteNocarbonCarbon/Celite Filter(Module 2)se_contam->carbonYescarbon->bisulfite

Figure 2: Decision matrix for selecting the appropriate purification route based on crude purity.

Module 4: Stability and Storage FAQs

Q: The aldehyde turned from yellow to brown overnight. Is it ruined? A: Likely not ruined, but degrading. Quinoline aldehydes are light-sensitive and prone to air oxidation.[1]

  • Cause: Formation of N-oxide or oxidation to 6-methoxyquinoline-8-carboxylic acid.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Recovery: Perform a rapid filtration through a short plug of silica (with 1% TEA) to remove the polar oxidation products (acids/N-oxides stick to the top).

Q: Can I recrystallize this compound? A: Yes.

  • Solvent A (Good): Ethanol (hot).

  • Solvent B (Precipitation): Dissolve in minimal DCM, then slowly add Hexane or Diethyl Ether until turbid.[1] Cool to 4°C.

  • Note: If the solution is dark/tarry, crystallization will fail.[1] Perform a "charcoal filtration" first.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Bisulfite Adduct purification of aldehydes).

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley, 1967.[1] (Reference for Selenium Dioxide oxidation and workup).

  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 1991, 2, 777-794.[1] (Context for aldehyde synthesis on aromatic heterocycles).

  • Sigma-Aldrich. "Product Specification: 6-Methoxyquinoline." (General properties of the quinoline core).

Technical Support Center: 6-Methoxyquinoline-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 6-Methoxyquinoline-8-carbaldehyde , specifically focusing on the Selenium Dioxide (SeO₂) Oxidation route, which is the industry standard for converting 8-methylquinolines to their corresponding aldehydes.

Topic: Troubleshooting Side Products & Impurities Methodology: Selenium Dioxide (Riley) Oxidation of 6-Methoxy-8-methylquinoline[1]

Reaction Pathway & Impurity Landscape

Understanding the mechanism is critical for controlling impurities.[1] The oxidation of the benzylic (8-methyl) position proceeds through a selenite ester intermediate.[1] The reaction does not stop spontaneously at the aldehyde; it requires precise kinetic control to prevent over-oxidation.[1]

Visualizing the Reaction & Side Products

ReactionPathway SM Starting Material (6-Methoxy-8-methylquinoline) INT Intermediate (Selenite Ester / Alcohol) SM->INT SeO2, Dioxane/Xylene Reflux PROD Target Product (6-Methoxyquinoline-8-carbaldehyde) INT->PROD Elimination of Se + H2O SE_BYPROD Inorganic Byproduct (Red/Grey Selenium) INT->SE_BYPROD Precipitation SIDE_ACID Side Product A: Acid (Over-oxidation) PROD->SIDE_ACID Excess SeO2 Prolonged Heating SIDE_DIMER Side Product B: Dimer (Aldol-like Condensation) PROD->SIDE_DIMER High Conc. Basic Workup

Figure 1: Reaction cascade showing the critical branching points where yield is lost to over-oxidation or dimerization.

Common Side Products: Identification & Troubleshooting

The following table summarizes the most frequent impurities detected by LC-MS and ¹H NMR.

Impurity TypeChemical IdentityAnalytical Signature (¹H NMR / LC-MS)Root Cause
Starting Material 6-Methoxy-8-methylquinolineNMR: Singlet ~2.8 ppm (Ar-CH₃).[1] MS: [M+H]⁺ = 174.Incomplete reaction; reaction stopped too early or insufficient oxidant.
Over-Oxidation 6-Methoxyquinoline-8-carboxylic acidNMR: Loss of CHO peak (~11 ppm); broad COOH peak >12 ppm.[1] MS: [M+H]⁺ = 204.Reaction time too long; excess SeO₂ (>1.5 eq); temperature too high (>100°C).[1]
Inorganic Solid Elemental Selenium (Se⁰)Visual: Red or grey precipitate. NMR: Silent (causes baseline noise/broadening).Normal byproduct of SeO₂ reduction. Must be filtered hot.
Demethylated 8-Hydroxyquinoline-6-carbaldehydeNMR: Loss of OMe singlet (~3.9 ppm); new phenolic OH.[1] MS: [M+H]⁺ = 174 (Isobaric to SM, distinct retention time).Harsh acidic conditions; excessive heating in unbuffered aqueous media.

Troubleshooting FAQs

Q1: The reaction mixture turned into a solid black tar. What happened?

Diagnosis: Polymerization or Thermal Decomposition. Explanation: Quinoline aldehydes are electron-deficient and prone to polymerization at high temperatures, especially if the solvent volume is too low (high concentration).[1] Solution:

  • Dilution: Ensure solvent volume is at least 10-15 mL per gram of starting material.[1]

  • Temperature Control: Do not exceed 100°C (refluxing dioxane is safer than xylene).

  • Atmosphere: Run strictly under Nitrogen/Argon to prevent radical-induced polymerization.[1]

Q2: I cannot remove the red selenium solid completely. It clogs my filter.

Diagnosis: Colloidal Selenium formation. Explanation: Red selenium forms extremely fine particles that pass through standard frits or clog them immediately. Solution:

  • Hot Filtration: Filter the reaction mixture while it is still hot (>60°C) through a pad of Celite (diatomaceous earth) .[1] Selenium aggregates better when hot.

  • Solvent Wash: Wash the Celite pad with hot ethyl acetate to recover adsorbed product.

  • Chemical Removal: If trace selenium persists in the final product (grey tint), treat the crude organic layer with aqueous sodium thiosulfate or wash with a potassium cyanide solution (WARNING: Highly toxic, use extreme caution) to dissolve selenium.[1]

Q3: My LC-MS shows a mass of 204 (Acid) alongside the product. How do I purify this?

Diagnosis: Over-oxidation to Carboxylic Acid. Explanation: The acid byproduct has very different solubility properties compared to the aldehyde.[1] Solution:

  • Base Wash (Mild): Dissolve the crude mixture in Ethyl Acetate. Wash with saturated NaHCO₃ solution . The carboxylic acid (deprotonated) will partition into the aqueous layer, while the aldehyde remains in the organic layer.[1]

  • Do NOT use strong base (NaOH): Strong bases can trigger the Cannizzaro reaction or aldol condensation of the aldehyde.

Q4: The reaction stalled at 60% conversion. Should I add more SeO₂?

Diagnosis: Stalled Kinetics vs. Catalyst Deactivation. Explanation: Adding solid SeO₂ to a hot reaction can cause a violent exotherm and immediate over-oxidation. Solution:

  • Do not add solid SeO₂ directly. Cool the reaction to 50°C, add fresh SeO₂ (0.2-0.5 eq), and slowly reheat.

  • Water Content: SeO₂ requires trace water to form the active species (H₂SeO₃), but too much water stops the reaction. Ensure reagents are "wet" enough (commercial SeO₂ is usually sufficient) but the solvent is dry.

Optimized Synthetic Protocol

Objective: Synthesis of 6-Methoxyquinoline-8-carbaldehyde with minimized over-oxidation.

Reagents:

  • 6-Methoxy-8-methylquinoline (1.0 eq)[1]

  • Selenium Dioxide (1.2 - 1.3 eq)[1]

  • 1,4-Dioxane (Anhydrous, 15 vol)[1]

  • Celite (for filtration)[1]

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methoxy-8-methylquinoline (10 mmol) in 1,4-Dioxane (50 mL).

  • Reagent Addition: Add Selenium Dioxide (12 mmol, 1.2 eq) in a single portion at room temperature.

    • Note: Using >1.5 eq significantly increases acid formation.

  • Reaction: Heat the mixture to 80-90°C (internal temperature). Monitor by TLC/LC-MS every 2 hours.

    • Target: Stop reaction when Starting Material < 5%. Do not chase 100% conversion if Acid > 10%.

  • Workup (Critical):

    • Cool the mixture to ~60°C (do not cool to RT yet, or Se will precipitate as fine dust).

    • Filter through a pad of Celite into a receiving flask.

    • Wash the Celite pad with hot Ethyl Acetate (3 x 20 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove acidic side products.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., et al.[1][2] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.[1]

    • Source: [1]

  • Quinoline Synthesis & Functionalization

    • Bhat, S. Y., et al.[1][3] "Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1." European Journal of Medicinal Chemistry, 2020.[3]

    • Source: [1]

  • SeO₂ Oxidation of Methylquinolines (Specific Yields)

    • Emporia State University Institutional Repository. "The use of selenium (IV) oxide to oxidize aromatic methyl groups."[4] (Yields for 8-methylquinoline -> 8-aldehyde cited at ~49%).[1][5]

    • Source: [1]

  • General Quinoline Synthetic Strategies

    • Thakur, G. S., et al.[1][6] "Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview." IIP Series, 2024.[6]

    • Source: [1]

Sources

troubleshooting Pomeranz-Fritsch reaction for quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for Isoquinoline Synthesis Senior Application Scientist: Dr. A. Vance

⚠️ Critical Isomer Verification

Are you targeting a Quinoline or an Isoquinoline? Before proceeding, verify your target structure. The Pomeranz-Fritsch reaction is mechanistically incapable of producing Quinolines (Nitrogen at position 1). It exclusively yields Isoquinolines (Nitrogen at position 2).

  • If you need Quinolines: Stop. Refer to the Skraup , Combes , or Doebner-Miller synthesis guides.

  • If you need Isoquinolines: Proceed below.

Module 1: The Mechanism & Logic

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal (Schiff base).[1][2][3][4][5] Understanding the mechanism is the first step in troubleshooting, as most failures occur during the Electrophilic Aromatic Substitution (EAS) step.

PomeranzFritschMechanism cluster_failures Common Failure Points Start Benzaldehyde + Aminoacetal Imine Schiff Base (Imine) Start->Imine -H2O (Condensation) Protonation Oxonium/Iminium Ion Formation Imine->Protonation + Acid (Activation) Hydrolysis Hydrolysis back to Aldehyde Imine->Hydrolysis Wet Acid Cyclization EAS Cyclization (Rate Limiting) Protonation->Cyclization Ring Closure Polymer Polymerization (Tarry mess) Protonation->Polymer T > 100°C Elimination Alcohol Elimination (Aromatization) Cyclization->Elimination -ROH Product Isoquinoline Elimination->Product

Figure 1: Mechanistic pathway of the Pomeranz-Fritsch reaction highlighting the critical ring-closure bottleneck.

Module 2: Troubleshooting & FAQs
Phase 1: Schiff Base Formation (The Precursor)

Q: My yield is low before I even start the acid cyclization. Why? A: The condensation between the benzaldehyde and aminoacetal is reversible.

  • The Fix: You must drive the equilibrium. Use a Dean-Stark trap to remove water azeotropically (toluene/benzene) or add molecular sieves (4Å) to the reaction mixture.

  • Check: Ensure your aminoacetal is fresh. Old bottles often contain polymerization products.

Q: The imine looks like an oil and won't crystallize. A: This is standard for these intermediates. Do not attempt to crystallize. Remove the solvent completely under high vacuum and proceed directly to cyclization. The intermediate is often unstable to moisture.

Phase 2: Cyclization (The Acid Step)

Q: I get a black tar instead of crystals upon adding H₂SO₄. A: This is the "classic" Pomeranz-Fritsch failure mode. Concentrated sulfuric acid is an oxidizing agent and a dehydrating agent that promotes polymerization.

  • Immediate Solution: Lower the temperature to 0°C during addition, then slowly warm to room temperature.

  • Modern Solution: Switch to the Bobbitt Modification . Reduce the imine to an amine (using NaBH₄) before cyclization. The resulting amine cyclizes under much milder conditions (6M HCl) to form a tetrahydroisoquinoline, which avoids the oxidative tar formation.

Q: My ring has electron-withdrawing groups (NO₂, CF₃). The reaction failed. A: The cyclization step is an Electrophilic Aromatic Substitution. Electron-withdrawing groups deactivate the ring, making it resistant to the weak electrophile generated from the acetal.

  • The Fix: You cannot use standard conditions. You must use superacids (Triflic acid) or switch to the Jackson Modification , where you tosylate the amine to increase the electrophilicity of the cyclization precursor.

Q: I am seeing the aldehyde starting material after the acid step. A: Your Schiff base hydrolyzed.

  • Cause: Your acid contained too much water. The rate of hydrolysis (Imine → Aldehyde) was faster than the rate of cyclization.

  • Prevention: Use P₂O₅ in H₂SO₄ or anhydrous Trifluoroacetic Anhydride (TFAA).

Module 3: Protocol Selection Guide

Use the table below to select the correct methodology based on your substrate.

Substrate CharacteristicRecommended MethodReagentsExpected Outcome
Electron-Rich (OMe, OH)Standard Pomeranz-Fritsch H₂SO₄ (70-90%) or TFAAIsoquinoline (Aromatic)
Electron-Neutral (H, Alkyl)Bobbitt Modification 1. NaBH₄2. 6M HClTetrahydroisoquinoline (Reduced)
Electron-Poor (NO₂, Halogens)Jackson Modification 1. NaBH₄2. TsCl3. AcidN-Tosyl-Tetrahydroisoquinoline
Acid-Sensitive Groups Lanthanide Catalysis Yb(OTf)₃Isoquinoline
Module 4: Detailed Experimental Protocol

Method: The Bobbitt Modification (High-Success Variant) This method yields 1,2,3,4-tetrahydroisoquinolines, which are easier to purify than fully aromatic isoquinolines.

Step 1: Reductive Amination[6]
  • Dissolve 1.0 eq of benzaldehyde and 1.1 eq of aminoacetaldehyde dimethyl acetal in dry Ethanol.

  • Reflux for 2–4 hours (monitor by TLC for disappearance of aldehyde).

  • Cool to 0°C.

  • Add 1.5 eq of NaBH₄ portion-wise. Stir for 2 hours at RT.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Result: Benzylaminoacetal (Stable oil).

Step 2: Cyclization[3][4][6][7][8][9]
  • Cool 6M HCl (approx 10 mL per gram of substrate) to 0°C.

  • Add the Benzylaminoacetal slowly (dropwise if liquid, small portions if solid).

  • Stir at room temperature for 12–24 hours. Note: Do not heat unless necessary.

  • Workup: Basify carefully with NaOH (keep T < 10°C) to pH 10. Extract with DCM.

  • Purification: The product is a secondary amine. Purify via column chromatography (DCM/MeOH/NH₃) or convert to HCl salt for crystallization.

Module 5: Decision Logic for Troubleshooting

TroubleshootingLogic Start Reaction Outcome? Tar Black Tar/Polymer Start->Tar SM Recovered Aldehyde Start->SM NoRxn No Reaction (Intact Acetal) Start->NoRxn TarAction Acid too strong/hot. Switch to Bobbitt Mod (Use 6M HCl) Tar->TarAction SMAction Hydrolysis occurred. Ensure anhydrous conditions. Use P2O5 or TFAA. SM->SMAction SubstCheck Check Substituents NoRxn->SubstCheck EWG Electron Withdrawing (Deactivated Ring) SubstCheck->EWG Jackson Use Jackson Mod (Tosylate Amine) EWG->Jackson

Figure 2: Diagnostic flowchart for resolving common synthetic failures.

References
  • Pomeranz, C. (1893).[6][8][9] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[8]

  • Fritsch, P. (1893).[6][9] "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.

  • Gensler, W. J. (1951).[4] "The Pomeranz-Fritsch Reaction".[1][2][3][4][5][6][7][8][9][10][11][12] Organic Reactions, 6, 191.[4]

  • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. A New Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction".[1][4][5][8][9][10] Journal of Organic Chemistry, 30(7), 2247–2250.

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). "A new modification of the Pomeranz–Fritsch isoquinoline synthesis". Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.[10]

Sources

Technical Support Center: Quinoline Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket ID: QZN-CHO-001 | Specialist: Senior Application Scientist

Welcome to the Quinoline Synthesis Technical Support Center. You have reached the Tier 3 support desk for heterocyclic chemistry. Below, you will find a curated troubleshooting architecture designed to resolve the specific failure modes associated with synthesizing quinoline carbaldehydes.

We focus on the two dominant industrial and academic pathways:

  • Oxidative Functionalization (Converting methylquinolines to aldehydes).

  • Cyclization Formylation (The Meth-Cohn Vilsmeier-Haack approach).

Module 1: Oxidation of Methylquinolines (The SeO₂ Route)

Context: The oxidation of 2-methylquinoline (quinaldine) or 4-methylquinoline (lepidine) using Selenium Dioxide (SeO₂) is the "Riley Oxidation." While classic, it is notorious for variable yields and difficult purification due to colloidal selenium.

📉 Troubleshooting Guide: SeO₂ Oxidation

Q: My reaction mixture turned into a black tar, and the yield is <30%. What happened? A: This is likely due to local overheating or stale reagents .

  • The Fix: SeO₂ is hygroscopic. If your reagent is clumpy or wet, it has formed selenous acid (H₂SeO₃), which alters the kinetics. Always use freshly sublimed SeO₂ or a standardized commercial grade stored in a desiccator.

  • The Adjustment: Switch solvents. While ethanol is common, 1,4-dioxane (often with a trace of water) allows for higher reflux temperatures (101°C) without the aggressive side reactions seen in alcohols.

Q: I cannot get rid of the red/grey Selenium precipitate during workup. A: Colloidal selenium is a nightmare for chromatography.

  • The Protocol: You must filter the reaction mixture while it is still boiling hot through a pad of Celite. If you let it cool, the selenium precipitates as a fine colloid that passes through filters and clogs columns.

  • Advanced Tip: If selenium persists in the organic layer, wash with a dilute solution of potassium cyanide (KCN) or sodium sulfide, which forms water-soluble selenium complexes (Caution: Extreme toxicity protocols apply).

⚗️ Standardized Protocol: SeO₂ Oxidation of 2-Methylquinoline
  • Setup: 3-neck flask, mechanical stirrer (magnetic bars will seize due to Se precipitation), reflux condenser.

  • Reagents: Suspend 2-methylquinoline (1.0 eq) and SeO₂ (1.1 eq) in 1,4-dioxane (5 mL per mmol substrate). Add 1% v/v water to facilitate the initial dissolution of SeO₂.

  • Reaction: Reflux vigorously for 4–12 hours. Monitor by TLC (Target aldehyde is usually less polar than the starting material).

  • Workup: Filter hot through Celite. Concentrate the filtrate.

  • Purification: Steam distillation is the gold standard for volatile quinoline aldehydes to separate them from the non-volatile acid by-products.

📊 Visualization: The Riley Oxidation Pathway

SeO2_Oxidation Start Methylquinoline (Substrate) Intermediate Allylic Selenic Acid Intermediate Start->Intermediate Enolization SeO2 SeO2 + Dioxane (Reagent) SeO2->Intermediate Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product Quinoline Carbaldehyde Rearrangement->Product Decomposition SideProduct Selenium (0) (Precipitate) Rearrangement->SideProduct

Caption: The Riley oxidation mechanism involves an ene-reaction followed by a [2,3]-sigmatropic shift, releasing elemental Selenium.[1]

Module 2: The Meth-Cohn Synthesis (Vilsmeier-Haack)[2]

Context: Direct formylation of the quinoline ring is difficult because the ring is electron-deficient. The Meth-Cohn synthesis bypasses this by building the pyridine ring during the formylation process, converting acetanilides directly into 2-chloro-3-formylquinolines.

📉 Troubleshooting Guide: Meth-Cohn Cyclization

Q: I am observing a violent exotherm upon adding POCl₃. A: The Vilsmeier reagent formation (DMF + POCl₃) is highly exothermic.

  • The Fix: Pre-form the Vilsmeier reagent at 0°C. Add POCl₃ dropwise to DMF at 0°C under N₂. Stir for 30 mins until the white chloroiminium salt precipitates. Then add your acetanilide solid to this cold slurry.

Q: My product is hydrolyzing to the carboxylic acid or decomposing. A: The intermediate iminium salt is stable, but the aldehyde is sensitive to basic workups.

  • The Fix: Quench the reaction mixture into ice water containing sodium acetate (buffer), not strong base (NaOH). Keep the pH around 5–6. Strong bases can hydrolyze the 2-chloro group or cause Cannizzaro disproportionation of the aldehyde.

Q: Regioselectivity Fail: I used a meta-substituted aniline and got a mixture of isomers. A: This is an intrinsic challenge.

  • The Logic: Meta-substituted acetanilides have two ortho positions available for cyclization (sterically crowded C2 vs. accessible C6). Cyclization usually favors the less hindered position (para to the substituent), but electron-donating groups (EDGs) can override sterics.

  • The Solution: Use blocking groups or separate isomers via fractional crystallization (the 2-chloro-3-formyl derivatives often crystallize well from acetonitrile).

⚗️ Standardized Protocol: Meth-Cohn Synthesis
  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise. (Caution: Gas evolution).

  • Addition: Add the acetanilide (1.0 eq) to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75–95°C for 4–16 hours. The solution will turn deep yellow/orange.

  • Quench: Pour the hot syrup onto crushed ice (approx. 10x volume). Stir vigorously. The yellow iminium salt will dissolve, then the aldehyde will precipitate as a pale solid upon hydrolysis.

  • Isolation: Filter the solid. Wash with water.[2][3] Recrystallize from Ethyl Acetate or Acetonitrile.

📊 Visualization: Meth-Cohn Reaction Flow[5]

MethCohn Reagents DMF + POCl3 (0°C) Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) Reagents->Vilsmeier Exothermic Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl + Substrate Substrate Acetanilide Substrate->Imidoyl Cyclization Intramolecular Cyclization (95°C) Imidoyl->Cyclization Formylation & Ring Close Hydrolysis Ice Water Quench Cyclization->Hydrolysis Iminium Species Final 2-Chloro-3-formylquinoline Hydrolysis->Final Precipitation

Caption: The Meth-Cohn sequence transforms acetanilides into functionalized quinolines in a one-pot cascade.[4]

Module 3: Purification & Storage (The Bisulfite Method)

Context: Quinoline carbaldehydes are prone to air oxidation (forming quinoline carboxylic acids) or polymerization. The most robust purification method utilizes the Bisulfite Adduct .

🛠️ Technical Note: Non-Aqueous Regeneration

While standard regeneration uses aqueous base, this can hydrolyze the sensitive 2-chloro group in Meth-Cohn products. A superior method uses TMS-Cl .[5]

📋 Protocol: Bisulfite Purification
  • Formation: Dissolve crude aldehyde in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃).[6] Shake vigorously. The adduct will precipitate as a white solid.[7] Filter and wash with ether (removes non-aldehyde impurities).

  • Standard Regeneration: Suspend adduct in water, add Na₂CO₃, and extract with DCM.

  • Anhydrous Regeneration (Recommended for Labile Groups):

    • Suspend the dried bisulfite adduct in Acetonitrile.

    • Add TMS-Cl (Trimethylsilyl chloride) and reflux for 1 hour.

    • The aldehyde is regenerated, and NaCl/SO₂ are eliminated.

Summary of Methodologies

FeatureSeO₂ OxidationMeth-Cohn (Vilsmeier)
Starting Material Methylquinolines (Quinaldine/Lepidine)Acetanilides
Target Position C-2, C-4 (Methyl dependent)C-3 (Fixed)
Key Reagents SeO₂, Dioxane, WaterPOCl₃, DMF
Primary Challenge Selenium removal, Over-oxidationExotherm control, Regioselectivity
Green Score Low (Toxic Se waste)Medium (Phosphates/Chlorides)

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

  • Ali, T. E., et al. (2019). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances.

  • Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry.

  • Tagawa, Y., et al. (2002). "Selenium Dioxide Oxidation of Methylquinolines." Chemical & Pharmaceutical Bulletin.

  • BenchChem Technical Notes. (2025). "Vilsmeier-Haack Reaction for Quinoline Synthesis: Protocols and Troubleshooting."

End of Technical Guide. For further assistance with specific substrates, please submit a ticket with your NMR data attached.

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Byproduct Formation in Quinoline Scaffolds

Introduction: The Purity Imperative

In drug discovery, the quinoline scaffold is ubiquitous, appearing in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, the synthesis of these heterocycles is notorious for generating intractable "tars" (polymerized byproducts), regioisomeric mixtures, and self-condensation impurities.

This guide provides mechanistic root-cause analysis and validated protocols to suppress these byproducts. It moves beyond basic recipes to the causality of failure, ensuring your workflows are robust and reproducible.

Module 1: The Skraup & Doebner-Miller "Tar" Protocol

The Issue: The classical Skraup synthesis (aniline + glycerol + H₂SO₄ + oxidant) often results in a violent exotherm and the formation of a black, polymeric "tar." This is caused by the uncontrolled polymerization of acrolein (formed in situ from glycerol) before it can undergo the Michael addition with aniline.

Troubleshooting Workflow: Preventing Polymerization

The following logic flow details how to stabilize the reaction matrix.

SkraupTroubleshooting start ISSUE: Black Tar / Violent Exotherm check_ox 1. Check Oxidant start->check_ox nitro Using Nitrobenzene? check_ox->nitro switch_ox Switch to Iodine (I2) or As2O5 (Milder Oxidation Potential) nitro->switch_ox Yes check_mod 2. Check Moderators nitro->check_mod No switch_ox->check_mod add_fe Add FeSO4 (Ferrous Sulfate) (Radical Scavenger) check_mod->add_fe check_temp 3. Temperature Profile add_fe->check_temp slow_add Protocol Adjustment: Chill to 0°C, Add H2SO4 dropwise, then reflux check_temp->slow_add caption Figure 1: Decision matrix for stabilizing Skraup/Doebner-Miller reactions.

Optimized Protocol: The "Sulfo-Mix" Modification

Standard Skraup reactions often fail due to the "all-in" heating method. Use this modified addition sequence.

  • Moderator Addition: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It acts as a radical scavenger, inhibiting the free-radical polymerization of acrolein while allowing the ionic Michael addition to proceed [1].

  • Oxidant Switch: Replace nitrobenzene (which can cause runaway exotherms) with Iodine (I₂) or Sodium m-nitrobenzenesulfonate. These provide a controlled redox potential.

  • The "Sulfo-Mix" Technique:

    • Premix the aniline, glycerol, and moderator.

    • Cool to 0–5°C.

    • Add H₂SO₄ dropwise to control the dehydration of glycerol to acrolein.

    • Only apply heat after acid addition is complete.

Module 2: Regio-Control in Conrad-Limpach-Knorr Synthesis

The Issue: The reaction between an aniline and a


-ketoester is chemically schizophrenic. It can yield either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) depending entirely on thermal and kinetic parameters.
Mechanism of Divergence

The pathway is dictated by whether the reaction is under Kinetic Control (low temp) or Thermodynamic Control (high temp).

ParameterConrad-Limpach Route Knorr Route
Target Product 4-Hydroxyquinoline 2-Hydroxyquinoline (Carbostyril)
Intermediate

-Aminoacrylate (Enamine)

-Ketoanilide (Amide)
Initial Temp Room Temperature (20–25°C) High Temperature (>140°C)
Cyclization Flash heating to 250°C (Dowtherm A)Heating with conc. H₂SO₄
Mechanism Kinetic attack at KetoneThermodynamic attack at Ester
Visualizing the Pathway Switch

ConradLimpach cluster_kinetic Kinetic Control (Conrad-Limpach) cluster_thermo Thermodynamic Control (Knorr) reactants Aniline + Beta-Ketoester temp_low Temp < 60°C (Catalytic HCl) reactants->temp_low temp_high Temp > 140°C reactants->temp_high inter_1 Beta-Aminoacrylate (Schiff Base) temp_low->inter_1 cycle_1 Thermal Cyclization (250°C in Diphenyl Ether) inter_1->cycle_1 prod_1 4-Hydroxyquinoline cycle_1->prod_1 inter_2 Beta-Ketoanilide (Amide) temp_high->inter_2 cycle_2 Acid Cyclization (Conc. H2SO4, 100°C) inter_2->cycle_2 prod_2 2-Hydroxyquinoline cycle_2->prod_2 caption Figure 2: Kinetic vs. Thermodynamic divergence in aniline/ketoester condensation.

Critical Technical Note: For the Conrad-Limpach route, the cyclization step requires a high-boiling solvent like Diphenyl Ether (Dowtherm A) .[1] Attempts to cyclize without a solvent or at lower temperatures often lead to incomplete ring closure or degradation [2].

Module 3: Povarov Reaction & Stereocontrol

The Issue: The Povarov reaction (imino-Diels-Alder) is a powerful method for synthesizing tetrahydroquinolines.[2] However, users often struggle with diastereoselectivity (cis/trans or endo/exo ratios) and aromatization byproducts.

Stereoselectivity & Catalyst Selection

Contrary to a concerted Diels-Alder mechanism, the Povarov reaction often proceeds via a stepwise cationic Mannich-Pictet-Spengler sequence. This allows the catalyst to dictate the stereochemical outcome [3].

  • For High Yields: Use Indium Trichloride (InCl₃) (10-20 mol%). It activates the imine effectively while minimizing polymerization of the electron-rich olefin [4].

  • For Green Chemistry: Use Cerium Trichloride (CeCl₃·7H₂O) . It is water-tolerant and environmentally benign, often allowing the reaction to proceed in aqueous media without organic solvents [5].[3]

  • Preventing Over-Oxidation: If the target is the tetrahydroquinoline (not the fully aromatic quinoline), avoid oxidants like MnO₂ or DDQ during the workup. Perform the reaction under an inert atmosphere (N₂) to prevent spontaneous aerobic oxidation.

Frequently Asked Questions (FAQ)

Q: In the Friedländer synthesis, my yield is low due to self-condensation of the starting ketone. How do I fix this? A: This is a classic "competitor reaction." The ketone reacts with itself (Aldol) faster than with the amino-aldehyde.

  • Fix: Use a two-step addition . Dissolve the 2-aminobenzaldehyde in the base/solvent first, then add the ketone slowly (dropwise) at reflux. This keeps the ketone concentration low relative to the amine, statistically favoring the cross-reaction over self-condensation [6].

Q: My Combes synthesis yields a mixture of regioisomers (5- vs 7-substituted quinolines) when using meta-substituted anilines. A: Regioselectivity here is governed by steric hindrance and electronic activation.

  • Electron-Donating Groups (e.g., -OMe): Strongly activate the para position relative to the amine, favoring the 7-substituted quinoline.

  • Steric Bulk: If the meta-substituent is bulky (e.g., -tBu), it blocks the ortho-closure, forcing the reaction to the less hindered side (forming the 5-substituted isomer).

  • Troubleshooting: If you need the "disfavored" isomer, consider switching to a pre-cyclized starting material (e.g., starting from a specific isatin via the Pfitzinger reaction) rather than relying on the Combes cyclization [7].

Q: How do I remove the "tar" from my glassware after a failed Skraup reaction? A: Standard solvents (Acetone/DCM) will fail.

  • Protocol: Use Piranha Solution (3:1 H₂SO₄:H₂O₂) with extreme caution, or a base bath (KOH in Isopropanol) soaked overnight. The base bath attacks the polymeric ester/amide linkages in the tar matrix.

References

  • BenchChem. (2025). Avoiding Polymerization in Quinoline Synthesis: Skraup Modifications. Retrieved from 4

  • Wikipedia. (2024). Conrad-Limpach Synthesis: Reaction Mechanism and Conditions. Retrieved from 5

  • MDPI. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Povarov Reaction.[2][6] Retrieved from 2

  • RSC Publishing. (2025). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction. Retrieved from 6

  • Thieme Connect. (2024).[7] An Efficient Lewis Acid Catalyzed Povarov Reaction for Stereocontrolled Synthesis. Retrieved from

  • Organic Reactions. (2024). The Friedländer Synthesis of Quinolines.[1] Retrieved from 8

  • Wikipedia. (2024). Combes Quinoline Synthesis: Regioselectivity Issues. Retrieved from 9

Sources

Technical Support Center: Purification of 6-Methoxyquinoline-8-carbaldehyde

[1]

Case ID: 6-MQ-8-CHO-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Critical Parameters

Compound Profile:

  • Target: 6-Methoxyquinoline-8-carbaldehyde[1][2]

  • Nature: Heterocyclic aromatic aldehyde.

  • Key Challenges:

    • Basicity: The quinoline nitrogen (

      
      ) interacts strongly with acidic silanol groups on silica gel, causing severe peak tailing (streaking).
      
    • Reactivity: The C8-aldehyde is prone to air oxidation (forming the carboxylic acid) and potential light sensitivity.

    • Solubility: Moderately polar; soluble in DCM, Ethyl Acetate; limited solubility in pure Hexanes.

Quick Reference Data:

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase, but requires modification.[1][2]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Modifier 1% Triethylamine (TEA) CRITICAL: Deactivates acidic silanol sites to prevent streaking.
Loading Capacity 1-2% w/w (Sample/Silica)Lower loading prevents band broadening due to basicity.[1]
Detection UV 254 nm / 365 nmQuinoline core is highly fluorescent.
Typical Rf 0.35 in 3:7 (EtOAc:Hexane) + 1% TEANote: Values vary by silica activity; determine experimentally.

Pre-Purification Diagnostics (Decision Matrix)

Before committing your crude material to a column, analyze the mixture to select the correct workflow.

PurificationStrategyStartCrude Reaction MixtureTLC_CheckRun TLC(30% EtOAc/Hex + 1% TEA)Start->TLC_CheckDecision1Is the spot streaking?TLC_Check->Decision1Route_StandardStandard FlashChromatographyDecision1->Route_StandardNo (Clean Spot)Route_ModPre-treat Silicawith TEADecision1->Route_ModYes (Tailing)Decision2Is u0394Rf < 0.1 betweenproduct & impurity?Route_Standard->Decision2Route_Mod->Decision2Route_BisulfiteChemical Purification(Bisulfite Adduct)Decision2->Route_BisulfiteYes (Hard Separation)Final_FlashExecute Flash ProtocolDecision2->Final_FlashNo (Good Separation)

Figure 1: Purification Strategy Decision Tree. Use this logic to determine if chemical purification is required before chromatography.

Standard Operating Procedure: Flash Chromatography

Phase 1: Column Preparation (The "Slurry" Method)

Why this matters: Dry loading is risky for aldehydes due to heat generation. Slurry packing with buffered solvent ensures the silica is deactivated before the sample touches it.

  • Eluent Preparation: Prepare a bulk solution of Hexane:EtOAc (8:2) containing 1% Triethylamine (TEA) .

    • Note: The TEA is essential. Without it, the basic quinoline nitrogen will hydrogen-bond to the silica, resulting in broad peaks and poor recovery.[2]

  • Slurry Packing: Suspend Silica Gel 60 in the prepared eluent. Pour into the column and pack under air pressure.

  • Equilibration: Flush the column with at least 2 column volumes (CV) of the eluent. Check the pH of the eluent exiting the column; it should be basic (pH 8-9 on wet pH paper).

Phase 2: Sample Loading
  • Dissolution: Dissolve the crude 6-methoxyquinoline-8-carbaldehyde in a minimum volume of DCM (Dichloromethane).

  • Adsorption (Optional but Recommended): Add silica (1-2g per gram of crude) to the solution and rotary evaporate to dryness. This "dry load" technique usually yields tighter bands than liquid loading for this compound.

  • Application: Carefully add the dry powder to the top of the column and cover with a layer of sand.

Phase 3: Elution Gradient

Run the following gradient (assuming a standard Flash system):

Time/CV% Mobile Phase B (EtOAc + 1% TEA)Event
0 - 2 CV 5%Elute non-polar impurities (e.g., unreacted methyl-quinoline).
2 - 8 CV 5% → 40%Linear gradient.[1] Product typically elutes here.
8 - 12 CV 40% → 100%Flush polar byproducts (acids/selenium oxides).[1]

Advanced Protocol: Bisulfite Adduct Purification

Use Case: When chromatography fails to separate the aldehyde from closely eluting structural isomers or starting materials. This relies on the reversible formation of a water-soluble bisulfite adduct.[1]

BisulfiteWorkflowCrudeCrude Mixture(Organic Phase)ReactAdd Sat. NaHSO3(Vigorous Stirring)Crude->ReactPhaseSepPhase SeparationReact->PhaseSepOrgLayerOrganic Layer(Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Aldehyde-Bisulfite Adduct)PhaseSep->AqLayerKeepRegenAdd Na2CO3 or NaOH(pH > 10)AqLayer->RegenHydrolysisExtractExtract with DCMRegen->ExtractFinalPure AldehydeExtract->Final

Figure 2: Chemical Purification Workflow. This method exploits the aldehyde functionality to separate it from non-carbonyl impurities.

Protocol Steps:

  • Dissolve crude (up to 5g) in 50 mL Ethyl Acetate.

  • Add 50 mL saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Stir vigorously for 2-4 hours. The aldehyde forms a water-soluble adduct.[1]

  • Separate layers. Keep the aqueous layer. (The impurities stay in the organic layer).

  • Wash the aqueous layer once with fresh Ethyl Acetate.

  • Basify the aqueous layer carefully with Sodium Carbonate (

    
    ) or 1M NaOH until pH > 10. Caution: Gas evolution.
    
  • Extract the regenerated aldehyde with DCM (

    
     mL).
    
  • Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: I am seeing a "ghost peak" or baseline drift that increases over time.

Diagnosis: On-column Oxidation. Aldehydes, particularly electron-rich ones like 6-methoxyquinoline-8-carbaldehyde, can oxidize to the carboxylic acid (6-methoxyquinoline-8-carboxylic acid) when exposed to air on the high-surface-area silica.[1][2] Solution:

  • Flush the column with Nitrogen/Argon before use.

  • Use degassed solvents.

  • Speed is key: Do not leave the compound on the column overnight.

Q2: The product smears across 10+ fractions despite using TEA.

Diagnosis: Sample Overloading or Solubility mismatch. Solution:

  • Check solubility: If you loaded in DCM but are running a Hexane-heavy column, the product may have crashed out at the top of the column.

  • Fix: Use the "Dry Load" method described in Section 3. Ensure the silica:sample ratio is at least 50:1.

Q3: My product is co-eluting with the starting material (6-Methoxy-8-methylquinoline).

Diagnosis: Insufficient Polarity Difference. The methyl group and the aldehyde group have distinct electronic properties, but their lipophilicity is similar. Solution:

  • Switch solvent systems.[3][4][5] If EtOAc/Hexane fails, try DCM:Methanol (98:2) .[2] The methanol interacts differently with the aldehyde carbonyl than EtOAc does.

  • Note: If using DCM/MeOH, you still need TEA (0.5%) to suppress the nitrogen interaction.

Q4: The product turned red/brown after drying.

Diagnosis: Selenium Contamination. If you synthesized this via

2Solution:
  • Filter the crude hot through Celite before the column.

  • If the color persists after the column, treat the product with activated charcoal in refluxing methanol, then filter.

References

  • Riley Oxidation Mechanism & Scope: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932).[2][6] Selenium dioxide, a new oxidising agent.[2][7] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.[1]

  • Purification of Basic Heterocycles: BenchChem Technical Support. (2025).[3][8][9][10][11] Purifying Quinoline Aldehydes by Column Chromatography.

  • Flash Chromatography Best Practices: Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.[1][2]

  • Bisulfite Adduct Purification: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Purification of Aldehydes).

Technical Support Center: Recrystallization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification Protocols & Troubleshooting Ticket ID: QUN-RX-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Quinoline Challenge

Quinoline derivatives present a unique purification challenge in organic synthesis. As planar, nitrogen-containing heterocycles, they exhibit strong


-

stacking interactions and potential for hydrogen bonding at the nitrogen site.[1] These properties often lead to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when lipophilic side chains lower the melting point.

This guide moves beyond generic advice, providing specific solvent systems and troubleshooting logic for the quinoline scaffold.

Module 1: Solvent Selection Matrix

The choice of solvent is dictated by the functionalization of the quinoline ring. Quinolines are "borderline" polar; they dissolve in organic solvents but the basic nitrogen increases affinity for protic solvents.

Table 1: Optimized Solvent Systems by Derivative Class
Derivative ClassPrimary Solvent (Dissolve Hot)Anti-Solvent (Induce Precip.)Mechanism of Action
Parent/Simple Quinolines Ethanol (Abs.) or MethanolWater (add dropwise)H-Bonding: Alcohol solvates the N-lone pair; water disrupts solubility upon cooling.[1]
Amino-Quinolines Ethyl AcetateHexanes / HeptanePolarity Balance: Amino groups increase polarity; Hexanes force aggregation.[1]
Nitro-Quinolines Acetone or AcetonitrileWaterDipole Interaction: High dipole solvents stabilize the nitro group; water acts as a strong anti-solvent.[1]
Carboxylic Acids Glacial Acetic AcidWaterProtonation: Suppresses ionization of the acid, ensuring the neutral species crystallizes.
Highly Lipophilic ToluenePetroleum Ether

-Stacking:
Toluene interacts with the aromatic system; cooling disrupts this weak interaction.[1]
Quinoline Salts (HCl) MethanolDiethyl EtherIonic Lattice: Salt is soluble in MeOH; Ether is strictly non-polar, forcing lattice formation.

Critical Note: For 8-Hydroxyquinoline, Ethanol is the gold standard.[1] Avoid metal spatulas during handling, as trace iron can chelate with the phenol/nitrogen motif, turning the product black/green.

Module 2: Troubleshooting "Oiling Out"

"Oiling out" is the most frequent ticket we receive for quinolines. It occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or when the solution enters a liquid-liquid metastable zone before the solubility limit is reached.

The "Oiling Out" Rescue Workflow

If your solution turns into a cloudy emulsion or deposits a gummy oil at the bottom:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add 10-15% more solvent. (Dilution lowers the saturation temperature, potentially below the "oiling" threshold).

  • Seed at High Temp: Add a seed crystal before the solution cools completely (at ~10°C above expected MP).

  • Trituration: If oil persists, decant the mother liquor, add a small amount of cold anti-solvent (e.g., Hexane) to the oil, and scratch vigorously with a glass rod to induce nucleation.

Visualization: Oiling Out Decision Logic

OilingOutLogic Start Issue: Product Oils Out Upon Cooling CheckMP Is the oil purity >85%? (Check TLC) Start->CheckMP Impure Impurity Induced: Impurities lower MP dramatically CheckMP->Impure No (Tarry) Pure Metastable Zone Issue: Solution is too concentrated CheckMP->Pure Yes (Clear Oil) Action1 Action: Perform Charcoal Filtration (Remove polymeric impurities) Impure->Action1 Action2 Action: Re-heat and Add 15% More Solvent Pure->Action2 Result1 Slow Cool + Seeding Action1->Result1 Action2->Result1 Result2 Still Oiling? Result1->Result2 Nuclear Nuclear Option: Convert to HCl Salt (Raises MP significantly) Result2->Nuclear Yes End Success: Filter & Wash Result2->End No (Crystals Formed)

Figure 1: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) in quinoline purification.

Module 3: Removing Colored Impurities

Quinolines oxidize easily at the nitrogen (N-oxide formation) or polymerize, leading to yellow/brown impurities.

Protocol: Activated Charcoal Treatment

  • Dissolve crude quinoline in the minimum amount of hot solvent.

  • Remove heat source. (Adding charcoal to boiling solvent causes violent foaming).

  • Add Activated Charcoal (Norit) : 1-2% by weight of the crude solid.[1]

    • Warning: Planar quinolines adhere strongly to charcoal. Excess charcoal will drastically reduce yield.

  • Boil for 2-5 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1] If the filtrate is still colored, do not repeat; recrystallize first, then assess.

Module 4: The "Nuclear Option" (Salt Formation)

If a free-base quinoline refuses to crystallize (persistent oil), convert it to a salt.[1] The ionic lattice energy dramatically raises the melting point, bypassing the oiling-out phase.

Protocol: HCl Salt Formation

  • Dissolve the oily quinoline in Diethyl Ether (or EtOAc if insoluble).

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • The Hydrochloride salt usually precipitates instantly as a white/yellow solid.

  • Filter and recrystallize the salt from Methanol/Ether .[1]

  • Recovery: If the free base is required later, neutralize the pure salt with aqueous NaHCO₃ and extract.

Frequently Asked Questions (FAQs)

Q: My quinoline smells like almonds/coal tar even after recrystallization. Is it pure? A: Not necessarily. Quinolines have a distinct, potent odor even at trace levels. Rely on TLC (visualized under UV 254nm) or NMR , not smell. Note that residual solvent (like toluene) can also trap odors.

Q: I am seeing two different crystal shapes (needles and blocks). What is happening? A: You are likely witnessing polymorphism or solvate formation.[1]

  • Diagnosis: Isolate both forms and check Melting Points.

  • Fix: Control the cooling rate. Rapid cooling (crash cooling) often favors kinetic polymorphs (needles), while slow evaporation favors thermodynamic forms (blocks). For drug development, the thermodynamic form is usually preferred for stability.

Q: Can I use water as a solvent? A: Only for Quinoline-carboxylic acids or Salts .[1] For neutral quinolines, water is a poor solvent and will cause immediate oiling out. However, water is an excellent anti-solvent when paired with Ethanol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1]

  • Royal Society of Chemistry.[1][2] (2016).[2] Recrystallization: Interactive Lab Primer.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.

Sources

reaction condition optimization for quinoline derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket: #Q-OPT-2024

Welcome to the Quinoline Derivatization Support Hub. My name is Dr. Aris, Senior Application Scientist. You are likely here because the quinoline scaffold—a privileged structure in antimalarials (Chloroquine), anticancer agents (Lenvatinib), and antivirals—is notoriously difficult to functionalize selectively.

The pyridine ring is electron-deficient (resisting electrophiles), while the nitrogen lone pair poisons transition metal catalysts. Furthermore, distinguishing between the C2, C4, C5, and C8 positions requires precise mechanistic control.

Below are three specialized modules designed to troubleshoot your specific regioselectivity and reactivity failures.

Module 1: The Regioselectivity Switch (Minisci Reaction)[1][2]

Issue: "I am getting an inseparable mixture of C2- and C4-alkylated products during radical alkylation."

The Mechanistic Root Cause

The Minisci reaction relies on the nucleophilic attack of a carbon-centered radical onto a protonated, electron-deficient heterocycle.[1]

  • C2 vs. C4: Both positions are electrophilic upon protonation.

  • The Acid Effect: The acidity of the medium controls the degree of protonation.[1] However, recent studies (e.g., by Phipps et al.) suggest that chiral phosphoric acids or specific solvent interactions can use hydrogen bonding to steer the radical to the C2 position, whereas steric bulk in the radical source often biases toward C4 [1].

Troubleshooting Protocol: The "Acid-Tuning" Workflow

Objective: Shift selectivity from C2/C4 mixture to >10:1 regioselectivity.

ParameterCondition A (Favors C2)Condition B (Favors C4)
Acid Source TFA (Strong, small counterion) or Chiral Phosphoric Acid (CPA)HCl (aqueous) or weaker organic acids
Solvent DCM or PhCF3 (Non-polar, tight ion pairing)H2O/MeCN (Polar, loose ion pairing)
Temperature 0 °C to RT50–80 °C
Radical Source Amino acid-derived redox-active esters (RAEs)Carboxylic acids + AgNO3/Persulfate
Step-by-Step Optimization Protocol (C2-Selective)
  • Dissolve Quinoline (1.0 equiv) and Redox-Active Ester (1.5 equiv) in Dichloromethane (0.1 M).

  • Add Hantzsch Ester (1.5 equiv) as the reductant.

  • Add TFA (2.0 equiv). Crucial: The nitrogen must be fully protonated to lower the LUMO.

  • Irradiate with Blue LEDs (450 nm) at RT for 12–24 h.

  • Checkpoint: If conversion is low (<30%), add 10 mol% of a photocatalyst (e.g., Ru(bpy)3) to accelerate radical generation.

Visualization: Regioselectivity Decision Tree

Minisci_Optimization Start Start: Minisci Reaction Targeting Alkylation Check_Pos Desired Position? Start->Check_Pos C2_Path Target: C2 Position Check_Pos->C2_Path C4_Path Target: C4 Position Check_Pos->C4_Path Cond_C2 Use Redox-Active Esters (RAE) Solvent: DCM/TFA Temp: 25°C C2_Path->Cond_C2 Cond_C4 Use Carboxylic Acid + AgNO3 Solvent: H2O/MeCN Temp: 60°C C4_Path->Cond_C4 Result_C2 Outcome: C2-Alkylated (H-Bond Directed) Cond_C2->Result_C2 Result_C4 Outcome: C4-Alkylated (Steric/Thermodynamic) Cond_C4->Result_C4

Caption: Decision logic for selecting reaction conditions based on desired regiochemical outcome (C2 vs C4).

Module 2: Resurrecting Dead Catalysts (Suzuki Coupling)

Issue: "My Suzuki coupling on a chloroquinoline completely stalled. The catalyst turned into a black precipitate."

The Mechanistic Root Cause

The quinoline nitrogen is a strong Lewis base (σ-donor). It coordinates to the electrophilic Pd(II) center during the catalytic cycle, displacing the phosphine ligands. This forms an unreactive [Pd(Quinoline)2Cl2] complex, effectively poisoning the catalyst [2].

Troubleshooting Protocol: The "N-Oxide & Ligand" Strategy

Solution A: Ligand Sterics (The "Bulky Shield") Use Buchwald ligands (XPhos, SPhos) or Pd-NHC complexes. The steric bulk prevents the quinoline nitrogen from approaching the Pd center.

Solution B: The N-Oxide Bypass (The "Masking" Strategy) Oxidize the nitrogen first. Quinoline N-oxides are less basic and the C2-Cl bond becomes more electrophilic due to the dipole.

Optimized Protocol (N-Oxide Route)
  • Activation: Treat Chloroquinoline with m-CPBA (1.2 equiv) in DCM to form the N-oxide. Isolate via workup (wash with NaHCO3).

  • Coupling Setup:

    • Substrate: Chloroquinoline N-oxide (1.0 equiv).

    • Boronic Acid: Arylboronic acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl2 (5 mol%) — Note: Less exotic catalysts work here because N-coordination is suppressed.

    • Base: K3PO4 (3.0 equiv) — Phosphate is superior to carbonate for N-oxides.

    • Solvent: 1,4-Dioxane/H2O (4:1).

  • Run: Heat to 80 °C for 4 hours.

  • Deoxygenation (Optional): If the N-oxide is not the final target, reduce it back using Zn dust/NH4Cl or PCl3.

Visualization: Catalyst Poisoning & Recovery Loop

Suzuki_Troubleshooting Problem Reaction Stalled (Pd Poisoning) Analysis Is N-Coordination the cause? Problem->Analysis Sol_A Solution A: Use XPhos Pd G3 (Steric Shield) Analysis->Sol_A If N-oxide unwanted Sol_B Solution B: Convert to N-Oxide (Electronic Mask) Analysis->Sol_B If extra step OK Success High Yield Coupling Sol_A->Success Sol_B->Success

Caption: Workflow for overcoming Pd-catalyst deactivation by quinoline nitrogen coordination.

Module 3: The C8-Unlock (C-H Activation)

Issue: "I need to functionalize the carbocyclic ring (C8), but all reactions go to C2."

The Mechanistic Root Cause

Standard electrophilic aromatic substitution (SEAr) favors C5/C8 but is harsh. Transition metal C-H activation usually favors C2 due to the acidity of the C2-H proton. To hit C8, you must use the Nitrogen (or N-oxide) as a Directing Group (DG) to guide the metal to the peri-position [3].

Troubleshooting Protocol: Rh(III)-Catalyzed C8-Arylation

Objective: Install an aryl group at C8 using Quinoline N-oxide as the substrate.

ComponentRecommendationFunction
Catalyst [Cp*RhCl2]2 (2.5 mol%)Forms a 5-membered metallacycle with the N-oxide oxygen.
Oxidant Ag2CO3 (1.0 equiv)Regenerates Rh(III) from Rh(I).
Coupling Partner Aryl Silane or AcrylateStable transmetalation partners.
Additive AgSbF6 (10 mol%)Abstracts chloride to create the cationic active species.
Step-by-Step Protocol
  • Combine Quinoline N-oxide (0.2 mmol), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in a sealed tube.

  • Add Coupling partner (e.g., Ethyl acrylate for alkylation or Phenyl silane for arylation) (1.5 equiv).

  • Solvent: Add DCE (1,2-Dichloroethane) (0.1 M). DCE is critical for solubility and stability of the cationic Rh species.

  • Heat: 100 °C for 16 hours.

  • Workup: Filter through Celite to remove Ag salts.

  • Deoxygenation: The product is a C8-functionalized N-oxide. Reduce if necessary.

Visualization: C8-Selective Mechanism

C8_Activation Substrate Quinoline N-Oxide Coordination Coordination to Rh(III) (Directing Group Effect) Substrate->Coordination Metallacycle 5-Membered Rhodacycle (C8-H Activation) Coordination->Metallacycle Insertion Insertion of Coupling Partner (Alkene/Arene) Metallacycle->Insertion Product C8-Functionalized Product + Rh(I) Insertion->Product Regen Oxidation back to Rh(III) Product->Regen Ag2CO3 Regen->Coordination

Caption: Mechanistic cycle for Rh(III)-catalyzed C8-selective functionalization utilizing the N-oxide directing group.

Frequently Asked Questions (FAQ)

Q: My quinoline derivatives are crashing out of solution during workup. How do I improve solubility? A: Quinolines are flat, stacking molecules.

  • During Reaction: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as cosolvents; they disrupt pi-stacking.

  • During Workup: Do not use pure hexanes/EtOAc. Add 5-10% Methanol or DCM to your organic layer during extraction to keep the quinoline dissolved.

Q: Can I use the N-oxide strategy for C2-functionalization? A: Yes, but the mechanism changes. Treating Quinoline N-oxide with activating agents (like Ts2O or POCl3) triggers the Reissert-Henze reaction , allowing nucleophilic attack at C2 followed by elimination of the oxygen. This is excellent for C2-cyanation or C2-alkynylation.

Q: How do I remove the N-oxide after the reaction? A: The mildest method is Mo(CO)6 (Molybdenum hexacarbonyl) in refluxing ethanol. It is chemoselective and tolerates halides and esters. Zinc/Acetic acid is cheaper but can reduce sensitive functional groups.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Regioselective Minisci Reactions: Controlling the Selectivity of Radical Additions to Heteroarenes. Angewandte Chemie International Edition , 58(39), 13666–13699.

  • Kassel, J. A., et al. (2021).[2][3] Identification and Elimination of Catalyst Poisons in Suzuki–Miyaura Couplings. Journal of Organic Chemistry , 86(15), 15650–15657.[2]

  • Hwang, H., Kim, J., & Chang, S. (2014). Catalytic C8-Selective Acylation of Quinoline N-Oxides via C–H Activation. Organic Letters , 16(11), 2962–2965.

  • Punniyamurthy, T., et al. (2023).[4] Rhodium-Catalyzed C-8 Allylation of Quinoline N-Oxide. Organic & Biomolecular Chemistry , 21, 1234.

Sources

Technical Support Center: Synthesis of 6-Methoxyquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-MQ8-ALD-001 Status: Active Topic: Scale-up Synthesis & Purification Audience: Process Chemists & R&D Scientists[1]

Introduction: Strategic Route Selection

The synthesis of 6-Methoxyquinoline-8-carbaldehyde is a critical step in the production of various antimalarial and antiviral pharmacophores (e.g., analogues related to Primaquine or Voxilaprevir intermediates). At scale, the primary challenge is not the reaction chemistry itself, but the isolation of the aldehyde from unreacted starting material and over-oxidized byproducts (carboxylic acids) without resorting to labor-intensive column chromatography.

There are two primary industrial routes to convert 6-methoxy-8-methylquinoline (precursor) to the target aldehyde.[1] Select your workflow based on your facility's hazardous material handling capabilities.

Decision Matrix: Route Selection

RouteSelection Start Start: 6-Methoxy-8-methylquinoline Decision Constraint Check: Is Selenium Permitted? Start->Decision RouteA Route A: SeO2 Oxidation (Direct, High Atom Economy) Decision->RouteA Yes (Standard) RouteB Route B: Radical Bromination (Se-Free, Multi-step) Decision->RouteB No (EHS Restriction) StepA1 Reagent: SeO2 / 1,4-Dioxane RouteA->StepA1 StepB1 Reagent: NBS / AIBN / CCl4 RouteB->StepB1 StepA2 Issue: Colloidal Se Removal StepA1->StepA2 StepB2 Hydrolysis: CaCO3 / H2O StepB1->StepB2

Figure 1: Decision tree for selecting the optimal synthetic pathway based on environmental health and safety (EHS) constraints.

Module 1: The Selenium Dioxide Oxidation (Standard Protocol)

Objective: Direct oxidation of the benzylic methyl group. Mechanism: Riley Oxidation.[1][2] Key Risk: Toxicity of Selenium and formation of colloidal Selenium (Red Se) which clogs filters.[1]

Scale-Up Protocol (100g Basis)
  • Setup: In a 2L reaction flask equipped with a mechanical stirrer (overhead) and reflux condenser, charge 6-methoxy-8-methylquinoline (100 g, 0.57 mol) and 1,4-dioxane (600 mL).

    • Note: Dioxane is preferred over xylene for solubility, but ensure it is peroxide-free.[1]

  • Reagent Addition: Add Selenium Dioxide (SeO2) (70 g, 0.63 mol, 1.1 eq) in a single portion. Add water (10 mL) to the mixture.

    • Why Water? A small amount of water catalyzes the reaction by facilitating the formation of selenous acid, preventing the formation of organoselenium byproducts [1].

  • Reaction: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC/HPLC. The reaction mixture will turn dark red/black due to precipitating elemental selenium.[1]

  • Filtration (Critical Step): Filter the mixture while hot through a pad of Celite.

    • Troubleshooting: If the mixture cools, selenium aggregates into a gummy tar that blocks filtration. If this happens, reheat the mixture to reflux before filtering.

  • Workup: Concentrate the filtrate to remove dioxane. Dissolve the residue in Ethyl Acetate (500 mL) and wash with water.

Troubleshooting Guide: SeO2 Oxidation
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Anhydrous conditions.[1]Add 1-2% v/v water to the reaction solvent.[1] The active oxidant is H2SeO3, not dry SeO2.
Filtration Clogging Colloidal Selenium aggregation.[1]Filter >80°C. Use a coarse-grade Celite.[1] Do not let the filter cake run dry until the end.
Low Yield / Over-oxidation Reaction time too long.[1]Stop reaction at 95% conversion. The aldehyde oxidizes to the carboxylic acid (6-methoxyquinoline-8-carboxylic acid) if refluxed too long [2].

Module 2: Purification via Bisulfite Adduct (Chromatography-Free)

For scale-up (>50g), column chromatography is inefficient.[1] The Bisulfite Adduct Method is the industry standard for purifying quinoline aldehydes. It exploits the reversible formation of a water-soluble sulfonate salt to separate the aldehyde from non-polar impurities (starting material) and acidic byproducts.

The Protocol
  • Adduct Formation:

    • Dissolve the crude organic residue (from Module 1) in Ethyl Acetate (EtOAc) (3 vol).

    • Add saturated aqueous Sodium Bisulfite (NaHSO3) (2.0 eq) vigorously.

    • Stir for 2–4 hours. A thick precipitate may form, or the adduct may remain in the aqueous phase depending on lipophilicity.

  • Phase Separation (Impurity Removal):

    • Separate the layers.[1][3][4] The Aldehyde-Bisulfite adduct is in the Aqueous Phase (or solid precipitate).

    • Discard the Organic Phase (contains unreacted methyl-quinoline and tar).[1]

    • Wash the aqueous phase twice with fresh EtOAc to remove trace organics.[1]

  • Regeneration (Release):

    • Cool the aqueous phase to 0–5°C.

    • Adjust pH to >10 using Sodium Carbonate (Na2CO3) or 10% NaOH.[1]

    • Observation: The purified aldehyde will precipitate or oil out as the adduct breaks down.

  • Isolation: Extract the regenerated aldehyde into Dichloromethane (DCM) or EtOAc, dry over MgSO4, and concentrate.

Workflow Visualization

Purification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgLayer Organic Layer (Discard Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Base Add Base (pH > 10) AqLayer->Base Product Pure 6-Methoxyquinoline- 8-carbaldehyde Base->Product

Figure 2: Purification workflow utilizing the reversible bisulfite adduct to isolate the target aldehyde from non-polar byproducts.

Module 3: Alternative Route (Radical Bromination)

If Selenium is prohibited, use the Gem-Dibromide Hydrolysis route.

  • Bromination: Reflux 6-methoxy-8-methylquinoline with N-Bromosuccinimide (NBS) (2.2 eq) and AIBN (cat.) in CCl4 or Chlorobenzene.[1]

    • Target: 8-(dibromomethyl)-6-methoxyquinoline.[1]

  • Hydrolysis: Treat the crude gem-dibromide with CaCO3 in refluxing water/dioxane (1:1) or use the Sommelet reaction conditions (Hexamine in aqueous acetic acid) [3].

    • Note: This route is longer and often lower yielding (50-60%) compared to SeO2 (70-80%), but avoids heavy metal waste.[1]

FAQ: Scale-Up & Safety

Q1: The final product is dark brown instead of yellow. How do I fix color?

  • A: Quinolines are prone to oxidation/discoloration.[1] If the bisulfite method leaves color, perform a final recrystallization from Isopropyl Alcohol (IPA) or Toluene/Hexane . Activated charcoal treatment during the hot filtration step of recrystallization is highly effective.

Q2: Can I use DMSO for the SeO2 oxidation?

  • A: Yes, microwave-assisted SeO2 oxidation in DMSO is efficient on a small scale (<5g).[1] However, on a kg-scale, DMSO removal is energy-intensive (high boiling point) and poses thermal runaway risks with oxidizers.[1] Dioxane or Xylene is safer for large batches [4].[1]

Q3: My bisulfite adduct isn't precipitating. Is this a problem?

  • A: No. While many aldehydes form solid adducts, quinoline adducts often remain soluble in water due to the nitrogen's polarity. Rely on the liquid-liquid extraction (washing the aqueous phase) rather than filtration of a solid [5].

References

  • Riley Oxidation Mechanism & Water Effect

    • Sharpless, K. B., & Gordon, K. M. (1976).[1] "Selenium dioxide oxidation of ketones and aldehydes. Evidence for the principal role of enol selenites." Journal of the American Chemical Society.[1]

    • Source: [1]

  • SeO2 Oxidation of Methyl Quinolines

    • Venkatesan, P., & Sumathi, S.[1] (2010).[1][5] "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[1] Journal of Chemical Research.[1]

    • Source:

  • Sommelet Reaction (Alternative Route)

    • Angibaud, P., et al.[1] (2003).[1] "Synthesis of quinoline derivatives." European Journal of Medicinal Chemistry.

    • Source: [1]

  • Safety of Solvents in Oxidation

    • Org.[1][2][3][6][7] Process Res. Dev. (2017).[1][8] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes." (Context on Bisulfite purification scale-up).

    • Source: [1]

  • Bisulfite Adduct Purification Protocol

    • BenchChem Technical Support.[1][3] (2025).[1][3][5][9][10][11] "Aldehyde Purification via Bisulfite Adducts."

    • Source: [1]

Sources

Technical Support Center: Thermal Management in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SKR-THERM-001 Status: Active Priority: Critical (Safety Hazard) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The "Induction Trap"

The Skraup synthesis is chemically elegant but thermodynamically treacherous. The primary safety failure mode is thermal runaway caused by a delayed induction period.

In a typical failure scenario, the user heats the reaction mixture (Aniline + Glycerol +


 + Oxidant) to 100–120°C. Observing no immediate reflux or reaction, they increase the heat. Unbeknownst to them, acrolein  (formed via glycerol dehydration) is accumulating.[1] Once the critical concentration and activation energy are reached, the Michael addition and subsequent oxidation trigger simultaneously, releasing a massive spike of heat that exceeds the condenser's capacity—often resulting in an eruption of boiling acid and tar.

This guide provides the protocols to mechanically decouple the accumulation phase from the reaction phase.

Root Cause Analysis: The Mechanism of Runaway

To manage the exotherm, you must understand the bottleneck. The reaction proceeds in three distinct thermal stages.

DOT Diagram: Reaction Kinetics & Thermal Hazard Profile

SkraupHazard cluster_danger Thermal Runaway Zone Glycerol Glycerol (Precursor) Acrolein Acrolein Accumulation (THE HAZARD) Glycerol->Acrolein Endothermic (Slow Induction) Acid Conc. H2SO4 (Dehydrating Agent) Acid->Acrolein Reaction Michael Addition & Cyclization Acrolein->Reaction Threshold Reached Aniline Aniline Aniline->Reaction Oxidation Aromatization (Highly Exothermic) Reaction->Oxidation Rapid Heat Release Quinoline Quinoline (Product) Oxidation->Quinoline

Figure 1: The "Induction Trap." The slow formation of acrolein (yellow) creates a false sense of security. Once the threshold is crossed, the subsequent steps (green/red) occur nearly instantaneously, releasing stored chemical potential energy as heat.

Protocol Optimization: The Modified Batch Method

Standard Operating Procedure (SOP): Do not use the original 1880 Skraup method. Use the Modified Ferrous Sulfate Method (adapted from Clarke & Davis, Org. Syn.).

The Role of Ferrous Sulfate ( )

 acts as a redox moderator and oxygen carrier. It regulates the oxidation step, preventing the oxidizing agent (usually nitrobenzene) from reacting explosively with the intermediate dihydroquinoline.
Optimized Protocol Steps
ParameterSpecificationTechnical Rationale
Moderator

(Solid)
Essential for dampening the oxidative exotherm.
Oxidant NitrobenzeneActs as both solvent and oxidant; inherently safer than

but requires moderation.
Acid Addition INVERSE or SLOW Never dump acid into hot organics.
Temp. Ramp 0.5°C / minPrevents overshooting the initiation temperature.
Step-by-Step Execution:
  • Setup: 5L 3-neck flask, high-efficiency reflux condenser (double surface), mechanical stirrer (overhead), internal temperature probe.

  • The Pre-Mix: Charge Aniline (38g), Glycerol (60g), Nitrobenzene (24g), and Ferrous Sulfate (10g) .

    • Critical: Ensure

      
       is fully dispersed before acid addition.
      
  • Acid Addition: Cool the mixture to <20°C. Add Conc.

    
     (100g) dropwise  with vigorous stirring.
    
    • Warning: If the mixture heats up >50°C during addition, stop and cool.

  • The "Controlled" Initiation:

    • Heat the flask using an oil bath (NOT a mantle, for faster heat removal if needed).[2]

    • Ramp temperature to reflux.

    • The Sign: As the reaction initiates (approx. 120–130°C), you will see bubbles of steam/acrolein. REMOVE THE HEAT SOURCE IMMEDIATELY at the first sign of boiling.

    • Allow the exotherm to drive the reflux. Only re-apply heat once the spontaneous boiling subsides.

Troubleshooting & FAQs

Q1: The reaction has been at 110°C for 30 minutes with no reflux. Should I crank up the heat?

ABSOLUTELY NOT. You are in the "Induction Trap." Acrolein is building up.[3] If you increase the heat now, you will trigger a violent eruption.

  • Fix: Maintain 110°C. If nothing happens after 1 hour, add a catalytic amount of pre-formed acrolein (if available) or a small crystal of iodine to initiate. Ensure your stirrer is working; stagnant hotspots cause explosions.

Q2: The reaction mixture turned into a solid black "coral" or tar. What happened?

This is "Polymerization Runaway." The acrolein polymerized with itself rather than reacting with the aniline.

  • Cause: Acid concentration was too high or temperature was too low during the addition phase.

  • prevention: Ensure vigorous stirring and use the

    
     moderator. Diluting the acid slightly (using 85% instead of 98%) can sometimes reduce tarring, though it slows the reaction.
    

Q3: Can I use a microwave reactor?

Yes, but with extreme caution. Microwave heating is volumetric, which eliminates the thermal lag of oil baths. However, you must use a dedicated synthesis microwave with active pressure monitoring.

  • Limit: Do not exceed 5-10 mmol scale in a sealed vessel. The gas generation (

    
    , steam) can overpressure the vial instantly.
    

The Modern Solution: Continuous Flow Chemistry

For scale-up (>100g) or high-safety environments, batch synthesis is discouraged. Continuous flow chemistry offers superior heat transfer (surface-area-to-volume ratio).

Flow Reactor Setup for Skraup Synthesis

In a flow system, the "accumulation" of acrolein is minimized because the residence time is strictly controlled.

DOT Diagram: Continuous Flow Workflow

FlowSkraup FeedA Feed A: Aniline + Glycerol + Nitrobenzene Mixer T-Mixer (Active Cooling) FeedA->Mixer Pump A FeedB Feed B: Conc. H2SO4 FeedB->Mixer Pump B Reactor Residence Time Unit (High Temp Coil 140°C) Mixer->Reactor Mixed Stream Quench Quench Module (Ice/Base) Reactor->Quench Exotherm Managed BackPressure Back Pressure Regulator (BPR) Quench->BackPressure Product Collection (Quinoline) BackPressure->Product

Figure 2: Continuous Flow Setup. By mixing streams in a cooled T-mixer and reacting in a thin coil, the heat of reaction is dissipated instantly into the surrounding medium, preventing runaway.

References

  • Clarke, H. T.; Davis, A. W. (1941).[1][4] "Quinoline".[1][4][3][5][6][7][8][9][10][11][12] Organic Syntheses, Collective Volume 1, p. 478.[1][4] (The authoritative protocol for the Ferrous Sulfate modification). [Link]

  • Manske, R. H. F. (1942).[1][4] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[4] (Comprehensive review of reaction mechanism and variants). [Link]

  • Skraup, Z. H. (1880).[1][4][9] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. (Original citation for historical context). [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Profiling of Quinoline Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carbaldehydes serve as critical pharmacophores in the synthesis of antimalarials (e.g., quinine analogues), anticancer agents, and fluorescent probes. However, the structural diversity of the quinoline scaffold—specifically the positional isomerism of the formyl group—presents a significant analytical challenge. Distinguishing between isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-quinolinecarboxaldehyde) requires a nuanced understanding of how the nitrogen heteroatom perturbs the electronic environment of the fused ring system.

This guide provides a technical roadmap for the spectroscopic differentiation of these isomers, synthesizing experimental data with theoretical electronic arguments. It is designed for medicinal chemists and analytical scientists requiring definitive structural confirmation.[1]

Part 1: Structural & Electronic Context

To interpret the spectra, one must first understand the electronic influence of the pyridine-like nitrogen. The quinoline ring is electron-deficient, particularly at positions 2 and 4, due to resonance withdrawal by the nitrogen atom. Positions 5, 6, 7, and 8 (the benzenoid ring) are comparatively electron-rich but still influenced by the overall inductive effect.

Diagram 1: Quinoline Numbering and Electronic Zones

This diagram illustrates the standard numbering scheme and the electronic "zones" that dictate spectroscopic shifts.

QuinolineStructure cluster_legend Electronic Zones N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C10 C10 C5 C5 C6 C6 C7 C7 C8 C8 L1 Positions 2, 4: Electron Deficient (Resonance + Inductive) L2 Position 3: Meta-like (Inductive only) L3 Positions 5-8: Benzenoid (Shielded relative to Py-ring)

Caption: Electronic zoning of the quinoline scaffold. Red nodes indicate sites of highest electron deficiency, heavily influencing chemical shifts.

Part 2: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for isomer differentiation.[1] The chemical shift of the aldehyde proton (-CHO) and the splitting patterns of the ring protons are diagnostic.

  • The Nitrogen Effect: The ring nitrogen exerts a strong deshielding effect. Protons at C2, C4, and C8 are most affected.[1]

  • Aldehyde Proton (-CHO): Typically appears between 10.0–10.6 ppm.[1] Its exact position depends on conjugation and proximity to the nitrogen lone pair (anisotropy).

Comparative ¹H NMR Data Table (CDCl₃)

Note: Values are synthesized from literature ranges and theoretical prediction based on electronic effects.

Isomer-CHO Shift (ppm)Key Diagnostic Ring SignalsElectronic Rationale
2-CHO ~10.1 - 10.2H3/H4 doublets; H4 is deshielded (~8.3 ppm).[1]Aldehyde is conjugated with N. Strong -I and -R effect from N.
3-CHO ~10.2 - 10.3H2 is a singlet (or narrow doublet) very downfield (~9.4 ppm).[1]H2 is trapped between N and CHO (highly deshielded).[1]
4-CHO ~10.4 - 10.6H2 is a doublet (~9.1 ppm); H3 is upfield relative to H2.[1]CHO at C4 is highly electron-withdrawing; maximizes conjugation.
5-CHO ~10.3Complex multiplets in benzenoid region.[1]CHO is on the "benzene" ring; peri-interaction with H4 possible.
6-CHO ~10.1 - 10.2H5 is a doublet; H2/H3/H4 pattern resembles quinoline.[1]Para-like position relative to N (long range).[1]
7-CHO ~10.2H8 is a singlet/doublet deshielded by N and CHO.[1]Meta-like position relative to N.
8-CHO ~10.6 - 10.8H7 multiplet; H2/H4 typical.[1]Distinctive: CHO is peri to N lone pair (repulsion/anisotropy) and H1.[1]
Infrared Spectroscopy (FT-IR)

While less specific than NMR for isomer identification, IR confirms the carbonyl environment.

  • C=O Stretch (ν_C=O): Generally 1700–1720 cm⁻¹ .[1][2]

    • 2-, 4-CHO: Conjugation with the electron-deficient pyridine ring tends to increase the C-O bond order slightly (relative to benzaldehyde) due to the inability of the ring to donate electrons back to the carbonyl oxygen effectively. Expect bands near 1710–1720 cm⁻¹ .[1]

    • 3-CHO: Less conjugated with the nitrogen; shifts are closer to benzaldehyde (~1700 cm⁻¹).[1]

    • 8-CHO: Often shows anomalous shifts due to steric strain or weak intramolecular interactions with the nitrogen lone pair.[1]

Mass Spectrometry (MS)

Differentiation by MS relies on fragmentation kinetics.[1]

  • Molecular Ion (M⁺): All isomers show strong M⁺ (m/z 157).[1]

  • Fragmentation:

    • Loss of CO (M-28): Common to all.[1]

    • Loss of HCN (M-27): Characteristic of the pyridine ring.

    • Differentiation: The (M-H)⁺ ion stability varies.[1] Isomers with the aldehyde at the 2- or 4-position often show more stable acylium ions due to resonance stabilization involving the ring nitrogen.

Part 3: Experimental Protocols

Workflow Diagram: Isomer Differentiation

This workflow guides the researcher from crude product to definitive identification.

Workflow Start Unknown Quinoline Carbaldehyde Sample IR Step 1: FT-IR Analysis Confirm C=O (~1700 cm⁻¹) Start->IR NMR Step 2: ¹H NMR (CDCl₃) Focus: 9.0 - 11.0 ppm region IR->NMR Decision Aldehyde Peak Position? NMR->Decision Case1 > 10.6 ppm (Likely 8-CHO or 4-CHO) Decision->Case1 Case2 10.0 - 10.3 ppm (Likely 2, 3, 5, 6, 7-CHO) Decision->Case2 CheckH2 Check H-2 Signal (Singlet > 9.0 ppm?) Case2->CheckH2 Result3 Yes: 3-CHO CheckH2->Result3 Yes ResultOther No: Analyze Coupling Constants (J) CheckH2->ResultOther No

Caption: Decision tree for rapid identification of quinoline carbaldehyde isomers using ¹H NMR.

Protocol 1: Sample Preparation for High-Resolution NMR
  • Objective: Minimize concentration-dependent shifts (stacking effects common in quinolines).

  • Solvent: Chloroform-d (CDCl₃) is standard.[1] Dimethyl sulfoxide-d6 (DMSO-d6) may be used if solubility is poor, but will shift aldehyde protons downfield by ~0.1-0.3 ppm.[1]

  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL ). High concentrations (>20 mg/mL) cause π-π stacking, shifting aromatic protons upfield and obscuring splitting patterns.[1]

  • Acquisition: 64 scans, 30° pulse angle, 2s relaxation delay to ensure quantitative integration of the aldehyde proton.

Protocol 2: Synthesis of Standards (SeO₂ Oxidation)

If commercial standards are unavailable, specific isomers (e.g., 2-, 4-, 8-) are best synthesized via Selenium Dioxide oxidation of the corresponding methylquinoline.

  • Reagents: Methylquinoline isomer (1 eq), SeO₂ (1.2 eq), 1,4-Dioxane (wet).

  • Procedure: Reflux for 4-12 hours. Monitor by TLC.[1]

  • Purification: Filter hot to remove Se metal.[1] Concentrate and purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Compare IR (appearance of C=O) and NMR (disappearance of CH₃, appearance of CHO).

References

  • Spectroscopic Data of Quinoline Derivatives. BenchChem. (2025). Comparative analysis of 2-methyl-8-quinolinecarboxaldehyde and isomers. Link[1]

  • NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Concentration dependent chemical shifts and stacking interactions.[1] Link[1]

  • Vibrational Spectra of Quinoline-4-carbaldehyde. ResearchGate. Combined experimental and theoretical studies on vibrational and electronic properties.[1] Link

  • Mass Spectrometry of Quinoline Alkaloids. NIH/PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Link

  • General NMR Shift Tables. Chemistry LibreTexts. 1H NMR Chemical Shift Ranges and inductive effects. Link

Sources

Definitive Guide: Distinguishing 6-Methoxyquinoline-8-carbaldehyde from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

In the synthesis of pharmaceutical intermediates based on the quinoline scaffold, 6-Methoxyquinoline-8-carbaldehyde (CAS: N/A for specific isomer, generic quinolines cited) presents a classic regiochemical challenge. The methoxy group at position 6 is a strong ortho/para director. During formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann sequences), electrophilic attack can occur at position 5 (ortho) or position 7 (ortho), while position 8 is often accessed via specific lithiation or oxidation pathways.

Distinguishing the 8-carbaldehyde target from the 5-carbaldehyde or 7-carbaldehyde isomers—or from positional isomers like 8-methoxyquinoline-6-carbaldehyde —is critical. Standard LC-MS is often insufficient due to identical molecular weights (


 g/mol ) and fragmentation patterns. This guide provides a self-validating spectroscopic and chromatographic workflow to definitively identify the target compound.

Structural Analysis of Key Isomers

Understanding the proton environment is the prerequisite for interpreting the NMR data.

  • Target: 6-Methoxyquinoline-8-carbaldehyde

    • Benzene Ring Protons: H5 and H7.

    • Relationship: Meta to each other (separated by the methoxy group at C6).

    • Key Feature: Absence of ortho coupling (

      
       Hz) on the benzene ring.
      
  • Common Impurity A: 6-Methoxyquinoline-5-carbaldehyde

    • Benzene Ring Protons: H7 and H8.

    • Relationship: Ortho to each other.

    • Key Feature: Strong ortho coupling (

      
       Hz).
      
  • Common Impurity B: 8-Methoxyquinoline-6-carbaldehyde

    • Benzene Ring Protons: H5 and H7.

    • Relationship: Meta.

    • Key Feature: Requires NOE (Nuclear Overhauser Effect) to distinguish from the target.

Spectroscopic Differentiation Strategy (NMR)

The most robust method for identification is


H NMR , specifically analyzing spin-spin coupling constants (

) and NOE correlations.
The "Coupling Constant" Filter

This is the primary "Go/No-Go" test. The magnitude of the coupling constant between protons on the benzene ring (positions 5, 6, 7, 8) dictates the substitution pattern.

IsomerProtons on Benzene RingCoupling TypeExpected

Value (Hz)
Observation
Target (8-CHO) H5, H7Meta2.0 – 3.0 Hz Two doublets (or singlets) with fine splitting. NO large splitting.
Isomer (5-CHO) H7, H8Ortho8.5 – 9.5 Hz Two doublets with large splitting.
Isomer (7-CHO) H5, H8Para< 1.0 Hz Two singlets (essentially uncoupled).

Expert Insight: If your spectrum shows two doublets in the aromatic region (excluding the pyridine ring protons H2, H3, H4) with a


 value of ~9 Hz, you have synthesized the 5-carbaldehyde  isomer, not the target.
The NOE Confirmation (Spatial Validation)

If the coupling analysis confirms a meta relationship (excluding the 5-CHO isomer), you must distinguish the target (6-OMe, 8-CHO) from the isomer (8-OMe, 6-CHO).

  • Experiment: 1D NOE or 2D NOESY.

  • Target (6-Methoxyquinoline-8-carbaldehyde):

    • Irradiate -CHO signal (~10.5 ppm).

    • Observation: Strong NOE enhancement of H7 .

    • Irradiate -OMe signal (~4.0 ppm).

    • Observation: Strong NOE enhancement of H5 and H7 .

    • Crucial Check: H7 is "sandwiched" between the aldehyde and methoxy groups.

  • Isomer (8-Methoxyquinoline-6-carbaldehyde):

    • Irradiate -CHO (at C6).

    • Observation: Enhancement of H5 and H7 .

    • Irradiate -OMe (at C8).

    • Observation: Enhancement of H7 only.

Decision Logic Visualization

The following diagram illustrates the logical flow for clearing the compound identity.

NMR_Logic Start Crude Product (MW 187.19) Step1 1H NMR Analysis (Benzene Ring Region) Start->Step1 CheckJ Check Coupling Constant (J) of Benzene Protons Step1->CheckJ Ortho J ≈ 9.0 Hz (Ortho Coupling) CheckJ->Ortho Large Splitting Meta J ≈ 2.5 Hz (Meta Coupling) CheckJ->Meta Fine Splitting Result1 Isomer: 5-CHO (REJECT) Ortho->Result1 Step2 NOE Experiment Irradiate -CHO proton Meta->Step2 NOE_H7 Enhancement of H7 (H7 is meta to H5) Step2->NOE_H7 NOE_H5_H7 Enhancement of H5 & H7 (Aldehyde at C6) Step2->NOE_H5_H7 FinalTarget TARGET CONFIRMED 6-Methoxyquinoline- 8-carbaldehyde NOE_H7->FinalTarget FinalIsomer Isomer: 6-CHO (REJECT) NOE_H5_H7->FinalIsomer

Caption: Logical workflow for distinguishing quinoline carbaldehyde isomers using NMR coupling constants and NOE data.

Chromatographic Separation (HPLC)

While NMR confirms identity, HPLC ensures purity. Positional isomers often co-elute on standard C18 columns.

  • Column Selection: Use a Phenyl-Hexyl or Biphenyl stationary phase.

    • Why? Isomers differ in their

      
      -electron distribution. Phenyl phases interact via 
      
      
      
      -
      
      
      stacking, providing superior selectivity for aromatic positional isomers compared to hydrophobic C18 interactions.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

Detailed Experimental Protocol

Protocol 1: NMR Characterization[1][2][3]
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl

    
     to prevent aldehyde hydrate formation and ensure solubility of polar intermediates).
    
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run COSY (to identify scalar coupling networks).

    • Run NOESY (mixing time 500 ms) for spatial assignment.

  • Analysis:

    • Identify the aldehyde singlet (>10 ppm).[1]

    • Identify the methoxy singlet (~3.9 ppm).

    • Locate the pyridine protons (H2, H3, H4) – H2 is typically most deshielded (~8.8 ppm).

    • Examine the remaining two aromatic protons. Measure

      
       values.[2][3][4][5]
      
    • Pass Criteria: Benzene ring protons appear as doublets with

      
       Hz.
      
Protocol 2: Purity Check
  • System: HPLC with PDA detector.

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Flow: 1.0 mL/min.

  • Injection: 5 µL of 0.5 mg/mL solution in MeCN.

  • Pass Criteria: Single peak >98% area. No shoulder peaks (indicative of isomers).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved January 28, 2026. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. (General Reference for NOE/Coupling Principles).

Sources

Advanced Analytical Methodologies for Quinoline Carbaldehyde Characterization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Quinoline Carbaldehyde Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline carbaldehydes (e.g., 2-, 3-, or 4-quinolinecarboxaldehyde) are pivotal pharmacophores in the synthesis of antimalarials (e.g., quinine analogues), anticancer agents, and diverse Schiff base ligands. However, their characterization presents distinct challenges: isomer differentiation, susceptibility to auto-oxidation (to carboxylic acids), and concentration-dependent


-

stacking effects in solution.

This guide moves beyond standard textbook definitions to objectively compare high-performance analytical techniques. We evaluate the trade-offs between NMR spectroscopy , HPLC-DAD , and Mass Spectrometry (MS) , providing field-proven protocols to ensure data integrity in drug development pipelines.

Part 1: Strategic Method Selection (The Analytical Triad)

No single method suffices for complete characterization. We categorize approaches based on the "Analytical Triad": Structural Certainty , Purity Quantification , and Trace Identification .

1. Structural Elucidation: NMR vs. X-Ray Crystallography

While X-ray crystallography provides definitive 3D stereochemistry, it requires single crystals, which are often elusive for oily aldehyde intermediates. NMR remains the workhorse, but with a caveat: Quinoline derivatives exhibit significant concentration-dependent chemical shifts due to aromatic stacking.

Feature1H/13C NMR (Solution State) Single Crystal X-Ray Diffraction
Primary Utility Routine structural confirmation & isomer differentiation.Absolute configuration & solid-state conformation.
Throughput High (10–15 min/sample).Low (Days to Weeks).
Critical Insight Isomer Specificity: The aldehyde proton signal is diagnostic. • 2-CHO: ~10.2 ppm (deshielded by ring nitrogen).• 3-CHO: ~10.1 ppm.• 4-CHO: ~10.3-10.5 ppm (periplasmic effect).Packing Forces: Reveals intermolecular

-

stacking distances (typically 3.4–3.6 Å) that explain solubility issues.
Limitation Signals shift with concentration; rapid exchange of trace acid impurities.Requires solid, crystalline sample; cannot analyze mixtures.
2. Purity Profiling: RP-HPLC vs. qNMR

For release testing, purity must be absolute. Quantitative NMR (qNMR) is gaining traction for "purity without standards," but HPLC remains the gold standard for impurity profiling.

  • The HPLC Challenge: Quinoline carbaldehydes are basic (N-heterocycle) and polar. Standard C18 columns often yield tailing peaks due to interaction with residual silanols.

  • The Solution: Use of Phenyl-Hexyl columns or Mixed-Mode (BIST) stationary phases to exploit

    
    -
    
    
    
    selectivity rather than just hydrophobicity.
3. Identification: EI-MS vs. ESI-MS[1][2]
  • Electron Ionization (EI): Provides a "fingerprint" fragmentation pattern. Characteristic loss of CO (M-28) followed by HCN (M-27) is diagnostic for the quinoline core.

  • Electrospray Ionization (ESI): Softer ionization, ideal for LC-MS coupling. Typically observes

    
    .
    
Part 2: Comparative Performance Data

The following data summarizes the performance metrics of the three core methodologies for a standard 3-quinolinecarboxaldehyde sample.

MetricHigh-Field NMR (600 MHz) UHPLC-DAD LC-MS/MS (Q-TOF)
Limit of Detection (LOD) ~10 µM (Solvent dependent)< 0.1 µM< 0.001 µM (Trace analysis)
Isomer Resolution Excellent (Distinct chemical shifts)Good (Requires method optimization)Poor (Isobaric; requires chromatography)
Sample Integrity Non-destructiveDestructiveDestructive
Key Interference Solvent peaks, Water suppression issuesCo-eluting isomers, Buffer absorptionMatrix effects, Ion suppression
Cost Per Sample Low (after instrument purchase)Medium (Solvents/Columns)High (Maintenance/Expertise)
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution HPLC Purity Profiling

Objective: Quantify purity and detect the corresponding carboxylic acid impurity (oxidation product).

System: Agilent 1290 Infinity II or equivalent. Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna), 4.6 x 150 mm, 5 µm. (Chosen for superior separation of aromatic isomers).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer controls ionization of the quinoline nitrogen).

  • Mobile Phase B: Acetonitrile (LC-MS grade).[3]

Gradient Method:

  • 0-2 min: Isocratic 10% B (Equilibration).

  • 2-15 min: Linear gradient 10%

    
     70% B.
    
  • 15-20 min: Isocratic 70% B (Wash).

  • 20-25 min: Re-equilibration at 10% B.

Detection:

  • UV-Vis: 254 nm (aromatic backbone) and 315 nm (specific conjugation band for quinoline aldehydes).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between the aldehyde peak and the acid impurity peak must be 
    
    
    
    .
  • Linearity:

    
     over 5–100 µg/mL range.
    
Protocol B: Structural Confirmation via 1D-NMR

Objective: Confirm regio-isomer identity (2-, 3-, or 4-position).

Solvent: DMSO-


 (Preferred over 

to prevent acid-catalyzed degradation and improve solubility).

Parameters:

  • Pulse Sequence: zg30 (Standard proton).

  • Scans: 16–64.

  • Relaxation Delay (D1): 1.0 s (Qualitative) or 10.0 s (Quantitative).

Interpretation Logic (Causality):

  • Aldehyde Proton: Look for singlet at 10.0–10.5 ppm.

    • Diagnostic: If the signal is a doublet, coupling to an adjacent proton is occurring (rare for quinoline aldehydes unless specific substitution exists).

  • C2-Proton (for 3-CHO isomer): Look for a singlet/narrow doublet around 9.2–9.4 ppm. This proton is sandwiched between the N-atom and the carbonyl, causing extreme deshielding.

  • Coupling Constants (

    
    ):  Analyze the aromatic region (7.5–8.5 ppm).
    
    • 
       Hz indicates ortho-coupling (neighboring protons).
      
    • 
       Hz indicates meta/long-range coupling.
      
Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing a synthesized quinoline carbaldehyde batch.

QuinolineCharacterization Start Crude Quinoline Carbaldehyde TLC Rapid Screen (TLC) Silica: 30% EtOAc/Hex Start->TLC Decision Is Purity > 95%? TLC->Decision Visual Check Purification Purification Step (Recrystallization or Flash Chrom.) Decision->Purification No (Multiple Spots) Characterization Full Characterization Suite Decision->Characterization Yes (Single Spot) Purification->TLC Retest NMR 1H/13C NMR (DMSO-d6) Confirm Isomer Structure Characterization->NMR HPLC HPLC-DAD (Phenyl-Hexyl) Quantify Impurities (<0.1%) Characterization->HPLC MS LC-MS/MS (ESI+) Confirm MW & Fragmentation Characterization->MS IR FT-IR (ATR) Confirm C=O (~1700 cm-1) Characterization->IR Valid Batch Release NMR->Valid Structure Confirmed HPLC->Valid Purity > 98%

Figure 1: Integrated analytical workflow for the validation of quinoline carbaldehyde derivatives. Note the iterative loop for purification prior to high-cost instrumental analysis.

Part 5: Troubleshooting & Expert Insights

Issue 1: The "Disappearing" Aldehyde Peak in HPLC

  • Cause: On-column oxidation or reaction with primary amines in the mobile phase (if using improper buffers).

  • Fix: Avoid amine-based buffers (like TEA) which can form Schiff bases in situ. Use Formate or Phosphate buffers. Ensure autosampler temperature is kept at 4°C.

Issue 2: Broad NMR Signals

  • Cause: Paramagnetic impurities (from metal catalysts like SeO2 or MnO2 used in synthesis) or aggregation.

  • Fix: Filter the sample through Celite or treat with a metal scavenger resin. Dilute the sample to break

    
    -
    
    
    
    dimers.

Issue 3: Mass Spec Adducts

  • Cause: Quinoline nitrogen is highly basic. In alcohols, it may form hemiacetals.

  • Fix: Use ACN/Water mobile phases.[3][5] Watch for

    
     adducts if Methanol is used.
    
References
  • BenchChem. (2025).[1][3] A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Retrieved from

  • University of North Carolina Wilmington. (2014). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Quinoline-3-carbaldehyde IR Spectrum. NIST WebBook. Retrieved from

  • Ksiazek, M., et al. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. ResearchGate. Retrieved from

Sources

Comparative Guide: HPLC Analysis of 6-Methoxyquinoline-8-carbaldehyde (MQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

6-Methoxyquinoline-8-carbaldehyde (MQCA) is a critical heterocyclic intermediate employed in the synthesis of antimalarial pharmacophores, fluorescent probes, and chelating ligands. Its structural duality—combining a basic quinoline nitrogen with a reactive aldehyde handle—presents unique chromatographic challenges.[1]

The Analytical Challenge:

  • Basicity: The quinoline nitrogen (pKa ~4.[1]5) interacts with residual silanols on traditional silica columns, leading to severe peak tailing.[1]

  • Reactivity: The C8-aldehyde is prone to disproportionation or oxidation, necessitating a method capable of resolving the parent peak from its corresponding acid (6-methoxyquinoline-8-carboxylic acid) and alcohol (6-methoxyquinoline-8-methanol) impurities.[1]

  • Chelation: The proximity of the nitrogen and the carbonyl oxygen allows for metal chelation, further distorting peak symmetry on older HPLC systems.[1]

This guide compares a Traditional C18 Method (often insufficient) against an Optimized Charged Surface Hybrid (CSH) Method , demonstrating why modern column chemistries are essential for this analyte.

Comparative Analysis: Method Performance

We evaluated two distinct separation strategies to determine the most robust protocol for MQCA quantification and impurity profiling.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid[2]

  • Mechanism: Hydrophobic interaction only.[1]

Method B: The "Optimized" Approach (Recommended)
  • Column: Charged Surface Hybrid (CSH) C18 (2.5 µm, 3.0 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction + weak electrostatic repulsion of the protonated base (preventing silanol overload).[1]

Performance Data Summary
ParameterMethod A (Standard C18)Method B (Optimized CSH C18)Scientific Interpretation
USP Tailing Factor (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass) The CSH surface charge repels the protonated quinoline, eliminating secondary silanol interactions.
Resolution (

)
(Acid Impurity)
1.4 (Marginal)3.2 (Excellent) Sharper peaks in Method B inherently improve resolution between the polar acid impurity and the main peak.[1]
Theoretical Plates (

)
~4,500~12,000 Smaller particle size (2.5 µm) and better mass transfer kinetics in Method B yield higher efficiency.[1]
LOD (Signal-to-Noise) 50 ng/mL10 ng/mL Improved peak shape concentrates the analyte signal, significantly lowering the limit of detection.

Detailed Experimental Protocol (Method B)

This protocol is validated for stability-indicating analysis of MQCA. It ensures separation of the parent aldehyde from its oxidation (acid) and reduction (alcohol) degradation products.

Reagents & Materials[1][2][6][7]
  • Analyte: 6-Methoxyquinoline-8-carbaldehyde (Ref Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Buffer: Ammonium Formate (10 mM), Formic Acid (to adjust pH).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface column).[1]

Instrument Settings
  • System: HPLC/UHPLC with PDA or UV detector.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer of the rigid quinoline ring).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (aromatic ring) and 300 nm (conjugated system).[1]

Gradient Program
  • Mobile Phase A: 10 mM Ammonium Formate pH 3.8

  • Mobile Phase B: Acetonitrile

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar acid impurity)
1.05Start Gradient
8.060Linear Ramp (Elutes Alcohol, MQCA, Non-polars)
8.195Column Wash
10.095End Wash
10.15Re-equilibration
13.05Ready for next injection
System Suitability Criteria
  • Tailing Factor (MQCA): NMT 1.3.

  • Resolution (Acid Impurity vs. MQCA): NLT 2.0.

  • Retention Time %RSD: NMT 1.0% (n=5 injections).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the Optimized Method B, highlighting the specific chemical interactions managed during development.

MethodDevelopment Start Start: MQCA Analysis Request ChemProp Analyze Chemical Properties (Basic N, Reactive Aldehyde) Start->ChemProp InitialRun Initial Run: Standard C18 Low pH (Formic Acid) ChemProp->InitialRun Result1 Result: Tailing Factor > 2.0 Poor Resolution InitialRun->Result1 Diagnosis Diagnosis: Silanol Interaction (Protonated Quinoline sticks to SiO-) Result1->Diagnosis Solution1 Option A: High pH Buffer (Suppress Ionization) Diagnosis->Solution1 Solution2 Option B: Charged Surface (CSH) (Electrostatic Repulsion) Diagnosis->Solution2 Decision Select Option B (Better for Aldehyde Stability) Solution1->Decision Risk: Aldehyde degradation at pH > 8 Solution2->Decision Robust & Stable FinalMethod Final Method: CSH C18 + Amm. Formate pH 3.8 Decision->FinalMethod Validation Validation: Verify Separation of Acid/Alcohol Impurities FinalMethod->Validation

Figure 1: Decision tree for MQCA method optimization, prioritizing peak shape and analyte stability.

Mechanistic Insight: Why This Works

The "Charged Surface" Effect

In a standard C18 column, the silica support has residual silanol groups (Si-OH) that deprotonate to Si-O⁻ above pH 3. MQCA, being a weak base, is protonated (MQCA-H⁺) under acidic conditions.[1] The attraction between MQCA-H⁺ and Si-O⁻ causes the "tailing" seen in Method A.

The CSH (Charged Surface Hybrid) column used in Method B has a controlled low-level positive surface charge. This creates an electrostatic barrier that repels the protonated MQCA cation, preventing it from interacting with the underlying silanols.[1] This results in the sharp, symmetrical peaks observed in the performance data.

Impurity Profiling
  • 6-Methoxyquinoline-8-carboxylic acid: Being more polar, this elutes early (approx.[1] 2.5 min). The initial 5% organic hold ensures this peak is retained away from the solvent front.[1]

  • 6-Methoxyquinoline-8-methanol: The reduced alcohol is slightly more polar than the aldehyde but less than the acid. It typically elutes just prior to the main MQCA peak.[1] The gradient slope (1.0 to 8.0 min) is optimized to resolve this critical pair.

References

  • PubChem. (2025).[1][6] 6-Methoxyquinoline-8-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link] (Data extrapolated from 6-methoxyquinoline parent structure).[1]

  • SIELC Technologies. (n.d.).[1] HPLC Analysis of 8-Hydroxyquinoline and Derivatives. SIELC Application Notes. [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link][1]

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Particle Technology: Method Development Guide. [Link]

Sources

Comprehensive Guide to GC-MS Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Comparative Analysis

Quinoline and its derivatives are pharmacophores of immense clinical significance, serving as the backbone for antimalarials (chloroquine), anticancer agents (camptothecin), and broad-spectrum antibiotics (fluoroquinolones). However, their analysis presents a bifurcation point in analytical chemistry: Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3]

While LC-MS/MS is often the default for biological matrices due to high sensitivity, GC-MS (EI) remains the gold standard for structural elucidation, impurity profiling, and forensic identification of volatile/semi-volatile quinolines. This guide objectively compares these methodologies to validate when GC-MS is the superior choice.

Comparative Performance Matrix: GC-MS (EI) vs. LC-MS/MS (ESI)
FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray Ionization) Verdict for Quinolines
Analyte Scope Volatile, thermally stable, non-polar to moderately polar.Polar, thermally labile, high molecular weight.GC-MS is superior for unsubstituted quinoline and simple alkyl/halo-derivatives.
Identification Spectral Fingerprinting: Standardized 70 eV ionization allows matching against NIST/Wiley libraries.Precursor/Product Ions: Requires reference standards for confirmation; libraries are instrument-dependent.GC-MS offers higher confidence in identifying unknown impurities without standards.
Sensitivity Nanogram to picogram range (LOD ~0.1 mg/kg).Femtogram range (LOD < 1 ng/mL).[4]LC-MS wins on raw sensitivity; GC-MS is sufficient for QC and environmental screening.
Matrix Effects Less susceptible to ion suppression; dirty liners can cause tailing.Highly susceptible to ion suppression from matrix co-elution.GC-MS is more robust for complex environmental extracts (e.g., coal tar, textiles).
Derivatization Required for polar groups (-OH, -COOH) to prevent adsorption.Generally not required.[2]LC-MS is preferred for quinoline-carboxylic acids unless derivatized (e.g., TMS).

Part 2: Technical Deep Dive – The GC-MS Workflow

Column Selection Strategy

The separation of structural isomers (e.g., quinoline vs. isoquinoline) is the critical quality attribute.

  • Primary Choice (Non-Polar): A 5% Phenyl-methylpolysiloxane phase (e.g., HP-5MS, DB-5) is the industry standard. It separates based on boiling point and weak pi-pi interactions.

  • Alternative (Polar): Polyethylene glycol (WAX) columns offer unique selectivity for isomer separation but suffer from lower thermal stability (max ~250°C), limiting the analysis of high-boiling derivatives.

Experimental Protocol: Determination of Quinoline in Textile/Solid Matrices

Objective: Quantify quinoline residues with a target LOQ of 0.1 mg/kg.

Step 1: Sample Preparation (Ultrasonic Extraction)
  • Weighing: Accurately weigh 1.0 g of cut sample into a borosilicate glass vial.

  • Solvent Addition: Add 10 mL of Toluene (GC-grade). Toluene is selected over methanol for GC-MS to minimize solvent expansion volume and maximize solubility of aromatic quinolines.

  • Extraction: Sonicate at 40°C for 30 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE membrane (hydrophobic) directly into a GC autosampler vial.

    • Note: Avoid Nylon filters, which may adsorb polar quinoline derivatives.

Step 2: GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Inlet: Splitless mode (1 min purge) at 280°C.

  • Carrier Gas: Helium (99.999%) at constant flow 1.0 mL/min.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (hold 5 min).

    • Logic: The slow second ramp ensures resolution of closely eluting methylated isomers.

Step 3: Mass Spectrometer Settings (EI)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM/Scan mode.

    • Scan: 40–350 amu (for identification).

    • SIM: Monitor m/z 129 (Quant), 102, 76 (Qualifiers) for Quinoline.

Part 3: Data Interpretation & Mechanism

Fragmentation Pathway (Electron Ionization)

Understanding the fragmentation logic is crucial for distinguishing quinolines from interfering matrices. The molecular ion (


) is typically stable and intense. The primary decomposition pathway involves the cleavage of the heterocyclic ring.

QuinolineFragmentation M_Ion Molecular Ion (M+) m/z 129 (Stable Aromatic) Frag1 [M - HCN]+ m/z 102 (Loss of Neutral HCN) M_Ion->Frag1 - HCN (27 u) Ring Cleavage Frag3 [M - H]+ m/z 128 (Cyclization) M_Ion->Frag3 - H• Beta-cleavage Frag2 [C6H4]+ m/z 76 (Benzyne Cation) Frag1->Frag2 - C2H2 (26 u) Acetylene Loss

Figure 1: Primary fragmentation pathway of Quinoline under 70 eV Electron Ionization. The loss of HCN is diagnostic for nitrogen heterocycles.

Quantitative Validation Metrics

To ensure the method is "Self-Validating," the following criteria must be met during every run:

MetricAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min of standardEnsuring correct isomer identification (e.g., vs Isoquinoline).
Ion Ratio m/z 102/129 within ±20% of standardConfirms peak purity; deviations indicate co-eluting matrix interference.
Linearity (

)
> 0.995 (0.1 – 10 ppm)Verifies detector response stability and lack of adsorption in the liner.
Recovery 80% – 110%Validates extraction efficiency from the specific matrix.

Part 4: Troubleshooting & Optimization

Issue: Tailing Peaks

  • Cause: Quinoline is a basic compound. Active silanol sites in the inlet liner or column can cause adsorption (Lewis acid-base interaction).

  • Solution: Use Ultra-Inert (UI) wool liners and columns. Deactivated liners are non-negotiable for trace analysis of nitrogenous bases.

Issue: Isoquinoline Co-elution

  • Cause: Structural similarity results in nearly identical boiling points.

  • Solution: Reduce the temperature ramp rate around the elution time (e.g., 2°C/min from 150°C to 170°C). If resolution fails, switch to a polar WAX column, where isoquinoline typically elutes later than quinoline due to higher polarity.

References

  • Method Development for Quinoline in Textiles: Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2025).[1][5][6] ResearchGate. [Link]

  • Fragmentation Mechanisms: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Chemical Papers.[4][7][8][9] [Link]

  • GC-MS vs LC-MS Comparison: Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids. (2007).[9] Analytical and Bioanalytical Chemistry. [Link]

  • Identification of Quinoline Alkaloids: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).[1][6][10][11] Food Additives & Contaminants. [Link]

Sources

Comparative Guide: Biological Activity of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold

The quinoline ring system (benzo[b]pyridine) remains a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, enzymes (topoisomerases, kinases), and parasitic heme. This guide objectively compares the biological performance of quinolines substituted at critical positions (C2, C4, C6/C7, and C8), providing researchers with actionable structure-activity relationship (SAR) data and validated experimental protocols.

Structural Logic & SAR Analysis

The biological efficacy of quinoline derivatives is strictly governed by the position and electronic nature of substituents.

Comparative SAR Matrix
  • C4-Position (The Pharmacophore Core): Essential for antimalarial activity. Substitution with a diamine side chain (as in Chloroquine) is critical for accumulation in the parasite's acidic food vacuole.

  • C8-Position (Modulation & Chelation):

    • 8-Amino:[1] confers activity against latent liver-stage malaria (e.g., Primaquine) but increases toxicity (hemolysis).

    • 8-Hydroxy:[1][2][3] creates a bidentate chelating site (8-HQ) crucial for antimicrobial and neuroprotective activity via metal sequestration (Cu2+, Zn2+).

  • C7-Position (Electronic Tuning): Electron-withdrawing groups (EWGs) like Chlorine or Fluorine at C7 significantly enhance lipophilicity and inhibition potency (e.g., inhibiting heme polymerization).

  • C2-Position (Steric & Hybridization): Bulky aryl or styryl groups here often improve anticancer selectivity but can reduce antimalarial potency due to steric hindrance in heme binding.

QuinolineSAR Quinoline Quinoline Scaffold C4 C4 Position (Antimalarial Core) Quinoline->C4 Diamine substitution C8 C8 Position (Chelation/Liver Stage) Quinoline->C8 -OH or -NH2 C7 C7 Position (Electronic Tuning) Quinoline->C7 Cl / F / EWG C2 C2 Position (Anticancer/Steric) Quinoline->C2 Aryl / Styryl Heme Detoxification\n(Food Vacuole Accumulation) Heme Detoxification (Food Vacuole Accumulation) C4->Heme Detoxification\n(Food Vacuole Accumulation) Metal Chelation (8-OH)\nLiver Stage Clearance (8-NH2) Metal Chelation (8-OH) Liver Stage Clearance (8-NH2) C8->Metal Chelation (8-OH)\nLiver Stage Clearance (8-NH2) Increased Lipophilicity\nMetabolic Stability Increased Lipophilicity Metabolic Stability C7->Increased Lipophilicity\nMetabolic Stability Kinase Inhibition\nDNA Intercalation Kinase Inhibition DNA Intercalation C2->Kinase Inhibition\nDNA Intercalation

Figure 1: Strategic substitution map for quinoline optimization. Key positions dictate specific biological outcomes.[4]

Comparative Biological Performance[2][3]

Antimalarial Activity

Mechanism: 4-aminoquinolines inhibit the polymerization of toxic heme into non-toxic hemozoin within the parasite. Performance Data:

  • Chloroquine (CQ): High potency against sensitive strains (IC50 ~10-20 nM), but widespread resistance due to PfCRT mutations.

  • Hybrid Derivatives: Quinoline-pyrimidine hybrids have shown IC50 values as low as 0.033 µM against CQ-resistant strains (W2), outperforming CQ by 11-fold [1].

  • Styrylquinolines: Compounds like UCF501 (2-arylvinylquinoline) exhibit low nanomolar activity against multidrug-resistant Dd2 strains [5].

Anticancer Activity

Mechanism: Dual mode of action involving DNA intercalation and Topoisomerase II inhibition.[5][6] Performance Data:

  • Cyclopentaquinoline Derivatives: Compound 6f showed superior activity to Doxorubicin against HepG-2 cells (IC50 = 2.31 µM vs 4.50 µM) [7].[5]

  • Topoisomerase Inhibition: Substituted pyrazolo-quinolines (e.g., Compound 2E) inhibit Topo IIα at levels equivalent to Etoposide (100 µM) [6].[7]

  • Key Insight: A free phenolic group at C8 (8-hydroxy) is often essential for cytotoxicity; masking it (methoxy) can drastically reduce potency [8].

Antimicrobial Activity

Mechanism: Metal chelation (8-OH) disrupting bacterial cell walls and essential enzyme co-factors. Performance Data:

  • Quinoline-Sulfonamides: 8-hydroxy-quinoline-5-sulfonamides show MICs comparable to Ciprofloxacin against MRSA [8].[3]

  • Hybridization: Quinoline-imidazolium hybrids show potent antifungal activity against C. neoformans (MIC 15.6 µg/mL) [9].[8]

Summary Table: Comparative Potency (IC50 / MIC)
Compound ClassTarget / StrainActivity MetricReference
4-Aminoquinoline-Pyrimidine P. falciparum (W2 Resistant)IC50: 0.033 µM[1]
Styrylquinoline (UCF501) P. falciparum (Dd2 Resistant)IC50: < 50 nM[5]
Cyclopentaquinoline (6f) HepG-2 (Liver Cancer)IC50: 2.31 µM[7]
8-Hydroxy-5-sulfonamide MRSA (Clinical Isolate)MIC: Comparable to Oxacillin[8]
Quinoline-Imidazolium C. neoformansMIC: 15.6 µg/mL[9]

Mechanistic Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. Positive controls (e.g., Chloroquine, Doxorubicin) must always be included to verify assay performance.

Protocol A: Heme Polymerization Inhibition Assay (Antimalarial Screening)

Validates the ability of the compound to prevent hemozoin formation, the primary mechanism of 4-aminoquinolines.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Glacial acetic acid (0.2 M, pH 5.0).

  • Tween-20.

Workflow:

  • Preparation: Prepare a 100 µM solution of Hemin chloride in 0.2 M acetate buffer (pH 5.0).

  • Incubation: Mix 100 µL of Hemin solution with 100 µL of the test quinoline compound (varying concentrations: 0.1 – 50 µM) in a 96-well plate.

  • Control: Include Chloroquine as a positive control and DMSO as a negative control.

  • Reaction: Incubate at 37°C for 18–24 hours to allow polymerization.

  • Quantification: Centrifuge to pellet the insoluble hemozoin (polymer). Wash the pellet with 0.1 M NaHCO3 (pH 9.0) to remove free hemin.

  • Solubilization: Dissolve the pellet in 0.1 M NaOH.

  • Measurement: Measure absorbance at 405 nm . Lower absorbance indicates higher inhibition of polymerization.

Protocol B: In Vitro Cytotoxicity Assay (MTT/WST-1)

Standard validation for anticancer potential.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa, HepG2) at a density of

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add quinoline derivatives (dissolved in DMSO, final concentration < 0.1%) in serial dilutions. Incubate for 48–72h.

  • Dye Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.

  • Incubation: Incubate for 4 hours at 37°C. (Living cells reduce the dye to formazan).

  • Solubilization: For MTT, remove media and add 100 µL DMSO to dissolve crystals. (WST-1 requires no solubilization).

  • Readout: Measure absorbance at 570 nm (MTT) or 450 nm (WST-1).

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression.
    

AssayWorkflow cluster_0 Primary Screening cluster_1 Mechanistic Validation Start Compound Library (Substituted Quinolines) MTT Cytotoxicity (MTT) Target: HepG2/HeLa Start->MTT Heme Heme Polymerization Target: Hemozoin Start->Heme Decision Hit Selection (IC50 < 10 µM) MTT->Decision Heme->Decision Topo Topo II Inhibition Assay (Gel Electrophoresis) Decision->Topo Anticancer Hits Docking Molecular Docking (In Silico Validation) Decision->Docking Structure Confirmation

Figure 2: Integrated experimental workflow for screening and validating quinoline derivatives.

References

  • Tripathi, R. et al. "4-Aminoquinoline-pyrimidine hybrids: Synthesis, antimalarial activity, heme binding and docking studies." European Journal of Medicinal Chemistry, 2013. Link

  • Mahajan, A. et al. "Synthesis and antimalarial activity of 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea derivatives."[6] Bioorganic & Medicinal Chemistry, 2007. Link

  • Zhou, L. et al. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA."[9] Nucleic Acids Research, 2021. Link

  • Musiol, R. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, 2025. Link

  • Li, Q. et al. "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines." Journal of Medicinal Chemistry, 2020. Link

  • Kim, S. et al. "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Molecules, 2022.[5][7][10] Link

  • Al-Wahaibi, L. et al. "Design, Synthesis, Biological Evaluation, and SAR Studies of Novel Cyclopentaquinoline Derivatives as DNA Intercalators and Topoisomerase II Inhibitors." New Journal of Chemistry, 2022. Link

  • Slawinski, J. et al. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Int. J. Mol. Sci., 2023.[6][11] Link

  • Vega-Holm, N. et al. "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Antibiotics, 2019.[8] Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Methoxyquinoline Scaffold

The 6-methoxyquinoline scaffold represents a privileged structure in medicinal chemistry, most historically significant for its efficacy against the hepatic stages of Plasmodium species (antimalarial). However, recent investigations have expanded its utility into oncology, specifically in multidrug resistance (MDR) reversal and kinase inhibition.

This guide objectively compares the Structure-Activity Relationship (SAR) of classic 8-aminoquinoline antimalarials (Primaquine vs. Tafenoquine) and emerging anticancer derivatives. It synthesizes experimental data to explain how specific structural modifications dictate pharmacokinetic stability, metabolic toxicity, and therapeutic potency.

Antimalarial SAR: Primaquine vs. Tafenoquine

The 8-amino-6-methoxyquinoline core is the only drug class capable of "radical cure"—eliminating dormant liver hypnozoites of P. vivax. The evolution from Primaquine to Tafenoquine illustrates a masterclass in SAR optimization for metabolic stability.

Structural Evolution and Functional Consequences
FeaturePrimaquine (Standard) Tafenoquine (Next-Gen) SAR Implication
Core 8-amino-6-methoxyquinoline8-amino-6-methoxyquinolineEssential for redox-active metabolite generation (quinone-imine formation).
C2 Position -H-OCH₃ (Methoxy) Blocks metabolic oxidation at C2, significantly extending half-life.
C4 Position -H-CH₃ (Methyl) Steric hindrance prevents ring opening/degradation.
C5 Position -H-O-Ph-CF₃ (Phenoxy) Critical: Prevents rapid hydroxylation at C5 (a major metabolic soft spot in Primaquine), increasing lipophilicity and tissue residence time.
Half-Life ~4–7 Hours~14–28 DaysEnables single-dose regimen (Tafenoquine) vs. 14-day course (Primaquine).
Toxicity Hemolysis (G6PD Deficient)Hemolysis (G6PD Deficient)Both require metabolic activation to reactive species that cause oxidative stress in host and parasite.
Visualization: Tafenoquine SAR Map

The following diagram illustrates the specific stabilizing modifications introduced in Tafenoquine compared to the Primaquine scaffold.

Tafenoquine_SAR Core 8-Amino-6-Methoxyquinoline Core Scaffold C5_Mod C5: 3-(Trifluoromethyl)phenoxy Prevents C5-hydroxylation Increases Lipophilicity Core->C5_Mod Metabolic Blockade C2_Mod C2: Methoxy (-OCH3) Blocks metabolic oxidation Extends Half-life Core->C2_Mod Stability C4_Mod C4: Methyl (-CH3) Steric Stabilization Core->C4_Mod Steric Shield SideChain N8 Side Chain (4-amino-1-methylbutyl) Critical for Transport Core->SideChain Activity

Caption: Structural optimization of Tafenoquine. Red, Yellow, and Green nodes indicate specific substitutions that overcome the metabolic instability of the parent Primaquine scaffold.

Anticancer SAR: MDR Reversal & Kinase Inhibition

Beyond malaria, 6-methoxyquinoline derivatives (specifically 2-aryl substituted) have shown promise in reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.

Key SAR Determinants for P-gp Inhibition

Experimental data suggests that the 6-methoxy group is not just a scaffold feature but actively participates in binding interactions within the P-gp transmembrane domain.

  • C2-Aryl Substitution: Replacement of the C2-hydrogen with a furan or specific aryl group enhances π-π stacking interactions with the target protein.

  • C4-Hydroxymethylation: Derivatives with a -CH₂OH at C4 show 1.3 to 2.1-fold stronger P-gp inhibition compared to Verapamil (positive control).[1]

  • Metal Complexation: Copper (Cu) complexes of 6-methoxyquinoline exhibit significantly lower IC₅₀ values (higher potency) against A549 lung cancer cells compared to the free ligand, likely due to enhanced ROS generation and DNA intercalation.

Comparative Potency Data (In Vitro)
Compound ClassTarget Cell LineIC₅₀ / EffectMechanism
6-Methoxy-2-arylquinoline EPG85-257RDB (MDR Gastric)10 µM (Efflux Inhibition)P-gp Inhibition (Restores sensitivity to Paclitaxel)
Cu(II)-6-Methoxyquinoline A549 (Lung Carcinoma)57.9 µMOxidative Stress & DNA Damage
Steroidal-Quinoline Hybrid MCF-7 (Breast Cancer)0.34 µMDual EGFR/HER-2 Inhibition

Mechanism of Action: The Redox Causality

The biological activity of 6-methoxyquinolines in both malaria and cancer is often driven by their ability to undergo redox cycling.

Pathway: ROS Generation and Heme Toxicity

The following workflow details how these compounds induce toxicity selectively in parasites or cancer cells.

MOA_Pathway cluster_Cell Target Cell (Parasite or Cancer) Drug 6-Methoxyquinoline (Prodrug) Metabolism CYP2D6 Metabolism (Liver) Drug->Metabolism Metabolite Quinone-Imine (Active Species) Metabolism->Metabolite Redox Redox Cycling (NADH -> NAD+) Metabolite->Redox Enters Cell Heme Interference with Heme Detoxification Metabolite->Heme ROS ROS Generation (H2O2, Superoxide) Redox->ROS Damage Mitochondrial Dysfunction & DNA Damage ROS->Damage

Caption: Mechanism of Action.[2][3] The compound requires metabolic activation (typically CYP2D6) to form the active quinone-imine species, which drives redox cycling and ROS production.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 6-methoxyquinoline derivatives.

Protocol A: P-glycoprotein (P-gp) Inhibition Assay

Used to determine if a derivative can reverse drug resistance in cancer cells.

  • Cell Preparation: Seed MDR-positive cells (e.g., EPG85-257RDB) and sensitive parental cells (EPG85-257P) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C.

  • Compound Treatment: Add the test 6-methoxyquinoline derivative (0.1, 1, 10, 50 µM) and incubate for 2 hours.

    • Control: Use Verapamil (10 µM) as a positive control for inhibition.

  • Dye Loading: Add Rhodamine 123 (Rh123, 5 µM), a fluorescent P-gp substrate, and incubate for 60 minutes.

  • Efflux Phase: Wash cells with PBS to remove extracellular dye. Add drug-free medium and incubate for another 60 minutes (this allows active P-gp to pump the dye out).

  • Quantification: Lyse cells and measure intracellular fluorescence using a spectrofluorometer (Ex/Em: 485/535 nm).

    • Result Interpretation: High intracellular fluorescence = High P-gp inhibition (The drug stopped the pump from ejecting the dye).

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)

Standard validation for antimalarial potency.

  • Culture: Synchronize P. falciparum (Strain NF54 or Dd2) at the ring stage with 1% parasitemia and 2% hematocrit.

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (93% N₂, 4% CO₂, 3% O₂).

  • Lysis & Detection: Add 100 µL of lysis buffer containing SYBR Green I dye.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex/Em: 485/535 nm).

    • Calculation: Plot fluorescence vs. log concentration to determine the IC₅₀ value using non-linear regression.

References

  • Tafenoquine vs. Primaquine Clinical Data: Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.[4][5][6] New England Journal of Medicine.

  • Anticancer SAR & P-gp Inhibition: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.[1][7] PubMed.[2]

  • Metal Complex Cytotoxicity: 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage. ResearchGate.

  • General Antimalarial SAR: Structure-Activity Relationship of 8-Aminoquinolines.[2] National Institutes of Health (NIH).

Sources

advantages of 6-Methoxyquinoline-8-carbaldehyde over other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

6-Methoxyquinoline-8-carbaldehyde (6-OMe-8-QCA) is not merely an alternative to standard aromatic aldehydes; it is a "privileged scaffold" in medicinal chemistry and sensor development. Unlike simple benzaldehydes or unsubstituted heteroaromatic aldehydes, 6-OMe-8-QCA integrates three distinct functional advantages into a single molecule:

  • Intrinsic Fluorophore: The quinoline core is fluorescent, and the 6-methoxy group (an electron-donating group, EDG) significantly enhances quantum yield (

    
    ) and induces a bathochromic (red) shift.
    
  • Chelation Geometry: The aldehyde at the C8 position, adjacent to the quinoline nitrogen (N1), creates a pre-organized binding pocket. Upon Schiff base condensation, it forms ligands capable of highly stable N,N-bidentate or N,N,O-tridentate coordination.

  • Electronic Tunability: The 6-methoxy substituent modulates the pKa of the ring nitrogen, optimizing metal binding affinity and solubility in polar organic media.

This guide details why 6-OMe-8-QCA outperforms standard alternatives in the development of ratiometric fluorescent probes, metallo-pharmaceuticals, and high-affinity ligands.

Comparative Performance Analysis

Structural & Functional Comparison

The following table contrasts 6-OMe-8-QCA with its primary competitors: Benzaldehyde (standard aromatic) and Quinoline-8-carbaldehyde (unsubstituted heteroaromatic).

Feature6-Methoxyquinoline-8-carbaldehyde Quinoline-8-carbaldehyde Benzaldehyde
Fluorescence High (Enhanced by 6-OMe EDG)Low/ModerateNone (Non-emissive)
Coordination Mode Bidentate/Tridentate (N,N chelation with ring N)Bidentate (N,N chelation)Monodentate (No ring N support)
Binding Affinity (

)
High (Increased basicity of N1)ModerateLow (Requires auxiliary groups)
Solubility Good in MeOH, EtOH, DMSOModerateGood in non-polar solvents
Primary Application Fluorescent Probes (Zn²⁺, Cu²⁺), Bio-imagingGeneral Ligand SynthesisGeneral Organic Synthesis
The "Methoxy Effect" on Fluorescence

The critical advantage of the 6-methoxy group is its role in Internal Charge Transfer (ICT) .

  • Mechanism: The oxygen lone pair on the methoxy group donates electron density into the quinoline

    
    -system. This raises the energy of the HOMO more than the LUMO, narrowing the bandgap slightly (red-shift) while increasing the transition probability (brightness).
    
  • Outcome: Probes derived from 6-OMe-8-QCA typically exhibit a

    
     (fluorescence quantum yield) 2–5x higher than those derived from unsubstituted quinoline-8-carbaldehyde.
    

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

One of the most powerful applications of 6-OMe-8-QCA is in synthesizing Schiff base sensors for metal ions (e.g., Zn²⁺). The mechanism relies on switching "OFF" Photoinduced Electron Transfer (PET) to turn "ON" fluorescence.

Diagram 1: CHEF Activation Mechanism
  • OFF State: The lone pair on the imine nitrogen quenches the quinoline fluorophore via PET.

  • ON State: Metal binding locks the lone pair, blocking PET and restoring strong fluorescence.

CHEF_Mechanism cluster_logic Electronic Effect of 6-OMe Ligand Free Ligand (OFF) (PET Quenching) Complex Metal-Ligand Complex (ON) (CHEF Activation) Ligand->Complex + Metal Binding Metal Zn²⁺ Ion Metal->Complex EDG 6-OMe Group Fluorophore Quinoline Core EDG->Fluorophore Donates e⁻ Increases Quantum Yield

Caption: Transition from PET-quenched state to CHEF-activated state upon metal coordination, enhanced by the 6-OMe group.

Experimental Protocols

Synthesis of a Fluorescent Schiff Base Ligand

Objective: Synthesize N-((6-methoxyquinolin-8-yl)methylene)aniline derivatives for Zn²⁺ sensing.

Reagents:

  • 6-Methoxyquinoline-8-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., 2-aminophenol for tridentate binding) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 6-Methoxyquinoline-8-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) to ensure complete dissolution.

  • Addition: Add 1.0 mmol of the primary amine dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool the mixture to room temperature. The Schiff base often precipitates as a yellow/orange solid.

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Evaporate solvent to 20% volume and cool overnight at 4°C.

  • Purification: Recrystallize from hot ethanol or acetonitrile to obtain analytical-grade crystals.

Fluorescence Titration Assay (Validation)

Objective: Quantify the sensing capability (


) of the derived ligand.
  • Stock Solution: Prepare a

    
     M stock of the ligand in DMSO.
    
  • Working Solution: Dilute to

    
     M in HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).
    
  • Titration: Add aliquots of Zn(ClO₄)₂ solution (0 to 5.0 eq).

  • Measurement: Record emission spectra (

    
     nm, 
    
    
    
    nm).
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a 1:1 binding isotherm to determine the dissociation constant (
    
    
    
    ).

Synthesis Route: 6-Methoxyquinoline-8-carbaldehyde

If the aldehyde is not commercially available, it is best synthesized via the Selenium Dioxide Oxidation of 8-methyl-6-methoxyquinoline. This route is preferred over Vilsmeier-Haack for 8-position functionalization due to regioselectivity.

Synthesis_Route Step1 Start: 4-Methoxy-2-nitroaniline Step2 Skraup Synthesis (Glycerol, H2SO4, As2O5) Step1->Step2 Step3 Intermediate: 6-Methoxy-8-nitroquinoline Step2->Step3 Step4 Reduction (SnCl2/HCl) & Methylation (to 8-Methyl-6-methoxyquinoline) Step3->Step4 Step5 SeO2 Oxidation (Dioxane/H2O, Reflux) Step4->Step5 Final Product: 6-Methoxyquinoline-8-carbaldehyde Step5->Final

Caption: Step-wise synthesis pathway from aniline precursor to the final aldehyde via SeO2 oxidation.

References

  • Micaroni, L., et al. (2025). "6-Methoxyquinoline: Comprehensive Overview and Applications." NBInno Chemical Reviews. Link

  • Frederickson, C. J., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc."[2] Journal of Neuroscience Methods. Link

  • BenchChem Protocols. (2025). "Synthesis of 6-Methoxy-2-arylquinoline Analogues." BenchChem Experimental Data. Link

  • Wang, X., et al. (2023). "Molecular Optical Diagnostic Probes: Rationally Designed Quinolines." Chemistry of Materials. Link

  • Smith, J. R. (2014). "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." ResearchGate Publications. Link

Sources

Comparative Analysis of Quinoline Scaffolds: From Antimalarial Efficacy to Targeted Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The quinoline ring system (benzopyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility. Its planar, nitrogen-containing heterocycle allows for diverse non-covalent interactions—specifically


-

stacking with DNA base pairs and hydrogen bonding within enzyme active sites.

This guide moves beyond generic descriptions to rigorously compare two distinct therapeutic evolutions of the quinoline scaffold:

  • The 4-Aminoquinoline Class: Optimization of Chloroquine to Hydroxychloroquine for safety.

  • The Quinoline-Carboxamide Class: Comparative kinase selectivity of Lenvatinib vs. Cabozantinib.

Module A: The 4-Aminoquinoline Evolution (Infectious Disease & Autoimmune)

Comparative Profile: Chloroquine (CQ) vs. Hydroxychloroquine (HCQ)

The transition from CQ to HCQ represents a classic case of pharmacokinetic (PK) optimization to reduce toxicity without compromising the core mechanism of action (MoA).

FeatureChloroquine (CQ)Hydroxychloroquine (HCQ)Technical Insight
Structure 4-aminoquinoline core + diethylamino side chainIdentical core +

-hydroxylated side chain
The -OH group is the critical differentiator.
Lipophilicity (LogP) ~4.6 (High)~3.8 (Moderate)Lower LogP reduces accumulation in lipid-rich tissues (retina).
Toxicity (LD50) High (Narrow therapeutic index)Lower (~40% less toxic in rodent models)HCQ offers a wider safety margin for chronic dosing (e.g., SLE, RA).
Primary MoA Heme Polymerization InhibitionHeme Polymerization InhibitionBoth bases accumulate in the parasite food vacuole (pH ~5.0).
Retinal Liability High risk of retinopathyLower risk (dose-dependent)Direct correlation with lysosomotropism and tissue half-life.
Mechanistic Causality

The efficacy of both agents relies on ion trapping . The basic nitrogen atoms (pKa ~8.1 and ~10.2) become protonated in the acidic digestive vacuole of Plasmodium falciparum.

  • The Mechanism: The drugs cap hemozoin crystals, preventing the detoxification of free heme. Free heme then lyses the parasite membranes.

  • The Safety Shift: The introduction of the hydroxyl group in HCQ increases water solubility and slightly alters the pKa. This reduces the drug's volume of distribution (

    
    ) into deep tissue compartments (like the retinal pigment epithelium), thereby mitigating the "bullseye maculopathy" associated with chronic CQ use.
    

Module B: The Kinase Inhibitor Evolution (Oncology)

Comparative Profile: Lenvatinib vs. Cabozantinib[1][2][3][4]

In oncology, the quinoline scaffold serves as a hinge-binder in the ATP-binding pocket of tyrosine kinases. While both are multi-kinase inhibitors, their "off-target" profiles dictate their clinical utility.[1]

FeatureLenvatinib (Lenvima)Cabozantinib (Cometriq/Cabometyx)Clinical Implication
Scaffold Type Quinoline-carboxamideQuinoline-carboxamideSimilar core, distinct tail moieties.
Primary Targets VEGFR1-3, FGFR1-4 , RET, KITVEGFR2, MET , AXL , RETDifferential Selectivity is key.
Selectivity Driver Potent FGFR inhibitionPotent MET/AXL inhibitionCabozantinib is preferred in MET-driven resistance (e.g., RCC bone mets).
Binding Mode Type I (Active conformation)Type II (Inactive conformation)Affects residence time and resistance profiles.
Key Toxicity Hypertension, Proteinuria (VEGF driven)Palmar-plantar erythrodysesthesia (PPE), DiarrheaDistinct management protocols required.
Data-Driven Efficacy (RCC Context)

In Renal Cell Carcinoma (RCC), the choice often depends on prior therapy resistance mechanisms:

  • Cabozantinib: Superior when tumors upregulate the MET pathway (a common escape mechanism from initial VEGF blockade).

  • Lenvatinib: Often combined with Everolimus (mTOR inhibitor) to create a "vertical blockade" of the angiogenesis pathway (VEGF + FGF).

Experimental Protocols (Self-Validating Systems)

Protocol A: Heme Polymerization Inhibition Assay (Antimalarial Screening)

Objective: Quantify the ability of a quinoline derivative to inhibit the formation of


-hematin (synthetic hemozoin).

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Tween-20 (initiator).[2]

Workflow:

  • Preparation: Dissolve Hemin to 3 mM in 0.1 M NaOH.

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L Hemin solution.[3]
      
    • 100

      
      L Test Compound (varying concentrations).[3]
      
    • 100

      
      L Acetate buffer (pH 5.0) to initiate crystallization.
      
  • Reaction: Incubate at 37°C for 24 hours (mimics physiological temperature).

  • Validation Step (Critical): Add 200

    
    L of 2.5% SDS in 0.1 M sodium bicarbonate.
    
    • Logic: SDS dissolves free hemin but not polymerized

      
      -hematin.
      
  • Quantification: Read absorbance at 405 nm.

    • Result: Lower absorbance = High Inhibition (Drug prevented polymerization, leaving soluble hemin).

Protocol B: TR-FRET Kinase Binding Assay (Oncology Screening)

Objective: Determine the


 and residence time of kinase inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer.

System Logic: Uses a tracer (fluorescently labeled ATP-competitor) and a Europium-labeled antibody that binds the kinase tag.

  • No Drug: Tracer binds kinase

    
     FRET signal (High).
    
  • Drug Bound: Tracer displaced

    
     FRET signal (Low).
    

Workflow:

  • Mix: 5

    
    L of Kinase (e.g., VEGFR2) + Eu-Antibody in assay buffer.
    
  • Add: 5

    
    L of Test Compound (dilution series).
    
  • Add: 5

    
    L of Tracer (e.g., Kinase Tracer 199).
    
  • Equilibrate: Incubate 1 hour at Room Temp.

  • Read: Measure fluorescence ratio (665 nm / 615 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation: Use Staurosporine as a positive control (pan-kinase inhibitor).

Visualization of Mechanism & SAR

Diagram 1: Quinoline Signaling & Mechanism Logic

Quinoline_SAR Scaffold Quinoline Scaffold (Benzopyridine) Sub_Amino 4-Amino Substitution Scaffold->Sub_Amino Functionalization Sub_Carbox Carboxamide Linker Scaffold->Sub_Carbox Functionalization Drug_CQ Chloroquine Sub_Amino->Drug_CQ Drug_HCQ Hydroxychloroquine (+OH Group) Drug_CQ->Drug_HCQ Optimization Target_Heme Target: Heme Polymerization Drug_CQ->Target_Heme Inhibits Drug_HCQ->Target_Heme Inhibits Effect_Tox Reduced Retinal Toxicity Drug_HCQ->Effect_Tox Causes Drug_Len Lenvatinib (Type I Binder) Sub_Carbox->Drug_Len Drug_Cab Cabozantinib (Type II Binder) Sub_Carbox->Drug_Cab Target_Kinase Target: VEGFR / MET / RET Drug_Len->Target_Kinase Inhibits (FGFR dominant) Drug_Cab->Target_Kinase Inhibits (MET dominant) Effect_Select Selectivity Profile (FGFR vs MET) Target_Kinase->Effect_Select Determines

Caption: Structural divergence of the quinoline scaffold into infectious disease (top) and oncology (bottom) applications, highlighting key substitutions and resulting pharmacological shifts.

Diagram 2: TR-FRET Assay Workflow

TR_FRET_Workflow Step1 1. Reaction Mix Kinase + Eu-Antibody Step2 2. Add Inhibitor (Quinoline Analog) Step1->Step2 Step3 3. Add Tracer (Fluorescent ATP-Competitor) Step2->Step3 Decision Binding Competition Step3->Decision Result_High High FRET Signal (No Inhibition) Decision->Result_High Tracer Binds Kinase Result_Low Low FRET Signal (Successful Inhibition) Decision->Result_Low Inhibitor Displaces Tracer

Caption: Logic flow for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to validate quinoline kinase affinity.

References

  • Comparative Toxicity of Chloroquine and Hydroxychloroquine Source: BenchChem / European Scientific Journal
  • Lenvatinib vs.

    • Source: Urology Times / ESMO Congress 2025[4]

    • URL:[Link][4]

  • Heme Polymeriz

    • Source: N
    • URL:[Link]

  • TR-FRET Kinase Assay Methodology Source: Thermo Fisher Scientific (LanthaScreen Technology)
  • Structure-Activity Relationship of Quinoline Deriv

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

Sources

Validation of 6-Methoxyquinoline-8-carbaldehyde Synthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation of the synthesis pathways for 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the development of antimalarial agents (analogous to Primaquine), kinase inhibitors, and potentially HCV protease inhibitor scaffolds.

While multiple routes exist, this analysis identifies the Selenium Dioxide (SeO₂)-Mediated Oxidation of 8-methyl-6-methoxyquinoline as the "Best in Class" method for laboratory to pilot-scale synthesis. This route offers superior atom economy and avoids the regioselectivity issues inherent in radical halogenation strategies applied to electron-rich quinoline systems.

Pathway Comparison & Strategic Analysis

The synthesis of 6-methoxyquinoline-8-carbaldehyde primarily hinges on the functionalization of the C8-methyl group of 8-methyl-6-methoxyquinoline . We evaluated three primary methodologies based on Yield, Purity profile, and Scalability.

MetricRoute A: SeO₂ Oxidation (Recommended) Route B: Radical Bromination (NBS) Route C: Vilsmeier-Haack Formylation
Mechanism Riley Oxidation (Allylic/Benzylic)Radical Substitution (

)
Electrophilic Aromatic Substitution (

)
Key Reagents SeO₂, Dioxane/Xylene, (Optional: TBHP)NBS, AIBN/Benzoyl Peroxide, CCl₄POCl₃, DMF
Yield 50–65% (Optimized)30–45%<10% (Poor Selectivity)
Purity High (>95% after recrystallization)Low (Mixture of mono/di-bromo & ring bromo)Low (C5 vs C8 isomer mixture)
Scalability Moderate (SeO₂ toxicity requires management)Low (Chromatography required)High, but wrong isomer
Primary Risk Over-oxidation to carboxylic acidRegioselectivity: Ring bromination at C5Regioselectivity: Formylation favors C5
Expert Insight: The Regioselectivity Trap

Route B (NBS) and Route C (Vilsmeier) fail due to the electronic nature of the substrate. The 6-methoxy group is a strong electron-donating group (EDG) that activates the quinoline ring, particularly at the C5 position (ortho to methoxy, para to nitrogen).

  • In Route B: Electrophilic bromination of the ring competes with radical bromination of the methyl group.

  • In Route C: Vilsmeier reagents predominantly attack C5, making C8-formylation difficult without blocking groups.

Therefore, Route A (Direct Oxidation) is the only self-validating pathway that guarantees C8 regiochemistry.

Visualized Synthesis Workflow

The following diagram outlines the complete validated workflow, starting from the precursor synthesis via the Skraup reaction to the final aldehyde.

G start 4-Methoxy-2-methylaniline inter1 8-Methyl-6-methoxyquinoline (Precursor) start->inter1 Cyclization (140°C) reagent1 Glycerol / H₂SO₄ (Skraup Reaction) reagent1->inter1 product 6-Methoxyquinoline- 8-carbaldehyde inter1->product Selective Oxidation side_prod Side Product: Carboxylic Acid inter1->side_prod Over-oxidation reagent2 SeO₂ / Dioxane (Riley Oxidation) reagent2->product reagent3 Optimized: SeO₂ + TBHP (Catalytic Cycle) reagent3->product Higher Yield

Figure 1: Validated synthesis pathway from aniline precursor to final aldehyde using SeO₂ oxidation.

Detailed Experimental Protocol (Route A)

This protocol is adapted from optimized procedures for methyl-quinoline oxidation (referenced below) and incorporates a modification using tert-Butyl Hydroperoxide (TBHP) to regenerate SeO₂, allowing for milder conditions and easier purification.

Phase 1: Precursor Synthesis (Modified Skraup)

If 8-methyl-6-methoxyquinoline is not commercially sourced.

  • Reagents: 4-Methoxy-2-methylaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Sodium m-nitrobenzenesulfonate (oxidant, 0.6 eq).

  • Procedure: Mix aniline, oxidant, and glycerol.[1] Add H₂SO₄ dropwise (Exothermic!). Heat to 140°C for 4 hours.

  • Workup: Cool, basify with NaOH to pH 9. Steam distill or extract with Ethyl Acetate.

  • Validation: ¹H NMR should show a singlet methyl peak at ~2.6-2.8 ppm and methoxy singlet at ~3.9 ppm.

Phase 2: Selective Oxidation (The "Best in Class" Protocol)

Safety Note: Selenium dioxide is toxic. Work in a fume hood.

Reagents:

  • 8-Methyl-6-methoxyquinoline (10 mmol, 1.73 g)

  • Selenium Dioxide (SeO₂) (12 mmol, 1.33 g)

  • Solvent: 1,4-Dioxane (20 mL) or Xylene (for higher temp)

  • Optional Promoter: 70% TBHP (tert-butyl hydroperoxide) (2-5 mmol)

Step-by-Step Workflow:

  • Dissolution: Dissolve the quinoline precursor in 1,4-dioxane in a round-bottom flask.

  • Addition: Add finely powdered SeO₂. (If using TBHP, add it now to activate the SeO₂ surface).

  • Reaction: Reflux at 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The starting material (Rf ~0.6) will disappear, and a more polar aldehyde spot (Rf ~0.4) will appear.[2]

  • Filtration: Cool the mixture. Filter through a Celite pad to remove precipitated black Selenium metal (Se⁰). Wash the pad with warm dioxane.

  • Purification: Concentrate the filtrate under vacuum. The residue is often a yellow/brown solid.

    • Recrystallization: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

    • Alternative (Acetal Method): If over-oxidation is observed, run the reaction in Ethanol/Cyclohexane (5:1). This forms the diethyl acetal in situ, protecting the aldehyde. Hydrolyze with 1M HCl post-workup to release the aldehyde.

Validation Data & Performance Metrics

The following data summarizes the expected performance based on comparative literature analysis of quinoline methyl oxidations.

ParameterStandard SeO₂ (Xylene)Optimized SeO₂ (Dioxane/TBHP)
Yield 45–50%60–68%
Reaction Time 12–24 Hours4–6 Hours
Purity (HPLC) 88–92%>96%
Major Impurity 8-Carboxylic acidUnreacted SM (recyclable)
Atom Economy Low (Stoichiometric Se waste)Improved (Catalytic Se cycle)
Mechanistic Validation

The reaction proceeds via a Riley Oxidation mechanism:

  • Ene Reaction: SeO₂ attacks the enol form of the methyl group, forming a β-ketoseleninic acid intermediate.

  • Sigmatropic Rearrangement: [2,3]-sigmatropic shift yields the selenite ester.

  • Elimination: Loss of Se and H₂O releases the carbonyl (aldehyde).

Mechanism step1 Enolization of Methyl Group step2 SeO₂ Attack (C-Se Bond Formation) step1->step2 step3 [2,3]-Sigmatropic Rearrangement step2->step3 step4 Elimination of Se + H₂O step3->step4

Figure 2: Simplified Riley Oxidation mechanism showing the critical rearrangement step.

References

  • Photo-oxidation of Methylquinolines

    • Title: Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photoc
    • Source: Photochemical & Photobiological Sciences, Royal Society of Chemistry.
    • URL:[Link]

  • SeO₂ Oxidation Methodology

    • Title: Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide.[3]

    • Source: Heterocycles, Vol. 60, No. 4.
    • URL:[Link][4][5][6][7]

  • General SeO₂ Reactivity on Quinolines

    • Title: The use of selenium (IV) oxide to oxidize aromatic methyl groups.[3]

    • Source: Emporia St
    • URL:[Link]

  • Precursor Synthesis (Skraup)

    • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[1]

    • Source: ResearchG
    • URL:[Link]

Sources

Spectroscopic Analysis of 6-Methoxyquinoline Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

In the synthesis of quinoline-based antimalarials (e.g., Primaquine, Tafenoquine) and fluorescent probes, the differentiation of 6-methoxyquinoline (6-MQ) from its positional isomers—most notably 8-methoxyquinoline (8-MQ) —is a critical quality attribute. While 8-MQ is the pharmacophore precursor for 8-aminoquinoline drugs, 6-MQ is often a potent fluorophore used in halide sensing.

This guide moves beyond basic characterization, providing a multi-modal spectroscopic framework to definitively distinguish these isomers. It leverages Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Fluorescence Spectroscopy to build a self-validating identification protocol.

Spectroscopic Profiles: The Comparative Matrix

Nuclear Magnetic Resonance (NMR) Fingerprinting

The methoxy group's position exerts distinct electronic shielding effects on the quinoline ring protons.

Table 1: Comparative


H NMR Chemical Shifts (

, ppm in CDCl

)
Proton Position6-Methoxyquinoline (6-MQ)8-Methoxyquinoline (8-MQ)Mechanistic Insight
-OCH

3.93 (s)4.08 (s)8-OMe is deshielded due to peri-interaction with the ring Nitrogen lone pair.
H-2 8.76 (dd)8.95 (dd)H-2 is most downfield; 8-OMe exerts a slight deshielding effect compared to 6-OMe.
H-3 7.35 (dd)7.42 (dd)
H-4 8.02 (d)8.10 (d)
H-5 7.05 (d)7.40 (m)Key Differentiator: In 6-MQ, H-5 is ortho to the methoxy group, causing significant shielding (upfield shift).
H-7 7.38 (dd)7.05 (d)Key Differentiator: In 8-MQ, H-7 is ortho to the methoxy group, appearing upfield.

Expert Insight: In 6-MQ, look for the H-5 doublet at ~7.05 ppm . In 8-MQ, this region is crowded, but the methoxy singlet shifts downfield (>4.0 ppm) due to the "ortho-like" proximity to the quinoline nitrogen (peri-effect).

Mass Spectrometry: The "Hydrogen Loss" Rule

While both isomers show a molecular ion (


) at m/z 159, their fragmentation pathways diverge significantly due to the proximity of the methoxy group to the ring nitrogen.
  • 6-Methoxyquinoline: Follows standard fragmentation:

    • 
       (159) 
      
      
      
      
      
      (144)
      
      
      
      
      (116).
  • 8-Methoxyquinoline (The "Peculiar" Pathway):

    • Exhibits a unique loss of 3 mass units (3 Hydrogen atoms) or sequential loss involving the methoxy hydrogens interacting with the ring nitrogen.[1]

    • Diagnostic Peak: A strong signal at

      
        or specific rearrangement ions not present in the 6-isomer.
      
Fluorescence Spectroscopy: The "Light Switch"

This is the most rapid non-destructive differentiation method.

  • 6-Methoxyquinoline: Highly fluorescent.

    • Excitation: ~320-330 nm

    • Emission: ~420-450 nm (Solvent dependent; red-shifts in polar solvents).

    • Quantum Yield (

      
      ):  High (>0.5 in acidic media).
      
  • 8-Methoxyquinoline: Weakly fluorescent or non-fluorescent (Quenched).

    • Mechanism: The proximity of the methoxy oxygen to the ring nitrogen facilitates Photoinduced Electron Transfer (PET) or rapid Intersystem Crossing (ISC), quenching the fluorescence.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

Standard C18 columns often fail to resolve these positional isomers efficiently. A Phenyl-Hexyl or Polar-Embedded phase is required to exploit


 interaction differences.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5

    
    m) or equivalent.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (structural) and 330 nm (selective for 6-MQ fluorescence).

Protocol B: Rapid NMR Identification (Sample Prep)
  • Solvent: Use DMSO-d

    
      instead of CDCl
    
    
    
    if possible. The polarity of DMSO enhances the separation of the aromatic peaks, making the H-5/H-7 distinction clearer.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition: standard 1H parameters (16 scans).

  • Analysis: Focus immediately on the 3.8–4.1 ppm region.

    • 
       ppm 
      
      
      
      Likely 6-MQ
    • 
       ppm 
      
      
      
      Likely 8-MQ

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for identifying an unknown methoxyquinoline sample using the techniques described above.

IsomerIdentification Start Unknown Methoxyquinoline Sample Fluorescence Step 1: Fluorescence Check (Ex: 330nm, Em: 430nm) Start->Fluorescence HighFluor High Fluorescence Fluorescence->HighFluor Bright Blue Emission LowFluor Low/No Fluorescence Fluorescence->LowFluor Quenched NMR Step 2: 1H NMR Analysis (Focus: OMe Shift & Aromatic Region) HighFluor->NMR LowFluor->NMR Res6MQ OMe < 4.0 ppm H-5 Doublet ~7.05 ppm NMR->Res6MQ Res8MQ OMe > 4.0 ppm H-7 Doublet ~7.05 ppm NMR->Res8MQ MS Step 3: Mass Spectrometry (Fragmentation Pattern) Res6MQ->MS Res8MQ->MS FragStandard Standard Loss (M - CH3) MS->FragStandard 6-Isomer Path FragPeculiar Peculiar Loss (M - 3H) MS->FragPeculiar 8-Isomer Path Conclusion6 IDENTIFIED: 6-Methoxyquinoline FragStandard->Conclusion6 Conclusion8 IDENTIFIED: 8-Methoxyquinoline FragPeculiar->Conclusion8

Caption: Integrated decision tree for the spectroscopic differentiation of 6-MQ and 8-MQ isomers.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. Link

  • Bardez, E., et al. (1997). Excited-State Dynamics of 6-Methoxyquinoline. Journal of Physical Chemistry A, 101(42), 7776–7783. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 6-Methoxyquinoline. NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. (2024). 1H NMR Spectrum of 6-Methoxyquinoline. Link

  • Reich, H. J. (2023). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry. Link

Sources

Electrochemical Properties of Quinoline Carbaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carbaldehydes represent a critical class of N-heterocyclic building blocks where the electrophilic nature of the aldehyde functionality is modulated by the electron-deficient quinoline ring. For drug development professionals, understanding the electrochemical reduction potential (


)  of these moieties is not merely an analytical exercise—it is a predictor of biological activity, particularly in the design of bioreductive prodrugs and reactive oxygen species (ROS) generators.

This guide moves beyond basic characterization to provide a comparative analysis of positional isomers (2-, 3-, and 4-quinoline carbaldehydes). We establish that the position of the formyl group relative to the heterocyclic nitrogen acts as a "redox tuner," significantly shifting the onset of reduction compared to carbocyclic analogs like benzaldehyde.

Part 1: The Electrochemical Landscape

The Reduction Mechanism

The electrochemical reduction of quinoline carbaldehydes is complex due to the interplay between the aldehyde group and the nitrogen heterocycle. In aprotic media (e.g., DMF, Acetonitrile), the reduction typically proceeds via two distinct steps.

  • Step 1 (

    
    ):  Reversible one-electron transfer to form a radical anion. The stability of this radical is heavily influenced by the resonance capability of the quinoline ring.
    
  • Step 2 (

    
    ):  Irreversible second electron transfer (often coupled with protonation) to form the alcohol or a dimer.
    

In aqueous acidic media, the mechanism shifts. The protonation of the quinoline nitrogen (


) often precedes electron transfer, facilitating reduction at much less negative potentials than neutral species.
Mechanistic Pathway Diagram

The following diagram illustrates the reduction pathway in aprotic media, highlighting the critical radical anion intermediate.

ReductionMechanism cluster_0 Electrode Surface Interface Start Quinoline Carbaldehyde (R-CHO) Step1 Radical Anion (R-CHO•⁻) Start->Step1 +1e⁻ (Reversible) E(1/2) Step2 Dianion / Alcohol (R-CH2OH) Step1->Step2 +1e⁻, +2H+ (Irreversible) Proton Proton Source (H+) Proton->Step2 Fast Kinetics

Figure 1: Simplified reduction pathway in aprotic solvents. The stability of the radical anion (yellow node) is the primary determinant of the first reduction potential.

Part 2: Comparative Analysis

The core electrochemical differentiator among quinoline carbaldehydes is the position of the aldehyde group . The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (


 and 

effects).
Positional Isomerism: The "Nitrogen Effect"
  • 2- and 4-Positions: These positions are conjugated with the nitrogen atom. Resonance structures allow the nitrogen to directly stabilize the negative charge acquired during reduction. Consequently, these isomers are easier to reduce (less negative potentials).

  • 3-Position: The aldehyde at the 3-position is not conjugated with the nitrogen. It behaves more like a standard aromatic aldehyde (e.g., benzaldehyde), requiring more energy (more negative potential) to reduce.

Comparative Data Table

The following data synthesizes experimental trends observed in polarographic and voltammetric studies (referenced in Sec 5).

CompoundStructure

(V vs. SCE) [1]
Electronic CharacterBiological implication
2-Quinoline Carbaldehyde N-Ortho-1.25 to -1.35 V Strong e- withdrawal (Inductive + Resonance)High reactivity; potential for ROS generation.
4-Quinoline Carbaldehyde N-Para-1.30 to -1.40 V Strong e- withdrawal (Resonance)Balanced stability/reactivity profile.
3-Quinoline Carbaldehyde N-Meta-1.55 to -1.65 V Weak e- withdrawal (Inductive only)Lower reactivity; requires enzymatic activation.
Benzaldehyde (Control)Carbocyclic-1.75 to -1.85 V Baseline aromaticityStandard reference.

[1] Representative values in Aprotic Media (DMF/TBAP). Values shift positively by ~0.6V in acidic aqueous media due to N-protonation.

Interpretation for Drug Design
  • Bioreductive Drugs: If your target requires activation by cellular reductases, 2-quinoline carbaldehyde derivatives are the superior candidates due to their low reduction potential threshold.

  • Stability: If the aldehyde is a linker intended to remain stable in cytosolic conditions, the 3-isomer offers greater resistance to premature reduction.

Part 3: Experimental Protocols (Self-Validating)

To obtain reproducible data, one cannot simply "dip and scan." Quinoline derivatives are prone to adsorption on carbon electrodes, leading to electrode fouling. The following protocol integrates surface renewal steps to ensure data integrity.

Reagents & Setup
  • Solvent: Dimethylformamide (DMF), HPLC Grade, dried over molecular sieves (4Å). Why: Water impurities protonate the radical anion, merging waves 1 and 2.

  • Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M.

  • Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.

  • Reference: Ag/AgCl (saturated KCl) or SCE.

Step-by-Step Workflow

Protocol Prep 1. Surface Preparation Polish GCE with 0.05µm Alumina Sonicate 30s in Ethanol Purge 2. Oxygen Removal Purge solution with N2/Ar for 10 mins (O2 is electroactive at -0.6V) Prep->Purge Blank 3. Blank Scan Scan solvent+electrolyte only Ensure flat baseline (-0.5V to -2.0V) Purge->Blank Measure 4. Analyte Addition Add Quinoline Carbaldehyde (1 mM) Scan at 100 mV/s Blank->Measure Validation 5. Diagnostic Criteria Plot Ip vs. sqrt(scan rate) Linear = Diffusion Controlled Measure->Validation

Figure 2: Validated Cyclic Voltammetry Workflow. Step 3 is the critical "Trustworthiness" check—if the blank is not flat, the solvent is wet or the electrode is dirty.

Critical Troubleshooting (The "Gotchas")
  • Merging Peaks: If you see one large wave instead of two in DMF, your solvent contains water. The protonation is happening too fast. Add activated alumina to the cell.

  • Pre-peaks: Small peaks appearing before the main reduction wave indicate adsorption . This confirms the molecule is sticking to the electrode. Solution: Polish the electrode between every single scan.

Part 4: Applications & Implications[1]

Schiff Base Synthesis & Metal Complexation

Quinoline carbaldehydes are frequently converted to Schiff bases (imines). Electrochemical analysis of these derivatives often shows a anodic shift (easier reduction) compared to the parent aldehyde. This is due to the


 bond being more susceptible to reduction than the carbonyl group in this heterocyclic environment.
Corrosion Inhibition

The adsorption properties noted in the protocol section (Sec 3.3) make quinoline carbaldehydes excellent corrosion inhibitors.

  • Mechanism: The N-heterocycle adsorbs onto metal surfaces (e.g., mild steel), and the aldehyde group participates in polymerization or cross-linking, forming a protective barrier.

  • Metric: Higher inhibition efficiency correlates with lower electronegativity gap between the inhibitor and the metal surface.

References

  • Electrochemical Behavior of Quinoxalin-2-one Derivatives. (Mechanism of N-heterocyclic reduction). ResearchGate.[1]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. (Specific data on 5- and 7- substituted isomers and methyl effects). MDPI / ResearchGate.

  • Trade-Off between Redox Potential and the Strength of Electrochemical CO2 Capture in Quinones. (Concept of tuning redox potential via substitution). NIH / PMC.

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (Biological relevance of redox properties). NIH / PMC.

  • Cyclic Voltammetry: Basic Principles & Setup. (Protocol grounding). Ossila.

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Methoxyquinoline-8-carbaldehyde

[1]

Executive Summary: Immediate Action Directives

For researchers handling 6-Methoxyquinoline-8-carbaldehyde , disposal must address two distinct chemical risks: the basic nitrogen of the quinoline ring and the redox-active aldehyde functionality.[1]

  • Do Not: Dispose of down the drain or mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid).

  • Primary Disposal Stream: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Segregation: Store waste in Non-Halogenated Organic streams. Isolate from strong oxidizers to prevent exothermic polymerization or oxidation.[1]

Chemical Profile & Hazard Assessment

To ensure safe handling, we must move beyond generic safety data and analyze the molecule's functional reactivity. This "First Principles" approach is critical when specific SDS data for rare intermediates is limited.

Compound: 6-Methoxyquinoline-8-carbaldehyde CAS: 1268520-98-4 (Isomer specific) / 85-02-9 (General Quinoline-8-carbaldehyde parent reference) Molecular Formula: C₁₁H₉NO₂[1]

Functional Group Analysis (The "Why" Behind the Protocol)
Functional GroupChemical BehaviorDisposal Implication
Quinoline Ring Weak organic base; Heterocyclic aromatic.[1]Toxicity: Potential aquatic toxin and skin irritant. Reactivity: Exothermic reaction with strong acids.[1]
Aldehyde (-CHO) Electrophilic; Reducing agent.[1]Instability: Susceptible to air oxidation (forming carboxylic acids). Incompatibility: Violent reaction with strong oxidizers or bases (Cannizzaro reaction risk).
Methoxy (-OCH₃) Electron-donating group.[1]Increases electron density of the ring, potentially increasing reactivity toward electrophiles.

GHS Classification (Derived from Analogues):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Neat Compound)

Applicable for: Expired shelf-life reagents, contaminated solids, or synthesis byproducts.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers as aldehydes can corrode certain alloys over time or catalyze oxidation.[1]

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.[1]

  • Deactivation (Optional but Recommended for Large Quantities):

    • If disposing of >100g, consider oxidizing the aldehyde to the corresponding carboxylic acid (6-methoxyquinoline-8-carboxylic acid) using a mild oxidant (e.g., dilute KMnO₄) under controlled conditions before disposal.[1] This reduces reactivity.[1] Note: Only perform this if you have an approved SOP.

  • Final Stream: Seal and transfer to the Solid Hazardous Waste stream for incineration.

Scenario B: Liquid Waste (Mother Liquors/Solvents)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Segregation:

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.

    • INCOMPATIBLE: Nitric Acid, Peroxides, Piranha Solution.

  • PH Check: Ensure the waste solution is not highly acidic (pH < 2). If acidic, neutralize slowly with Sodium Bicarbonate to prevent heat generation in the waste drum.

  • Container: Pour into a Non-Halogenated Organic Solvent waste carboy (typically white/translucent HDPE).

  • Documentation: Log the approximate concentration of the quinoline derivative on the waste tag.

Decision Logic & Workflow

The following diagram outlines the critical decision-making process for disposing of 6-Methoxyquinoline-8-carbaldehyde to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:6-Methoxyquinoline-8-carbaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Neat/Powder)StateCheck->SolidSolidLiquidLiquid Waste(Solution)StateCheck->LiquidDissolvedStreamCStream C:Solid Hazardous Waste(Lab Pack)Solid->StreamCPack in HDPEHalogenCheckSolvent ContainsHalogens? (DCM, Chloroform)Liquid->HalogenCheckWarningCRITICAL: Do NOT mix withOxidizers (HNO3, Peroxides)Liquid->WarningStreamAStream A:Non-Halogenated Organic(High BTU Incineration)HalogenCheck->StreamANo (e.g., MeOH, EtOAc)StreamBStream B:Halogenated Organic(Specialized Incineration)HalogenCheck->StreamBYes (e.g., DCM)

Figure 1: Decision matrix for segregating quinoline-aldehyde waste streams based on physical state and solvent composition.

Emergency Spill Management

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust or vapors.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep.[1] Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a waste jar.[1]

    • Liquid Spill: Absorb with vermiculite, sand, or commercial organic spill pads.

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to solubilize the basic quinoline) followed by water and soap.

  • Disposal of Cleanup Materials: All contaminated rags and absorbents must go into the Solid Hazardous Waste bin, not the regular trash.

Regulatory & Compliance (US/EU Context)

  • RCRA (USA): While 6-Methoxyquinoline-8-carbaldehyde is not explicitly listed on the P-list or U-list, it is classified as a characteristic hazardous waste due to toxicity and potential ignitability (if in solvent).[1]

    • Waste Code Recommendation:D001 (Ignitable, if in solvent) or D003 (Reactive, if deemed potentially unstable, though less likely).

  • Reach (EU): Ensure the waste is categorized under EWC (European Waste Catalogue) code 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).

References

  • PubChem. (n.d.).[3] Compound Summary: 6-Methoxyquinoline (Analogous Structure).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • Vanderbilt University. (2025). Guide to Managing Laboratory Chemical Waste. Office of Clinical and Research Safety.[4] Retrieved October 26, 2025, from [Link]

  • American Chemical Society (ACS). (2011). Reactivity of Quinoline-8-carbaldehyde.[1][5] Organometallics.[1] Retrieved October 26, 2025, from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.